4-Amino-TEMPO
Descripción
an antioxidant with antineoplastic and neuroprotective activities
Propiedades
InChI |
InChI=1S/C9H19N2O/c1-8(2)5-7(10)6-9(3,4)11(8)12/h7H,5-6,10H2,1-4H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXUHDYTLNCYQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1[O])(C)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065808 | |
| Record name | 1-Piperidinyloxy, 4-amino-2,2,6,6-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14691-88-4 | |
| Record name | 4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14691-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tempamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014691884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Piperidinyloxy, 4-amino-2,2,6,6-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-2,2,6,6-tetramethylpiperidine 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.202 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 4-Amino-TEMPO from 2,2,6,6-tetramethylpiperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-Amino-TEMPO (4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl), a stable nitroxide radical with significant applications in biomedicine, materials science, and industrial production as a spin label, oxidation catalyst, and antioxidant.[1] This document details two primary synthetic pathways starting from 2,2,6,6-tetramethylpiperidine (B32323), presenting detailed experimental protocols, quantitative data for comparison, and workflow visualizations to aid in laboratory application.
Synthetic Pathways Overview
Two effective routes for the synthesis of this compound from 2,2,6,6-tetramethylpiperidine are outlined below. The first is a three-step process involving acetylation, oxidation, and hydrolysis. The second, more traditional route, proceeds through the formation of TEMPO and 4-oxo-TEMPO intermediates, followed by reductive amination.
Route 1: Acetylation, Oxidation, and Hydrolysis
This pathway offers a high-yielding synthesis of this compound through a series of straightforward transformations.
Experimental Protocol for Route 1
Step 1: Synthesis of 2,2,6,6-Tetramethylpiperidin-4-acetamide acetate [2]
-
In a round-bottomed flask, dissolve 1.0 g (6.4 mmol) of 2,2,6,6-tetramethylpiperidine in 10 ml of diethyl ether.
-
Cool the solution to 0°C using an ice bath.
-
Add 1.08 ml (15.36 mmol) of acetic anhydride dropwise to the cooled solution.
-
Allow the mixture to warm to room temperature and stir for 2 hours, during which a white precipitate will form.
-
Remove the solvent under reduced pressure.
-
Wash the resulting precipitate with acetone (B3395972) and dry to yield 2,2,6,6-tetramethylpiperidin-4-acetamide acetate.
Step 2: Synthesis of 1-Oxyl-2,2,6,6-tetramethylpiperidin-4-acetamide [2]
-
In a 250 ml round-bottomed flask, mix 500 mg (1.92 mmol) of 2,2,6,6-tetramethylpiperidin-4-acetamide acetate with 20 ml of a 5% aqueous sodium carbonate solution.
-
Add 79 mg (0.219 mmol) of EDTA-4Na⁺ and 79 mg (0.24 mmol) of sodium tungstate (B81510) to the solution.
-
Cool the mixture to 0-4°C in an ice bath.
-
Slowly add 1.58 ml (51.58 mmol) of cold 30% aqueous hydrogen peroxide solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 72 hours.
-
Filter the resulting orange suspension.
-
Saturate the filtrate with sodium carbonate, which will cause the formation of a new orange precipitate.
-
Filter and dry the precipitate to obtain 1-oxyl-2,2,6,6-tetramethylpiperidin-4-acetamide as bright orange crystals.
Step 3: Synthesis of this compound [2]
-
Suspend 200 mg of 1-oxyl-2,2,6,6-tetramethylpiperidin-4-acetamide in 12.5 ml of a 15% aqueous potassium hydroxide (B78521) solution.
-
Heat the solution to reflux for 36 hours.
-
Cool the solution to room temperature and saturate it with potassium carbonate.
-
Extract the product with diethyl ether.
-
Collect the organic phase, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), and evaporate the solvent to yield this compound as a red liquid that crystallizes at 14°C.
Route 2: Oxidation to TEMPO, Formation of 4-oxo-TEMPO, and Reductive Amination
This classic route provides an alternative pathway to this compound, leveraging well-established oxidation and amination reactions.
Experimental Protocol for Route 2
Step 1: Synthesis of TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) [1]
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,2,6,6-tetramethylpiperidine (1 equivalent) in deionized water.
-
Add sodium tungstate dihydrate (0.02 equivalents) and stir until dissolved.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add 30% hydrogen peroxide (2.2 equivalents) dropwise, maintaining the internal temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture in an ice bath and quench excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium thiosulfate (B1220275) until bubbling ceases.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (B109758) (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield TEMPO.
Step 2: Synthesis of 4-oxo-TEMPO
4-Oxo-TEMPO can be synthesized by the oxidation of 2,2,6,6-tetramethyl-4-piperidone (4-oxo-TMP) with singlet oxygen, often generated by the irradiation of TiO₂ in an aqueous suspension.[3]
Step 3: Synthesis of this compound via Reductive Amination
The conversion of 4-oxo-TEMPO to this compound is achieved through reductive amination. This reaction typically involves the formation of an imine intermediate by reacting the ketone with an amine source, followed by reduction. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).[4] The reaction is generally carried out in a suitable solvent like methanol (B129727) or ethanol (B145695) under mildly acidic conditions to facilitate imine formation.[5] A typical procedure would involve stirring 4-oxo-TEMPO with an ammonia (B1221849) source (like ammonium (B1175870) acetate) and the reducing agent in a solvent until the reaction is complete, followed by an appropriate work-up and purification.
Quantitative Data Summary
The following table summarizes the quantitative data for the key steps in the synthesis of this compound via Route 1.
| Step | Starting Material | Product | Yield (%) |
| 1 | 2,2,6,6-Tetramethylpiperidine | 2,2,6,6-Tetramethylpiperidin-4-acetamide acetate | 75%[2] |
| 2 | 2,2,6,6-Tetramethylpiperidin-4-acetamide acetate | 1-Oxyl-2,2,6,6-tetramethylpiperidin-4-acetamide | 89.5%[2] |
| 3 | 1-Oxyl-2,2,6,6-tetramethylpiperidin-4-acetamide | This compound | 92.0%[2] |
Purification and Characterization
The final product, this compound, can be purified by standard laboratory techniques such as extraction and evaporation of the solvent.[2] Further purification, if necessary, can be achieved by column chromatography on silica (B1680970) gel.[6] Characterization of the synthesized compounds can be performed using techniques such as High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm their identity and purity.[2] For instance, the HRMS-ESI calculated for C₁₁H₂₂N₂O (M+H⁺) in the first intermediate is 199.1805, with a found value of 199.1831.[2] For the second intermediate, C₁₁H₂₂N₂O₂ (M+H⁺), the calculated value is 214.1676 and the found value is 214.1680.[2] Finally, for this compound, C₉H₂₀N₂O (M+H⁺), the calculated HRMS-ESI is 172.1570, with a found value of 172.1578.[2]
References
An In-depth Technical Guide to 4-Amino-TEMPO Stable Nitroxide Radical
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl, commonly known as 4-Amino-TEMPO, is a stable nitroxide radical that serves as a versatile tool in a wide array of scientific disciplines, including chemistry, biochemistry, materials science, and pharmacology.[1][2] As a derivative of TEMPO, it is distinguished by the presence of a primary amino group at the 4-position of the piperidine (B6355638) ring. This functional group enhances its utility as a building block for the synthesis of more complex spin labels and functionalized molecules, allowing for its application in studying molecular structure and dynamics, detecting reactive oxygen species, and developing novel therapeutic agents.[1][3] This technical guide provides a comprehensive overview of the core properties, experimental protocols, and key applications of this compound.
Core Physical and Chemical Properties
This compound is a red-orange to red-brown solid, crystalline material, or needles.[1] Its stability is attributed to the delocalization of the radical electron between the nitrogen and oxygen atoms and the steric hindrance provided by the four methyl groups adjacent to the nitroxide group.[4]
Quantitative Data Summary
The following tables summarize the key physical, chemical, and spectroscopic properties of this compound for quick reference and experimental planning.
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₉N₂O | [1] |
| Molecular Weight | 171.26 g/mol | [1] |
| Appearance | Orange to red-brown solid, crystals, or needles | [1] |
| Melting Point | 33 - 39 °C | [1] |
| Boiling Point | 98 °C at 4 mmHg | [1] |
| Density | 0.9977 g/cm³ (estimate) | [1] |
| Vapor Pressure | 5.47 x 10⁻⁶ mmHg | [1] |
| Solubility | Soluble in water and organic solvents such as methanol (B129727) and dichloromethane (B109758) (slightly) | [1] |
| Storage Temperature | 2 - 8 °C | [1] |
Table 2: Chemical and Spectroscopic Properties of this compound
| Property | Value | Conditions | Source(s) |
| CAS Number | 14691-88-4 | N/A | |
| PubChem CID | 550942 | N/A | |
| g-iso value | 2.00543 | Solution | [5] |
| a-iso(¹⁴N) | 16.81 G | Solution | [5] |
| Redox Potential (E⁰') | ~0.74 V vs. SHE | 0.5 M KCl | [6] |
| Electron Transfer Constant (k⁰) | 4.45 x 10⁻³ cm/s | 0.5 M KCl | [6] |
Key Applications and Signaling Pathways
This compound is utilized in a variety of applications owing to its stable radical nature and the reactivity of its amino group.
Spin Labeling for EPR Spectroscopy
This compound is a crucial precursor for spin-labeling reagents used to investigate the structure and dynamics of biomolecules via Electron Paramagnetic Resonance (EPR) spectroscopy.[2] The amino group can be readily modified to create a reactive handle that specifically attaches to a target site on a protein or nucleic acid.
Antioxidant and Redox Cycling
TEMPO derivatives, including this compound, are known for their antioxidant properties and ability to participate in redox cycling. They can act as superoxide (B77818) dismutase (SOD) mimetics, protecting cells from oxidative damage.[7] This activity stems from the reversible one-electron oxidation to the oxoammonium cation and reduction to the corresponding hydroxylamine.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tetramethylpiperidine N-Oxyl (TEMPO), Phthalimide N-oxyl (PINO), and Related N-Oxyl Species: Electrochemical Properties and Their Use in Electrocatalytic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-Directed Spin Labeling EPR for Studying Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
4-Amino-TEMPO (CAS: 14691-88-4): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 4-Amino-TEMPO (4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl), a stable nitroxide radical with significant applications in scientific research and development. This document details its chemical and physical properties, key applications, and experimental protocols, presented in a clear and accessible format for technical audiences.
Core Properties of this compound
This compound is a versatile molecule utilized across various scientific disciplines due to its stable radical nature.[1][2] It is recognized for its role as a spin label for Electron Paramagnetic Resonance (EPR) spectroscopy, an antioxidant, and a catalyst in organic synthesis.[1][2]
Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 14691-88-4 | [1][3][4] |
| Molecular Formula | C₉H₁₉N₂O | [1][3] |
| Molecular Weight | 171.26 g/mol | [1][3] |
| Appearance | Orange to Brown or Reddish-brown solid/powder/lump | [1][2][4] |
| Melting Point | 33 - 39 °C | [1][5] |
| Boiling Point | 98 °C at 4 mmHg | [5] |
| Purity | ≥97% | [3][4] |
| Storage Conditions | 2 - 8 °C, protect from light | [1][2] |
Key Applications and Experimental Protocols
This compound's unique properties lend it to a variety of applications in research and industry.[1][2]
Spin Labeling for Electron Paramagnetic Resonance (EPR) Spectroscopy
As a stable free radical, this compound is widely used as a spin label.[1][3] This technique, known as site-directed spin labeling (SDSL), provides valuable information on protein structure, dynamics, and molecular interactions.[2] The process involves introducing the spin label at a specific site in a biomolecule, typically by covalently attaching it to a cysteine residue.
Experimental Protocol: Site-Directed Spin Labeling of a Protein with this compound
This protocol outlines a general procedure for labeling a protein with this compound for EPR studies.
1. Protein Preparation:
- The protein of interest must have a unique, accessible cysteine residue at the desired labeling site. If necessary, use site-directed mutagenesis to introduce a cysteine at the target position and to replace other surface-accessible cysteines with alanine (B10760859) or serine to prevent non-specific labeling.
- Purify the protein to a high degree to remove any contaminants that might interfere with the labeling reaction.
- Prepare the protein solution in a suitable buffer (e.g., phosphate (B84403) or Tris buffer) at a concentration of approximately 100-200 µM.
2. Labeling Reaction:
- Prepare a stock solution of this compound (or a more reactive derivative like 4-Isothiocyanato-TEMPO for reaction with the primary amine) in a compatible organic solvent (e.g., DMSO or DMF).
- Add a 5- to 10-fold molar excess of the this compound solution to the protein solution.
- Incubate the reaction mixture at 4°C overnight with gentle stirring. The primary amine of this compound can be coupled to the protein via various crosslinking strategies, often targeting carboxyl groups on the protein after activation with EDC/NHS chemistry. Alternatively, for direct cysteine labeling, a maleimide (B117702) or iodoacetamide (B48618) derivative of TEMPO would be used. This protocol assumes a suitable conjugation method is employed.
3. Removal of Excess Label:
- After incubation, remove the unreacted spin label from the protein solution. This can be achieved by dialysis against a large volume of buffer, gel filtration chromatography, or using a desalting column.
4. Sample Preparation for EPR:
- Concentrate the labeled protein solution to the desired concentration for EPR measurements (typically in the range of 50-500 µM).
- Load the sample into a quartz capillary tube or a specialized EPR sample holder.
- Flash-freeze the sample in liquid nitrogen and store at -80°C until measurement.
5. EPR Spectroscopy:
Acquire EPR spectra using a commercial EPR spectrometer. The spectral line shape provides information about the mobility of the spin label, which is related to the local protein structure and dynamics.
Workflow for site-directed spin labeling of proteins using this compound. Antioxidant and Radical Scavenger
This compound exhibits antioxidant properties by acting as a radical scavenger.[1][6] It can protect cells from oxidative damage and has shown radioprotective effects.[2] Its ability to mimic superoxide (B77818) dismutase makes it a valuable tool in studying oxidative stress-related diseases.[2]
Experimental Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay
This protocol is adapted for assessing the antioxidant capacity of this compound.
1. Reagent Preparation:
- Prepare a FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio, respectively. Warm the reagent to 37°C before use.
- Prepare a standard curve using a known antioxidant, such as Trolox or ascorbic acid, at various concentrations.
- Prepare a solution of this compound in a suitable solvent at a known concentration.
2. Assay Procedure:
- Add 20 µL of the this compound solution, standard, or blank (solvent) to the wells of a 96-well microplate.
- Add 180 µL of the pre-warmed FRAP reagent to each well and mix thoroughly.
- Incubate the plate at 37°C for 30 minutes.
3. Measurement:
- Measure the absorbance of the reaction mixture at 593 nm using a microplate reader.
- The change in absorbance is proportional to the total reducing power of the sample.
4. Data Analysis:
Calculate the FRAP value of this compound by comparing its absorbance with the standard curve. The results are typically expressed as µM Trolox equivalents.
Redox cycling and radical scavenging mechanism of this compound. Catalyst for Alcohol Oxidation
This compound and its derivatives are effective catalysts for the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. This method is valued for its mild reaction conditions and high selectivity.
Experimental Protocol: Catalytic Oxidation of Benzyl (B1604629) Alcohol
This protocol describes the oxidation of benzyl alcohol to benzaldehyde (B42025) using a this compound-based catalytic system.
1. Reaction Setup:
- In a round-bottom flask equipped with a magnetic stir bar, dissolve benzyl alcohol (1 mmol) in a suitable solvent such as dichloromethane (B109758) or acetonitrile (B52724) (5 mL).
- Add this compound (0.05 mmol, 5 mol%) to the solution.
- Add a co-catalyst, such as copper(I) bromide (0.05 mmol, 5 mol%) and a ligand like 2,2'-bipyridine (B1663995) (0.05 mmol, 5 mol%).
2. Reaction Execution:
- Stir the reaction mixture at room temperature under an air or oxygen atmosphere.
- The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
3. Work-up and Purification:
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure benzaldehyde.
Safety and Handling
This compound is considered hazardous. It can cause skin and serious eye irritation and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled.
Precautionary Measures:
- Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.
* Handling: Avoid breathing dust and prevent contact with skin and eyes. Use in a well-ventilated area or under a fume hood.
- Storage: Store in a cool, dry, and well-ventilated place at 2-8°C, away from incompatible materials such as strong oxidizing agents. [1]Keep the container tightly closed.
Conclusion
This compound is a valuable and versatile chemical compound with significant applications in biochemistry, organic synthesis, and materials science. Its utility as a spin label in EPR spectroscopy provides deep insights into molecular structure and dynamics. Its catalytic and antioxidant properties further expand its applicability in various research and development fields. Proper handling and storage are crucial to ensure safety and maintain the integrity of this compound. This guide provides a foundational understanding for researchers and professionals working with this compound.
References
- 1. This compound-Immobilized Polymer Monolith: Preparations, and Recycling Performance of Catalyst for Alcohol Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods and applications of site-directed spin labeling EPR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. news-medical.net [news-medical.net]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Amino-TEMPO: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Amino-TEMPO (4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl), a stable nitroxide radical with significant applications in chemistry, biochemistry, and drug development. This document details its core physical and chemical properties, provides experimental protocols for its synthesis and application, and illustrates key processes through diagrams.
Core Properties of this compound
This compound is a derivative of TEMPO, featuring an amino group at the 4-position of the tetramethylpiperidine (B8510282) ring.[1] This functional group enhances its utility as a spin label and a building block for more complex molecules.[2] As a stable free radical, it is widely used in Electron Paramagnetic Resonance (EPR) spectroscopy to study molecular dynamics.[3] Furthermore, its antioxidant and radical scavenging properties make it a subject of interest in drug development and materials science.[3][4][5]
Quantitative Data Summary
The following tables summarize the key physical, chemical, and identifying properties of this compound.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₉N₂O[1][3][5] |
| Molecular Weight | 171.26 g/mol [1][3][4][5] |
| Appearance | Orange to red-brown solid, crystals, or needles[1][2][3] |
| Melting Point | 33 - 39 °C[1][3] |
| Boiling Point | 98 °C at 4 mmHg[1] |
| Solubility | Soluble in water and organic solvents like methanol (B129727) and dichloromethane.[1][6] |
| Storage Temperature | 2 - 8 °C, protect from light.[1][3][4] |
Table 2: Chemical Identifiers
| Identifier | Value |
| CAS Number | 14691-88-4[1][3] |
| PubChem CID | 550942[1] |
| InChI | InChI=1S/C9H19N2O/c1-8(2)5-7(10)6-9(3,4)11(8)12/h7H,5-6,10H2,1-4H3[1] |
| SMILES | CC1(C)CC(N)CC(C)(C)N1[O][1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its application in biomolecular studies.
1. Synthesis of this compound
A common method for synthesizing this compound involves a multi-step process starting from 2,2,6,6-tetramethylpiperidine (B32323).[1][7]
Step 1: Synthesis of 2,2,5,5-tetramethylpiperidin-4-acetamide acetate
-
Dissolve 1.0 g (6.4 mmol) of 2,2,6,6-tetramethylpiperidine in 10 ml of diethyl ether in a round-bottomed flask.[7]
-
Cool the solution to 0 °C using an ice bath.
-
Add 1.08 ml (15.36 mmol) of acetic anhydride (B1165640) dropwise to the cooled solution.[7]
-
Allow the mixture to warm to room temperature and stir for 2 hours. A white precipitate will form.[7]
-
Remove the solvent under reduced pressure.
-
Wash the resulting precipitate with acetone (B3395972) and dry to yield 2,2,5,5-tetramethylpiperidin-4-acetamide acetate.[7]
Step 2: Synthesis of 1-oxyl-2,2,5,5-tetramethylpiperidin-4-acetamide
-
Mix 500 mg (1.92 mmol) of the product from Step 1 with 20 ml of a 5% aqueous sodium carbonate solution.[7]
-
Add 79 mg (0.219 mmol) of EDTA-4Na⁺ and 79 mg (0.24 mmol) of sodium tungstate. Cool the solution to 0-4 °C.[7]
-
Slowly add 1.58 ml (51.58 mmol) of cold 30% aqueous hydrogen peroxide.[7]
-
Allow the mixture to warm to room temperature and leave for 72 hours.[7]
-
Filter the resulting orange suspension. Saturate the filtrate with sodium carbonate to form a new orange precipitate.
-
Filter and dry the precipitate to obtain 1-oxyl-2,2,5,5-tetramethylpiperidin-4-acetamide.[1]
Step 3: Synthesis of this compound
-
Suspend 200 mg of the product from Step 2 in 12.5 ml of a 15% aqueous potassium hydroxide (B78521) solution.[7]
-
Heat the solution to reflux for 36 hours.[1]
-
Cool the solution to room temperature and saturate it with potassium carbonate.
-
Extract the product with diethyl ether.[1]
-
Collect the organic phase, dry it with sodium sulfate, and evaporate the solvent to obtain this compound.[7]
2. Characterization of this compound
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: As a stable radical, this compound displays a characteristic three-line EPR spectrum in solution, which arises from the hyperfine coupling of the unpaired electron with the ¹⁴N nucleus.[1]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) can be used to confirm the molecular weight and elemental composition.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption peaks for the N-H stretching of the primary amine and the C-H stretching of the methyl and methylene (B1212753) groups.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to its paramagnetic nature, standard ¹H NMR signals are typically very broad and often undetectable. The radical can be reduced to the corresponding hydroxylamine (B1172632) to obtain a well-resolved spectrum.[1]
Applications and Workflows
1. Site-Directed Spin Labeling (SDSL) for EPR Studies
This compound is a crucial precursor for creating spin-labeling reagents used to investigate the structure and dynamics of biomolecules like proteins. The general workflow for labeling a specific cysteine residue in a protein is outlined below.
Caption: Workflow for site-directed spin labeling of a protein.
2. Catalytic Cycle of TEMPO-Mediated Alcohol Oxidation
TEMPO and its derivatives, including this compound, are effective catalysts for the selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones. The process involves a catalytic cycle with a stoichiometric co-oxidant.
Caption: Catalytic cycle of TEMPO-mediated alcohol oxidation.
References
- 1. benchchem.com [benchchem.com]
- 2. discofinechem.com [discofinechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl | C9H19N2O | CID 550942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. rsc.org [rsc.org]
An In-depth Technical Guide to the Chemical Structure of 4-Amino-TEMPO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the detailed chemical structure of 4-Amino-TEMPO (4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl), a stable nitroxide radical with significant applications in biomedical research, materials science, and industrial processes. This document outlines its structural and physicochemical properties, provides detailed experimental protocols for its synthesis and characterization, and presents a logical visualization of its structural information.
Core Chemical Structure and Identifiers
This compound is a derivative of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) where an amino group is substituted at the C4 position of the piperidine (B6355638) ring. This modification allows for further functionalization, making it a versatile building block in the synthesis of more complex molecules.[1][2] The presence of the nitroxide radical is central to its utility as a spin label and antioxidant.[1][2][3]
A summary of the key chemical identifiers for this compound is provided in the table below.
| Identifier | Value |
| CAS Number | 14691-88-4[3][4][5] |
| Molecular Formula | C₉H₁₉N₂O[3][4][5] |
| Molecular Weight | 171.26 g/mol [3][4][5] |
| SMILES | CC1(C)CC(N)CC(C)(C)N1[O] |
| InChI Key | XUXUHDYTLNCYQQ-UHFFFAOYSA-N |
| Synonyms | Tempamine, 4-Amino-2,2,6,6-tetramethyl-1-piperidinyloxy, 4-Amino-2,2,6,6-tetramethylpiperidinooxyl[4] |
Physicochemical and Crystallographic Data
The physical and chemical properties of this compound are crucial for its handling, storage, and application in various experimental setups. The compound is typically an orange to reddish-brown solid.[1]
| Property | Value |
| Appearance | Orange to reddish-brown solid[1] |
| Melting Point | 33-36 °C |
| Storage Temperature | 2-8 °C |
The detailed three-dimensional structure of this compound has been determined by X-ray crystallography, and the data is available through the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 657697 .[4] This crystallographic data provides precise measurements of bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's conformation and reactivity. The associated publication for this crystal structure can be found with the DOI: 10.1107/S1600536807032898.[4]
Note: Access to the full crystallographic data (CIF file) may require a subscription to the CCDC database. For the purpose of this guide, a representative summary of typical bond lengths and angles for similar structures is provided for illustrative purposes, as direct access to the specific file was not available.
| Bond | Typical Length (Å) |
| N-O | 1.28 - 1.30 |
| C-N (ring) | 1.47 - 1.49 |
| C-C (ring) | 1.52 - 1.54 |
| C-N (amino) | 1.45 - 1.47 |
| Angle | Typical Value (°) |
| C-N-C (ring) | 110 - 112 |
| O-N-C | 115 - 118 |
| C-C-N (ring) | 108 - 110 |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves a multi-step process starting from 2,2,6,6-tetramethyl-4-piperidone. A detailed, two-part synthesis procedure is outlined below.[6][7]
Part 1: Synthesis of 1-oxyl-2,2,5,5-tetramethylpiperidin-4-acetamide
-
Acetylation: In a round-bottomed flask, dissolve 1.0 g (6.4 mmol) of 2,2,6,6-tetramethylpiperidine (B32323) in 10 ml of diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Add 1.08 ml (15.36 mmol) of acetic anhydride (B1165640) dropwise to the cooled solution.
-
Allow the mixture to warm to room temperature and stir for 2 hours, during which a white precipitate will form.
-
Remove the solvent under reduced pressure. Wash the resulting precipitate with acetone (B3395972) and dry to yield 2,2,5,5-tetramethylpiperidin-4-acetamide acetate (B1210297).
-
Oxidation: In a 250 ml round-bottomed flask, mix 500 mg (1.92 mmol) of the acetamide (B32628) acetate with 20 ml of a 5% sodium carbonate aqueous solution.
-
Add 79 mg (0.219 mmol) of EDTA-4Na⁺ and 79 mg (0.24 mmol) of sodium tungstate (B81510) to the solution.
-
Cool the mixture to 0-4 °C.
-
Slowly add 1.58 ml (51.58 mmol) of a cold 30% aqueous solution of hydrogen peroxide.
-
Allow the mixture to warm to room temperature and stir for 72 hours.
-
Filter the resulting orange suspension. Saturate the filtrate with sodium carbonate to form a new orange precipitate.
-
Filter and dry the precipitate to obtain 1-oxyl-2,2,5,5-tetramethylpiperidin-4-acetamide as bright orange crystals.[6][7]
Part 2: Synthesis of this compound
-
Hydrolysis: Suspend 200 mg of 1-oxyl-2,2,5,5-tetramethylpiperidin-4-acetamide in 12.5 ml of a 15% aqueous KOH solution.
-
Heat the solution to reflux for 36 hours.
-
Cool the solution to room temperature and saturate it with K₂CO₃.
-
Extraction: Extract the product with diethyl ether.
-
Collect the organic phase, dry it over anhydrous Na₂SO₄, and evaporate the solvent to obtain this compound as a red liquid which crystallizes upon cooling.[6][7]
Characterization Protocols
Due to the paramagnetic nature of the nitroxide radical, standard ¹H NMR spectra of this compound exhibit broad, largely uninterpretable signals. To obtain a well-resolved spectrum, the sample can be reduced to its corresponding hydroxylamine.
Sample Preparation and Analysis:
-
Dissolve the this compound sample in a suitable deuterated solvent (e.g., Acetone-d₆ or DMSO-d₆).
-
To reduce the radical and obtain sharp NMR signals, a reducing agent such as phenylhydrazine (B124118) can be added to the NMR tube.
-
Acquire ¹H NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.[6]
FT-IR spectroscopy is used to identify the functional groups present in the this compound molecule.
Sample Preparation and Analysis:
-
Prepare a KBr (potassium bromide) pellet by mixing a small amount of the this compound sample with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, for liquid samples, a thin film can be prepared between two KBr plates.
-
Record the spectrum in the range of 4000-400 cm⁻¹.
-
Characteristic peaks for this compound include N-H stretching vibrations from the amino group, C-H stretching from the methyl and methylene (B1212753) groups, and N-O stretching from the nitroxide radical.[8][9]
Mass spectrometry is employed to confirm the molecular weight and to study the fragmentation pattern of this compound. Electron Ionization (EI) is a common technique for this purpose.
Experimental Procedure:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography for volatile samples.
-
Ionize the sample using a high-energy electron beam (typically 70 eV).
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 171.26).
-
Common fragmentation pathways for piperidine-based nitroxides involve the loss of methyl groups (M-15) and other characteristic fragments. The fragmentation pattern provides valuable structural information.
Logical Relationships of Structural Information
The following diagram illustrates the interconnectedness of the various pieces of structural information for this compound.
Caption: Interrelationship of this compound's structural data.
References
- 1. echemi.com [echemi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. 4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl | C9H19N2O | CID 550942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]
- 7. rsc.org [rsc.org]
- 8. Protocols | Mass Spectrometry Facility | SIU [mass-spec.siu.edu]
- 9. rsc.org [rsc.org]
An In-depth Technical Guide to the Fundamental Properties of 4-Amino-TEMPO Free Radical
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core fundamental properties of the 4-Amino-TEMPO free radical, a versatile tool in chemical and biological research. This document details its chemical and physical characteristics, spectroscopic signature, and key applications, complete with experimental protocols and visual diagrams to support advanced research and development.
Core Properties of this compound
4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl, commonly known as this compound, is a stable nitroxide radical widely utilized for its paramagnetic properties. Its stability is attributed to the steric hindrance provided by the four methyl groups adjacent to the aminoxyl group, which protects the radical from dimerization or reaction with other species.[1]
Physical and Chemical Properties
This compound is typically an orange to red-brown crystalline solid.[2][3] It is soluble in water, methanol, and various organic solvents.[3] Due to its radical nature, it should be stored at refrigerated temperatures (2-8°C) to ensure long-term stability.[2][4]
| Property | Value | Citations |
| Molecular Formula | C₉H₁₉N₂O | [2][5] |
| Molecular Weight | 171.26 g/mol | [2][5] |
| CAS Number | 14691-88-4 | [2][5] |
| Appearance | Orange to red-brown solid | [2] |
| Melting Point | 33 - 42 °C (literature values vary, often cited as a range) | [2] |
| Solubility | Soluble in water, methanol, and other organic solvents | [3] |
| Storage Conditions | 2-8 °C, protected from light | [2][4] |
Spectroscopic Data
The paramagnetic nature of this compound makes it particularly well-suited for Electron Paramagnetic Resonance (EPR) spectroscopy. The EPR spectrum is characterized by a triplet signal arising from the hyperfine coupling of the unpaired electron with the ¹⁴N nucleus.
| Spectroscopic Parameter | Value | Citations |
| EPR Isotropic g-factor (g_iso) | 2.00543 | [6] |
| EPR Isotropic Hyperfine Coupling Constant (a_iso(¹⁴N)) | 16.81 G | [6] |
| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | 2973 (ν_as TEMPO-CH₃), 2936 (ν_s TEMPO-CH₃), 1459-1363 (δ TEMPO-CH₃) | [7] |
Note on NMR Spectroscopy: Due to paramagnetic broadening, obtaining high-resolution NMR spectra of this compound is challenging. It is common practice to reduce the nitroxide radical to its corresponding hydroxylamine (B1172632) (4-amino-TEMPOH) to acquire meaningful NMR data.[7]
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and common applications of this compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process starting from 2,2,6,6-tetramethylpiperidine (B32323). The following is a representative laboratory-scale protocol.[7]
Step 1: Acetylation of 2,2,6,6-tetramethylpiperidine
-
Dissolve 1.0 g (6.4 mmol) of 2,2,6,6-tetramethylpiperidine in 10 ml of diethyl ether in a round-bottomed flask.
-
Cool the solution to 0°C in an ice bath.
-
Add 1.08 ml (15.36 mmol) of acetic anhydride (B1165640) dropwise.
-
Allow the mixture to warm to room temperature and stir for 2 hours, during which a white precipitate will form.
-
Remove the solvent under reduced pressure.
-
Wash the precipitate with acetone (B3395972) and dry to yield 2,2,5,5-tetramethylpiperidin-4-acetamide acetate (B1210297).
Step 2: Oxidation to the Nitroxide Radical
-
In a 250 ml round-bottomed flask, mix 500 mg (1.92 mmol) of the product from Step 1 with 20 ml of a 5% sodium carbonate aqueous solution.
-
Add 79 mg (0.219 mmol) of EDTA-4Na⁺ and 79 mg (0.24 mmol) of sodium tungstate.
-
Cool the solution to 0-4°C in an ice bath.
-
Slowly add 1.58 ml (51.58 mmol) of cold 30% aqueous hydrogen peroxide.
-
Allow the mixture to warm to room temperature and stir for 72 hours.
-
Filter the resulting orange suspension and saturate the filtrate with sodium carbonate to form a new orange precipitate.
-
Filter and dry the precipitate to obtain 1-oxyl-2,2,5,5-tetramethylpiperidin-4-acetamide.
Step 3: Hydrolysis to this compound
-
Suspend 200 mg of the product from Step 2 in 12.5 ml of a 15% aqueous KOH solution.
-
Heat the solution to reflux for 36 hours.
-
Cool the solution to room temperature, saturate with K₂CO₃, and extract with diethyl ether.
-
Collect the organic phase, dry over Na₂SO₄, and evaporate the solvent to obtain this compound as a red liquid that crystallizes upon cooling.
Purification of this compound
Crude this compound can be purified by sublimation or column chromatography. For sublimation, gently heat the crude solid under high vacuum, and the pure compound will deposit on a cold finger.[8] For column chromatography, use a silica (B1680970) gel column with a mixture of hexane (B92381) and ethyl acetate as the eluent; the this compound will elute as a distinct orange-red band.[8]
Protocol for TEMPO-Catalyzed Oxidation of Benzyl (B1604629) Alcohol
This compound and other TEMPO derivatives are effective catalysts for the oxidation of alcohols. The following protocol describes a copper-catalyzed aerobic oxidation.[9][10]
-
In a round-bottomed flask, dissolve the benzyl alcohol substrate in acetonitrile.
-
Add catalytic amounts (e.g., 5 mol%) of a copper(I) source (e.g., --INVALID-LINK--), a ligand (e.g., 2,2'-bipyridine), and this compound.
-
Stir the reaction mixture at room temperature under an air atmosphere. The reaction can be monitored by the color change from red-brown to green, indicating the consumption of the alcohol.
-
Upon completion, quench the reaction and perform a liquid-liquid extraction to isolate the benzaldehyde (B42025) product.
Protocol for Site-Directed Spin Labeling (SDSL) of Proteins
This compound can be functionalized to create thiol-reactive spin labels for attachment to cysteine residues in proteins. The general workflow is as follows:[11][12]
-
Protein Preparation: The protein of interest must have a unique, accessible cysteine residue at the desired labeling site. Native cysteines that are not intended for labeling should be mutated to another amino acid like alanine (B10760859) or serine.
-
Reduction of Cysteine: Reduce any disulfide bonds in the protein by incubating with a 10-fold molar excess of a reducing agent like Dithiothreitol (DTT) for 15 minutes at room temperature.
-
Removal of Reducing Agent: It is crucial to remove the reducing agent before adding the spin label. This is typically done using a desalting column.
-
Spin Labeling Reaction: Incubate the protein with a 10-fold molar excess of a thiol-reactive this compound derivative (e.g., a methanethiosulfonate (B1239399) spin label, MTSL) for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
Removal of Excess Spin Label: Remove the unreacted spin label using a desalting column or dialysis.
-
EPR Analysis: Concentrate the labeled protein sample and load it into an EPR capillary tube for analysis. The EPR spectrum will provide information on the mobility and environment of the spin label at the specific site.
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key processes involving this compound.
Caption: Synthetic pathway for this compound.
Caption: Workflow for Site-Directed Spin Labeling (SDSL).
References
- 1. TEMPO - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, free radical 97 14691-88-4 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. rsc.org [rsc.org]
- 11. Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electrochemical Behavior of 4-Amino-TEMPO
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the electrochemical properties of 4-Amino-TEMPO (4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl), a stable nitroxide radical. Its unique redox characteristics make it a molecule of significant interest in diverse fields, including the development of organic radical batteries, electrocatalysis, and as a spin label for biological systems.[1][2][3] This document details its core electrochemical behavior, presents quantitative data from various studies, outlines experimental protocols for its characterization, and provides visual diagrams of its redox cycle and analytical workflows.
Core Electrochemical Behavior
The electrochemical activity of this compound is centered on the nitroxyl (B88944) group, which undergoes a quasi-reversible, one-electron oxidation to form an oxoammonium cation.[4][5] This fundamental transformation is the basis for its application in many electrochemical systems. The reaction can be represented as:
This compound (Nitroxide Radical) ⇌ this compound⁺ (Oxoammonium Cation) + e⁻
Unlike the parent TEMPO molecule, the presence of the amino group (-NH₂) at the C4 position introduces a significant pH dependency to its electrochemical behavior.[4]
-
Acidic Conditions (Low pH): The basic amino group becomes protonated (-NH₃⁺). This protonated group exerts a strong electron-withdrawing inductive effect, which makes the nitroxyl group more difficult to oxidize. Consequently, the redox potential of the this compound/4-Amino-TEMPO⁺ couple increases significantly.[4] For instance, at a low pH, the redox potential has been observed at 0.926 V vs. NHE.[4]
-
Neutral and Basic Conditions (pH > 9): In a more basic environment, the amino group is in its neutral form (-NH₂). Under these conditions, the oxidation can become chemically irreversible, potentially due to the oxidation of the free amino group itself.[4] In the pH range of 1.0–10.0, the formal potential of this compound is largely pH-independent.[6]
This pH-dependent behavior is a critical consideration for its application in aqueous systems, such as redox flow batteries.[6]
Quantitative Electrochemical Data
The electrochemical parameters of this compound and its derivatives are highly dependent on the experimental conditions, including the solvent, supporting electrolyte, and pH. The following tables summarize key quantitative data reported in the literature.
Table 1: Redox Potentials of this compound under Various Conditions
| Analyte | Redox Potential | Reference Electrode | Solvent/Electrolyte | pH | Source |
| This compound | ~0.74 V | SHE | 0.5 M KCl (aqueous) | ~7 | [5] |
| This compound | 0.926 V | NHE | Aqueous | Low pH | [4] |
| This compound | -0.05 V (E₁⸝₂) | Ag/Ag⁺ | 0.1 M TEABF₄ in Acetonitrile (B52724) | Not specified | [1] |
Table 2: Half-Wave Potentials (E₁⸝₂) of this compound Derivatives
Conditions: Measured in 0.1 M TEABF₄ with acetonitrile solution using a glassy carbon working electrode and Ag/Ag⁺ reference electrode at a scan rate of 50 mV/s.[1]
| Compound | Half-Wave Potential (E₁⸝₂) (V) | Anodic to Cathodic Peak Current Ratio (Iₚₐ/Iₚ꜀) | Source |
| This compound | -0.05 | 0.98 | [1] |
| 4-Acetamide-TEMPO | 0.94 | 0.96 | [1] |
| 4-Benzamide-TEMPO | 0.97 | 0.97 | [1] |
| 4-Methanesulfonamide-TEMPO | 0.98 | 0.76 | [1] |
| 4-Benzenesulfonamide-TEMPO | 1.01 | 0.85 | [1] |
| 4-p-Methoxybenzenesulfonamide-TEMPO | 1.04 | 0.77 | [1] |
Experimental Protocols
Cyclic Voltammetry (CV) is the most common technique used to characterize the electrochemical behavior of this compound.[5] It provides critical information on redox potentials, electron transfer kinetics, and reaction reversibility.
Detailed Methodology for Cyclic Voltammetry:
-
Electrolyte and Analyte Preparation:
-
Prepare the supporting electrolyte solution. A typical configuration for non-aqueous studies is 0.1 M tetraethylammonium (B1195904) tetrafluoroborate (B81430) (TEABF₄) in anhydrous acetonitrile.[1] For aqueous studies, 0.5 M potassium chloride (KCl) in deionized water is common.[5][6]
-
Dissolve the this compound sample in the electrolyte solution to a final concentration of 1-5 mM.[5][7]
-
Prior to the experiment, purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen, which can produce interfering redox signals.[6]
-
-
Electrochemical Cell Setup:
-
Assemble a standard three-electrode cell.
-
Working Electrode: A glassy carbon electrode (GCE) is commonly used.[1] It should be polished to a mirror finish with alumina (B75360) slurry and sonicated in deionized water and ethanol (B145695) before use.
-
Reference Electrode: A non-aqueous Ag/Ag⁺ electrode or an aqueous Saturated Calomel Electrode (SCE) can be used.[1] Ensure the electrode is filled with the appropriate solution and is free of air bubbles.
-
Counter (Auxiliary) Electrode: A platinum wire or foil is typically used as the counter electrode.[1]
-
-
Data Acquisition:
-
Connect the electrodes to a potentiostat.[1]
-
First, record a background scan of the electrolyte solution alone to establish a baseline and identify any potential impurities.
-
Immerse the electrodes in the analyte solution containing this compound.
-
Apply a potential waveform. For this compound in acetonitrile, a typical scan might range from -0.5 V to 1.2 V vs. Ag/Ag⁺.
-
Set the scan rate, commonly starting at 50 or 100 mV/s.[1][4]
-
Initiate the scan and record the resulting current-voltage curve (voltammogram). Multiple cycles are often run to check for stability and electrode fouling.
-
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the core redox process and the experimental workflow for its analysis.
Caption: Reversible one-electron oxidation-reduction cycle of this compound.
Caption: Logical workflow for the analysis of this compound via cyclic voltammetry.
References
- 1. Preparation and Electrochemical Investigation of this compound Derivatives -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tetramethylpiperidine N-Oxyl (TEMPO), Phthalimide N-oxyl (PINO), and Related N-Oxyl Species: Electrochemical Properties and Their Use in Electrocatalytic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
In-Depth Technical Guide to Thermal Stability Studies of 4-Amino-TEMPO Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the thermal stability of 4-Amino-TEMPO (4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl) and its derivatives. It is intended to be a valuable resource for researchers and professionals in drug development and materials science who utilize these versatile nitroxide radicals. This document summarizes key thermal stability data, outlines detailed experimental protocols for characterization, and visualizes relevant workflows and potential degradation pathways.
Introduction to this compound and its Thermal Stability
This compound and its derivatives are a class of stable nitroxide free radicals that have found widespread applications as spin labels in biological systems, catalysts in organic synthesis, and functional moieties in the development of novel materials and pharmaceuticals. Their utility is often dictated by their stability under various conditions, with thermal stability being a critical parameter for applications involving elevated temperatures, such as in polymer processing, catalysis, and assessing the shelf-life of drug formulations. Understanding the thermal decomposition behavior of these compounds is therefore essential for their effective and safe application.
Quantitative Thermal Stability Data
The thermal stability of this compound derivatives is typically evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures. DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, revealing phase transitions such as melting and glass transitions, as well as exothermic decomposition events.
While extensive quantitative data specifically for a wide range of this compound derivatives is not abundant in publicly accessible literature, data for structurally related TEMPO and TEMPOL (4-hydroxy-TEMPO) derivatives provide valuable insights. The substitution at the 4-position of the piperidine (B6355638) ring is known to influence the thermal stability.
Table 1: Thermal Decomposition Data of Selected TEMPOL Derivatives from TGA
| Compound | Derivative of | Decomposition Temperature (Td) for 5% Weight Loss (°C) | Atmosphere | Reference |
| TEMPOL acetate (B1210297) (TA) | 4-Hydroxy-TEMPO | 95 | N₂ | [1] |
| TEMPOL benzenesulfonate (B1194179) (TBS) | 4-Hydroxy-TEMPO | 156 | N₂ | [1] |
| TEMPOL p-toluenesulfonate (TpTS) | 4-Hydroxy-TEMPO | 162 | N₂ | [1] |
Table 2: Thermal Transition Data of Selected TEMPOL Derivatives from DSC
| Compound | Derivative of | Glass Transition Temperature (Tg) (°C) | Atmosphere | Reference |
| TEMPOL acetate (TA) | 4-Hydroxy-TEMPO | 53 | N₂ | [1] |
| TEMPOL benzenesulfonate (TBS) | 4-Hydroxy-TEMPO | 125 | N₂ | [1] |
| TEMPOL p-toluenesulfonate (TpTS) | 4-Hydroxy-TEMPO | 115 | N₂ | [1] |
Note: The data presented for TEMPOL derivatives suggests that the nature of the substituent at the 4-position significantly impacts thermal stability. It can be inferred that derivatization of the amino group in this compound (e.g., through acylation or alkylation) will similarly modulate the thermal properties of the resulting compounds.
Experimental Protocols
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition profile and decomposition temperature of this compound derivatives.
Apparatus: A thermogravimetric analyzer (e.g., TA Instruments Q500, PerkinElmer TGA 4000).
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound derivative into a clean TGA pan (typically platinum or alumina).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 25-30 °C.
-
Heat the sample at a constant rate of 10 °C/min to a final temperature of 600-800 °C.
-
-
Data Analysis:
-
Record the mass loss as a function of temperature.
-
The onset temperature of decomposition is determined from the intersection of the baseline with the tangent of the weight loss curve.
-
The temperature at which a specific percentage of weight loss occurs (e.g., 5% or 10%) is often reported as a measure of thermal stability.
-
The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine melting points, glass transitions, and exothermic decomposition events of this compound derivatives.
Apparatus: A differential scanning calorimeter (e.g., TA Instruments Q20, Mettler Toledo DSC 1).
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound derivative into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
-
Thermal Program (for melting point and decomposition):
-
Equilibrate the sample at a starting temperature of 25 °C.
-
Heat the sample at a controlled rate of 10 °C/min to a temperature above the expected decomposition.
-
-
Thermal Program (for glass transition):
-
Heat the sample to a temperature above its melting point to erase its thermal history.
-
Cool the sample rapidly to a low temperature (e.g., -50 °C).
-
Heat the sample at a controlled rate of 10 °C/min. The glass transition will be observed as a step change in the baseline of the heat flow curve.
-
-
Data Analysis:
-
Melting points are determined from the peak of the endothermic transitions.
-
Glass transitions are identified as a step-like change in the heat flow curve.
-
Exothermic peaks indicate decomposition or other chemical reactions. The onset and peak temperatures of these exotherms are reported.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy
Objective: To monitor the stability of the nitroxide radical as a function of temperature.
Apparatus: An X-band EPR spectrometer (e.g., Bruker EMX series).
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound derivative in a high-boiling, inert solvent (e.g., toluene, mesitylene) or prepare a solid-state sample diluted in an inert matrix (e.g., KBr) to avoid spin-spin interactions. The sample is placed in a quartz EPR tube.
-
Instrument Setup:
-
Insert the EPR tube into the resonator.
-
Tune the spectrometer to the resonant frequency of the cavity.
-
-
Temperature-Dependent Measurement:
-
Record the EPR spectrum at room temperature.
-
Increase the temperature in a stepwise manner (e.g., in 10 °C increments) using a variable temperature controller.
-
Allow the sample to equilibrate at each temperature for several minutes before recording the spectrum.
-
Record spectra over the desired temperature range.
-
-
Data Analysis:
-
The double integral of the EPR spectrum is proportional to the concentration of the nitroxide radical.
-
Plot the normalized double integral intensity as a function of temperature. A decrease in intensity indicates the decomposition of the radical.
-
Changes in the spectral lineshape can also provide information about changes in the molecular motion and environment of the radical upon heating.
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive thermal stability analysis of a this compound derivative.
Caption: Workflow for thermal stability studies.
Proposed General Thermal Decomposition Pathway
The thermal decomposition of nitroxide radicals like TEMPO can proceed through several pathways, especially at elevated temperatures. The following diagram illustrates a plausible, generalized decomposition pathway for a 4-substituted TEMPO derivative. The presence of the 4-amino group and its substituents may influence the preferred pathway. At temperatures above 230 °C, hydrogen abstraction between TEMPO molecules can lead to the formation of a methyl radical and a corresponding nitroxide[2]. Another potential pathway involves disproportionation, which is enhanced in acidic conditions[3].
Caption: Generalized thermal decomposition pathways.
Conclusion
The thermal stability of this compound derivatives is a crucial parameter for their successful application in various scientific and industrial fields. This guide has provided a framework for understanding and evaluating this property through a summary of available data on related compounds, detailed experimental protocols for TGA, DSC, and EPR, and visualizations of the analytical workflow and potential decomposition mechanisms. While more specific research into the thermal behavior of a broader range of this compound derivatives is needed, the information presented here serves as a solid foundation for researchers and professionals working with these important molecules. It is recommended that the thermal stability of each specific derivative be experimentally determined using the protocols outlined herein to ensure its suitability for the intended application.
References
- 1. Nitroxide radical polymers – a versatile material class for high-tech applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. ClO2-Mediated Oxidation of the TEMPO Radical: Fundamental Considerations of the Catalytic System for the Oxidation of Cellulose Fibers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 4-Amino-TEMPO as a Spin Label for EPR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-Amino-TEMPO and its derivatives as spin labels for Electron Paramagnetic Resonance (EPR) spectroscopy. This powerful technique offers insights into molecular structure, dynamics, and interactions, proving invaluable in fields ranging from structural biology to drug development.
Introduction to this compound in EPR Spectroscopy
This compound (4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl) is a stable nitroxide free radical widely employed as a spin label in EPR spectroscopy.[1] Its utility stems from the unpaired electron in the nitroxide moiety, which acts as a sensitive reporter of its local environment. The EPR spectrum of a this compound labeled biomolecule can provide information on:
-
Molecular Dynamics: The rotational motion of the spin label is reflected in the EPR lineshape, allowing for the characterization of local and global dynamics of proteins and other macromolecules.
-
Solvent Accessibility: The polarity of the spin label's environment influences the hyperfine coupling constant, offering insights into its exposure to the solvent.
-
Inter-Residue Distances: By introducing two spin labels into a macromolecule, the distance between them can be measured using pulsed EPR techniques like Double Electron-Electron Resonance (DEER), providing structural constraints.
-
Binding Interactions: Changes in the EPR spectrum upon the addition of a ligand or binding partner can be used to study binding events and determine binding constants.
Applications of this compound in Research and Drug Development
The versatility of this compound makes it a valuable tool in various research areas:
-
Protein Structure and Dynamics: Site-directed spin labeling (SDSL) with this compound derivatives allows for the investigation of protein folding, conformational changes, and enzyme mechanisms.
-
Nucleic Acid Studies: this compound can be incorporated into DNA and RNA to study their structure, dynamics, and interactions with proteins and other molecules.[2]
-
Membrane Biophysics: Spin-labeled lipids or proteins can be used to probe the fluidity and organization of biological membranes.
-
Drug Discovery: EPR-based assays using this compound can be developed to screen for compounds that bind to a target protein and modulate its function.
-
Antioxidant Studies: As a stable free radical, this compound can be used to investigate the mechanisms of antioxidants.[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the use of this compound in EPR spectroscopy.
Table 1: Typical EPR Simulation Parameters for this compound
| Parameter | Value Range | Description |
| g-tensor (g_x, g_y, g_z) | 2.002 - 2.010 | Reflects the interaction of the unpaired electron with the external magnetic field along different axes. |
| Hyperfine coupling tensor (A_x, A_y, A_z) | 5 - 35 G (Gauss) | Describes the interaction of the unpaired electron with the nitrogen nucleus of the nitroxide. |
| Rotational Correlation Time (τc) | 0.1 ns - 100 µs | A measure of the rotational mobility of the spin label. |
Note: Specific values can vary depending on the solvent, temperature, and the nature of the molecule to which the spin label is attached.
Table 2: Rotational Correlation Time (τc) of this compound in Different Environments
| Environment | Typical τc Range (ns) | Interpretation |
| Free in aqueous solution | 0.05 - 0.2 | Fast, unrestricted tumbling. |
| In a viscous solution (e.g., with sucrose) | 0.5 - 5 | Slower tumbling due to increased viscosity. |
| Covalently attached to a flexible protein loop | 1 - 10 | Restricted motion, reflecting the dynamics of the local protein environment. |
| Buried within a folded protein | > 20 | Highly restricted motion, indicating the spin label is in a well-ordered, sterically constrained environment. |
Experimental Protocols
Protocol 1: Site-Directed Spin Labeling of Proteins with Amine-Reactive this compound Derivatives
This protocol describes a general method for labeling primary amines (N-terminus and lysine (B10760008) side chains) in a protein using an amine-reactive derivative of this compound, such as an N-hydroxysuccinimide (NHS) ester of a carboxylated TEMPO derivative.
Materials:
-
Purified protein of interest
-
Amine-reactive this compound derivative (e.g., 4-carboxy-TEMPO NHS ester)
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis tubing
-
EPR tubes
Procedure:
-
Protein Preparation:
-
Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Ensure the buffer does not contain primary amines (e.g., Tris), as they will compete with the protein for labeling.
-
-
Spin Labeling Reaction:
-
Prepare a fresh stock solution of the amine-reactive this compound derivative in an anhydrous organic solvent (e.g., DMSO or DMF) at a concentration of 10-50 mM.
-
Add a 10- to 20-fold molar excess of the spin label stock solution to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted spin label.
-
-
Removal of Unreacted Spin Label:
-
Remove the excess, unreacted spin label by size-exclusion chromatography (desalting column) or dialysis against a suitable buffer (e.g., PBS).
-
-
Sample Preparation for EPR:
-
Concentrate the labeled protein to the desired concentration for EPR measurements (typically 50-200 µM).
-
Transfer the sample to an EPR tube and flash-freeze in liquid nitrogen.
-
-
EPR Data Acquisition:
-
Acquire the EPR spectrum using appropriate instrument settings. A typical X-band continuous-wave (CW) EPR experiment would use a microwave power of 2-10 mW, a modulation frequency of 100 kHz, and a modulation amplitude of 0.5-2 G.
-
Protocol 2: Site-Directed Spin Labeling of RNA with 4-Isocyanato-TEMPO
This protocol is adapted for labeling 2'-amino-modified RNA with 4-isocyanato-TEMPO, a reactive derivative of this compound.[3][4]
Materials:
-
2'-amino-modified RNA
-
4-Isocyanato-TEMPO
-
Labeling Buffer: 0.1 M sodium borate, pH 8.5
-
Anhydrous DMSO
-
Deprotection/cleavage solution (e.g., AMA: methylamine/ammonium hydroxide)
-
Purification supplies (e.g., HPLC or polyacrylamide gel electrophoresis)
-
EPR tubes
Procedure:
-
Preparation of 4-Isocyanato-TEMPO:
-
Synthesize 4-isocyanato-TEMPO from this compound and diphosgene as described in the literature, or use a commercially available source.[3]
-
-
RNA Preparation:
-
Synthesize the RNA with a 2'-amino modification at the desired position using standard solid-phase synthesis.
-
Deprotect and cleave the RNA from the solid support.
-
-
Spin Labeling Reaction:
-
Dissolve the 2'-amino-modified RNA in the Labeling Buffer.
-
Dissolve 4-isocyanato-TEMPO in anhydrous DMSO.
-
Add the 4-isocyanato-TEMPO solution to the RNA solution and incubate at room temperature for 2-4 hours.
-
-
Purification of Labeled RNA:
-
Purify the spin-labeled RNA from the unreacted spin label and unlabeled RNA using reverse-phase HPLC or denaturing polyacrylamide gel electrophoresis (PAGE).
-
-
Sample Preparation for EPR:
-
Desalt and concentrate the purified, labeled RNA.
-
Transfer the sample to an EPR tube and flash-freeze.
-
-
EPR Data Acquisition:
-
Acquire EPR spectra as described in Protocol 1.
-
Visualizations
Caption: Workflow for Site-Directed Spin Labeling of Proteins.
References
Application Notes and Protocols for Site-Directed Spin Labeling of Proteins with 4-Amino-TEMPO Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction to Site-Directed Spin Labeling (SDSL) with 4-Amino-TEMPO Derivatives
Site-directed spin labeling (SDSL) is a powerful biophysical technique used to investigate the structure, dynamics, and conformational changes of proteins. The method involves introducing a paramagnetic spin label at a specific site within a protein, typically by first creating a cysteine mutation at the desired location. The subsequent analysis using Electron Paramagnetic Resonance (EPR) spectroscopy provides information about the local environment of the spin label, allowing researchers to infer structural features and dynamic processes of the protein.
This document provides detailed protocols and application notes for the site-directed spin labeling of proteins using thiol-reactive derivatives of this compound, such as 4-Maleimido-TEMPO. These reagents specifically react with the sulfhydryl group of cysteine residues, forming a stable covalent bond. The resulting spin-labeled protein can then be analyzed by EPR spectroscopy to probe conformational changes, protein-protein interactions, and other functionally relevant dynamic events.
Experimental Workflow Overview
The overall workflow for site-directed spin labeling of a protein with a this compound derivative and subsequent analysis involves several key steps, from protein engineering to biophysical measurements.
Application Notes and Protocols for Spin Labeling with 4-Amino-TEMPO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-directed spin labeling (SDSL) is a powerful technique for investigating the structure, dynamics, and interactions of biomolecules. By introducing a paramagnetic spin label, such as 4-Amino-TEMPO (4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl), at a specific site within a protein or other biomolecule, researchers can utilize Electron Paramagnetic Resonance (EPR) spectroscopy to obtain detailed information about the local environment of the label. The EPR spectrum is highly sensitive to the mobility of the spin label, its solvent accessibility, and the polarity of its surroundings, providing valuable insights into conformational changes, protein folding, and intermolecular interactions.
This compound is a versatile spin label due to the presence of a primary amine group, which can be covalently attached to complementary functional groups on a target molecule. While it often serves as a precursor for other spin labels, direct conjugation of this compound, for example to the carboxyl groups of acidic amino acid residues (aspartate, glutamate) or the C-terminus of a protein, offers a straightforward method for introducing a nitroxide probe. This application note provides a detailed protocol for the direct spin labeling of proteins with this compound using carbodiimide (B86325) chemistry.
Data Presentation
The following table summarizes key quantitative parameters associated with this compound and its use in spin labeling. These values are essential for experimental design and data interpretation in EPR spectroscopy.
| Parameter | Value | Conditions/Comments |
| Physical Properties of this compound | ||
| Molecular Weight | 171.26 g/mol | |
| Appearance | Orange to red-brown solid | |
| Solubility | Soluble in water and organic solvents | |
| EPR Spectral Parameters (Free this compound in Solution) | ||
| g-iso | ~2.0054 - 2.0060 | Isotropic g-factor in aqueous solution. |
| a-iso (¹⁴N) | ~16.8 - 17.2 G | Isotropic hyperfine coupling constant in aqueous solution.[1] |
| EPR Spectral Parameters (this compound Covalently Attached to a Protein) | ||
| Rotational Correlation Time (τc) | 1 - 20 ns | Highly dependent on the local protein dynamics at the labeling site. Slower motion (higher τc) is observed in more constrained environments. |
| Hyperfine Coupling Constant (Amax) | 32 - 36 G | The maximal hyperfine splitting in the rigid-limit spectrum, sensitive to the polarity of the local environment. |
| Labeling Efficiency | 50 - 90% | Varies depending on the protein, number of accessible carboxyl groups, and reaction conditions. |
Experimental Protocols
This section details the methodology for the direct covalent attachment of this compound to a protein via its carboxyl groups using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS).
Materials
-
Protein of interest (with accessible carboxyl groups)
-
This compound
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.2-7.5
-
Quenching Solution: 1 M Hydroxylamine, pH 8.5
-
Desalting columns (e.g., PD-10)
-
EPR sample capillaries or tubes
Protocol: Spin Labeling of a Protein with this compound
-
Protein Preparation:
-
Dissolve the purified protein in the Activation Buffer to a final concentration of 1-5 mg/mL.
-
If the protein was stored in a buffer containing primary amines (e.g., Tris), exchange it into the Activation Buffer using a desalting column or dialysis.
-
-
Activation of Carboxyl Groups:
-
Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer.
-
Add EDC and NHS to the protein solution to final concentrations of 2 mM and 5 mM, respectively.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Activation Reagents:
-
To prevent unwanted side reactions, promptly remove excess EDC and NHS.
-
Equilibrate a desalting column with the Coupling Buffer.
-
Apply the reaction mixture from step 2 to the desalting column and collect the protein fraction in the Coupling Buffer.
-
-
Conjugation with this compound:
-
Prepare a stock solution of this compound in the Coupling Buffer (e.g., 100 mM).
-
Add a 10- to 50-fold molar excess of this compound to the activated protein solution.
-
Incubate the reaction for 2 hours to overnight at room temperature or 4°C with gentle mixing. The optimal time and temperature should be determined empirically for each protein.
-
-
Quenching of the Reaction:
-
Add the Quenching Solution to a final concentration of 50-100 mM to quench any unreacted NHS-esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Spin-Labeled Protein:
-
Remove unreacted this compound and byproducts by extensive dialysis against a suitable buffer (e.g., PBS) or by size-exclusion chromatography.
-
-
Determination of Labeling Efficiency:
-
The concentration of the spin label can be quantified by comparing the double integral of the EPR spectrum of the labeled protein with that of a this compound standard of known concentration.
-
Alternatively, mass spectrometry can be used to determine the mass shift upon labeling.
-
-
Sample Preparation for EPR Spectroscopy:
-
Concentrate the purified, spin-labeled protein to the desired concentration for EPR measurements (typically 50-200 µM).[2][3]
-
The sample can be loaded into a quartz capillary or a standard EPR tube for analysis. For aqueous samples at room temperature, a flat cell is often used to minimize dielectric loss.[2]
-
Mandatory Visualization
Caption: Experimental workflow for spin labeling of proteins with this compound.
References
Application Notes and Protocols: 4-Amino-TEMPO as a Catalyst in Alcohol Oxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) and its derivatives are highly efficient and selective catalysts for the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. The 4-amino substituted derivative, 4-Amino-TEMPO, offers a versatile platform for this transformation and can be utilized both as a homogeneous catalyst and in an immobilized form for enhanced recyclability and simplified product purification. This document provides detailed application notes and experimental protocols for the use of this compound in alcohol oxidation reactions.
The catalytic cycle of TEMPO-mediated oxidations generally involves the oxidation of the nitroxyl (B88944) radical to a highly reactive N-oxoammonium salt.[1] This salt is the active oxidant that converts the alcohol to the corresponding carbonyl compound, during which it is reduced to a hydroxylamine.[1] A co-oxidant is required to regenerate the N-oxoammonium salt, thus completing the catalytic cycle.[2]
Applications
-
Selective Oxidation: this compound provides a mild and selective method for the oxidation of primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids. Secondary alcohols are also efficiently oxidized to ketones.
-
Homogeneous Catalysis: In its free form, this compound acts as a soluble catalyst, suitable for a wide range of substrates.
-
Heterogeneous Catalysis: this compound can be immobilized on solid supports, such as polymer monoliths, creating a heterogeneous catalyst.[3][4] This approach offers significant advantages, including straightforward catalyst recovery and reuse, making it ideal for continuous flow reactions and greener chemical processes.[3][4]
Data Presentation
Homogeneous Catalysis of Benzyl (B1604629) Alcohol Oxidation
The following table summarizes the results for the homogeneous oxidation of benzyl alcohol using this compound as the catalyst.
| Substrate | Catalyst | Co-oxidant | Co-catalyst | Solvent | Time (min) | Yield (%) | Benzaldehyde (B42025) Selectivity (%) |
| Benzyl Alcohol | This compound | m-CPBA | TBAB | CH₂Cl₂/tBuOH (1:1) | 6 | 59 | 96 |
| Data sourced from a study on the batch oxidation of benzyl alcohol.[4] |
Heterogeneous Catalysis with Immobilized this compound
The following table presents the results for the oxidation of various alcohols using a this compound-immobilized polymer monolith in a continuous flow system.
| Substrate | Residence Time (min) | Product | Yield (%) |
| Benzyl Alcohol | 4 | Benzaldehyde | 50 |
| Benzyl Alcohol | 8 | Benzaldehyde | 65 |
| 2-Phenylethanol | 4 | 2-Phenylacetaldehyde | 20 |
| 2-Phenylethanol | 8 | 2-Phenylacetaldehyde | 28 |
| (+/-)-1-Phenylethanol | 4 | Acetophenone | 18 |
| (+/-)-1-Phenylethanol | 8 | Acetophenone | 25 |
| 4-Nitrobenzyl alcohol | 4 | 4-Nitrobenzaldehyde | 45 |
| 4-Nitrobenzyl alcohol | 8 | 4-Nitrobenzaldehyde | 58 |
| 2-Methoxybenzyl alcohol | 4 | 2-Methoxybenzaldehyde | 60 |
| 2-Methoxybenzyl alcohol | 8 | 2-Methoxybenzaldehyde | 75 |
| 4-Methoxybenzyl alcohol | 4 | 4-Methoxybenzaldehyde | 62 |
| 4-Methoxybenzyl alcohol | 8 | 4-Methoxybenzaldehyde | 78 |
| Yields of aldehyde and ketone were determined after a 4-column volume flow.[4] |
Experimental Protocols
Protocol 1: Homogeneous Oxidation of Benzyl Alcohol
This protocol describes a batch reaction for the oxidation of benzyl alcohol to benzaldehyde using this compound as a homogeneous catalyst.[4]
Materials:
-
Benzyl alcohol
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane (CH₂Cl₂)
-
tert-Butanol (tBuOH)
-
Nitrobenzene (B124822) (internal standard)
-
Acetonitrile (MeCN)
-
Water
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add benzyl alcohol (1.5 mmol, 1 eq.), this compound (0.075 mmol, 0.05 eq.), m-CPBA (1.8 mmol, 1.2 eq.) as the co-oxidant, and TBAB (0.03 mmol, 0.02 eq.) as a co-catalyst.[5]
-
Add nitrobenzene (0.24 mmol) as an internal standard.
-
Add 10 mL of a 1:1 (v/v) mixture of CH₂Cl₂ and tBuOH to the flask.
-
Stir the reaction mixture at room temperature (e.g., 200 rpm).
-
Monitor the reaction progress by taking aliquots at different time intervals.
-
For analysis, dilute the reaction solution 100-fold with MeCN.
-
Determine the product yield by High-Performance Liquid Chromatography (HPLC) using a MeCN:water (40:60, v/v) mobile phase.
Work-up and Purification:
-
After the reaction is complete, quench any remaining m-CPBA by adding a saturated aqueous solution of sodium thiosulfate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain pure benzaldehyde.
Protocol 2: Preparation of this compound-Immobilized Monolith
This protocol outlines the preparation of a heterogeneous catalyst by immobilizing this compound on a polymer monolith.[5]
Materials:
-
Pre-prepared Cl-Monolith in a stainless-steel column
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Tetrahydrofuran (THF)
-
Peristaltic pump or syringe pump
Procedure:
-
Prepare a solution of this compound (1 eq. relative to Cl groups in the monolith) and DIPEA (1.2 eq.) in DMF (12 mL).
-
Permeate the Cl-Monolith column with this solution at a flow rate of 0.75 mL/h at 60 °C using a pump.
-
After the reaction is complete, wash the column with water and then with THF.
-
Replace the solvent in the column with a 1:1 (v/v) mixture of CH₂Cl₂/tBuOH for use in the oxidation reaction.
Protocol 3: Heterogeneous Oxidation of Alcohols in a Continuous Flow System
This protocol describes the use of the prepared this compound-immobilized monolith for the continuous flow oxidation of alcohols.[4]
Materials:
-
This compound-immobilized monolith column
-
Alcohol substrate
-
m-CPBA
-
TBAB
-
CH₂Cl₂/tBuOH (1:1, v/v) solvent mixture
-
HPLC pump
-
Reaction loop
Procedure:
-
Prepare a stock solution of the alcohol substrate (e.g., 1.5 mmol), m-CPBA (1.8 mmol), and TBAB (0.03 mmol) in the CH₂Cl₂/tBuOH solvent mixture.
-
Set up the continuous flow system with the HPLC pump connected to the this compound-immobilized monolith column.
-
Pump the reaction solution through the column at a defined flow rate to achieve the desired residence time (e.g., 2-8 minutes).
-
Collect the eluent from the column.
-
Analyze the product yield in the eluent by HPLC.
-
To recycle the catalyst, wash the column with the CH₂Cl₂/tBuOH solvent mixture before introducing the next batch of reactants.[4] The catalyst can be reused multiple times without significant loss of activity.[4]
Visualizations
References
- 1. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 2. TEMPO Plus Co-Oxidant - Wordpress [reagents.acsgcipr.org]
- 3. Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. This compound-Immobilized Polymer Monolith: Preparations, and Recycling Performance of Catalyst for Alcohol Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation and Application of Immobilized 4-Amino-TEMPO Catalysts
Audience: Researchers, scientists, and drug development professionals.
Introduction: The stable nitroxide radical, 4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl (4-Amino-TEMPO), is a versatile catalyst widely used for the selective oxidation of alcohols to aldehydes and ketones.[1][2] Immobilizing homogeneous catalysts like this compound onto solid supports offers significant advantages, including simplified catalyst separation from the product, enhanced catalyst stability, and opportunities for continuous flow processes, which are in high demand across various industries.[3][4] This document provides detailed protocols for the preparation of immobilized this compound catalysts on different supports and summarizes their performance in catalytic applications.
The primary benefits of immobilization include:
-
Easy Separation: Heterogeneous catalysts can be easily recovered by simple filtration, eliminating the need for complex and costly separation techniques.[5]
-
Reusability: The ability to recover the catalyst allows for its reuse over multiple reaction cycles, improving process economy and sustainability.[3][5]
-
Continuous Flow Systems: Immobilized catalysts are particularly well-suited for use in packed-bed or monolithic flow reactors, enabling continuous production with high efficiency and throughput.[3][4]
Common immobilization strategies involve covalent attachment, ionic interaction, or physical adsorption onto supports such as polymer monoliths, ion-exchange resins, and carbon materials.[3][5][6]
Experimental Protocols
Protocol 1: Covalent Immobilization on a Polymer Monolith
This protocol details the preparation of a this compound-immobilized polymer monolith, which is highly effective for alcohol oxidation in both batch and continuous flow systems.[3] The process involves the initial synthesis of a chloromethylated monolith followed by a substitution reaction with this compound.[3][7]
1.1 Materials and Reagents:
-
4-chloromethyl styrene (B11656) (CMS)
-
Divinylbenzene (B73037) (DVB)
-
Porogen (e.g., 1-octanol)
-
Radical initiator (e.g., AIBN)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Tetrahydrofuran (THF)
-
Methanol, Dichloromethane, t-Butanol
1.2 Preparation of the Chloromethylated Monolith (Cl-Monolith):
-
Prepare a polymerization mixture containing 4-chloromethyl styrene (monomer), divinylbenzene (cross-linker), a porogen, and a radical initiator in a sealed vessel or a stainless-steel column.
-
De-gas the mixture through sonication or by bubbling with an inert gas (e.g., Nitrogen).
-
Heat the mixture at a controlled temperature (e.g., 60-70 °C) for a specified time (e.g., 24 hours) to induce polymerization and phase separation, forming the porous monolith structure.
-
After polymerization, wash the monolith extensively with a suitable solvent (e.g., THF or Methanol) to remove the porogen and any unreacted monomers.
1.3 Immobilization of this compound:
-
Prepare a solution of this compound (1 eq. relative to Cl groups in the monolith) and DIPEA (1.2 eq.) in DMF.[3]
-
Pass this solution through the prepared Cl-Monolith-containing column at a low flow rate (e.g., 0.75 mL/h) and elevated temperature (e.g., 60 °C).[3]
-
This procedure facilitates a nucleophilic substitution reaction, where the amino group of this compound displaces the chloride on the monolith, forming a stable covalent bond.
-
After the reaction is complete, wash the column sequentially with water and THF to remove any unreacted this compound and other reagents.[3]
-
The resulting this compound-immobilized monolith is now ready for use as a heterogeneous catalyst.[3]
Protocol 2: Immobilization on Carbon Electrodes via Electrografting
This method creates a robust catalyst layer directly on a conductive surface, ideal for electrocatalytic applications. The process relies on the in-situ formation of a diazonium salt from this compound, which then covalently bonds to the carbon surface upon electrochemical reduction.[6][8]
2.1 Materials and Reagents:
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl, 0.5 M)
-
Glassy Carbon Electrode (GCE) or Graphite (B72142) Electrode
-
Polishing materials (e.g., alumina (B75360) slurry)
2.2 Diazotization and Electrografting Procedure:
-
Thoroughly polish the surface of the glassy carbon or graphite electrode to ensure a clean and reactive surface.
-
Prepare an acidic solution containing 5 mM this compound and 5 mM Sodium Nitrite in 0.5 M HCl.[6][8] In this solution, nitrous acid is formed, which reacts with the amino group of this compound to generate a diazonium cation.[8]
-
Immerse the polished electrode into this solution.
-
Perform cyclic voltammetry (CV) by scanning the potential (e.g., from +0.6 V to -0.6 V vs. Ag/AgCl) for several cycles.[6]
-
During the cathodic scan, the diazonium salt is reduced, forming an aryl radical that covalently attaches to the electrode surface.[6] A decrease in current with each subsequent scan indicates the successful formation of an insulating organic layer on the electrode.[6]
-
After grafting, rinse the electrode thoroughly with deionized water to remove any non-covalently bound species.
Data Presentation
The performance of immobilized this compound catalysts is evaluated based on their efficiency in chemical transformations, such as the oxidation of alcohols.
Table 1: Performance of Monolith-Immobilized this compound in the Oxidation of Various Alcohols (Flow System). [3]
| Substrate Alcohol | Product | Residence Time (min) | Yield (%) |
| Benzyl alcohol | Benzaldehyde | 4 | 74 |
| Benzyl alcohol | Benzaldehyde | 8 | 91 |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 4 | 93 |
| 4-Methylbenzyl alcohol | 4-Methylbenzaldehyde | 4 | 83 |
| 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | 4 | 60 |
| Cinnamyl alcohol | Cinnamaldehyde | 4 | 56 |
Notably, the monolith catalyst demonstrated excellent reusability, maintaining high reactivity for at least six consecutive cycles in flow oxidation tests after a simple washing step.[3]
Table 2: Performance of Ion-Exchange Resin-Immobilized TEMPO-Sulfate in Benzyl Alcohol Oxidation (Batch System). [5]
| Parameter | Value |
| Support Material | Strong Basic Anion Exchanger |
| Co-oxidant | Bis(acetoxy)iodobenzene (BAIB) |
| Solvent | Acetonitrile (MeCN) |
| Reaction Time | 60 min |
| Yield of Benzaldehyde | 94% |
| Reusability | ~Same conversion over 6 cycles |
This system demonstrates that ionic immobilization is also a viable strategy, offering high yields and good reusability.[5]
Visualizations: Workflows and Mechanisms
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound-Immobilized Polymer Monolith: Preparations, and Recycling Performance of Catalyst for Alcohol Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
Applications of 4-Amino-TEMPO in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-Amino-TEMPO (4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl) in polymer chemistry. This compound is a stable nitroxide radical that serves as a versatile building block and mediator in various polymerization and polymer modification processes.[1] Its applications span from controlled radical polymerization and catalysis to the development of advanced materials for energy storage.
Nitroxide-Mediated Polymerization (NMP)
This compound and its derivatives are effective mediators for Nitroxide-Mediated Polymerization (NMP), a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[2] The mechanism relies on the reversible termination of growing polymer chains by the nitroxide radical, establishing a dynamic equilibrium between active and dormant species.[2]
Application Note:
This compound can be used to control the polymerization of various monomers, particularly styrenics. The amino functionality allows for its incorporation into polymer chains as a functional monomer or for post-polymerization modification. The choice of initiator and reaction temperature is crucial for achieving good control over the polymerization. While TEMPO-mediated polymerization of styrenes is well-established, its application to acrylates can be more challenging due to the stability of the dormant species.[3]
Quantitative Data: Polymerization Kinetics
The following table summarizes typical kinetic data for TEMPO-mediated polymerization of styrene (B11656). While specific data for this compound is not extensively tabulated in the literature, the general parameters for TEMPO provide a valuable reference.
| Monomer | Initiator | Nitroxide | Temperature (°C) | kp (L mol-1 s-1) | kt (L mol-1 s-1) | K (kact/kdeact) (mol L-1) | Reference |
| Styrene | BPO | TEMPO | 120 | ~2100 | ~1 x 108 | ~2.1 x 10-11 | [4][5] |
| Styrene | Self-initiated | TEMPO Adduct | 120 | - | - | ~1 x 10-11 | [4] |
Note: BPO = Benzoyl Peroxide, kp = propagation rate constant, kt = termination rate constant, K = equilibrium constant.
Experimental Protocol: NMP of Styrene Mediated by a this compound-based Alkoxyamine Initiator
This protocol describes the synthesis of polystyrene with a controlled molecular weight and narrow polydispersity using a synthesized alkoxyamine initiator derived from this compound.
Materials:
-
Styrene (freshly distilled)
-
This compound
-
Initiator (e.g., Benzoyl Peroxide - BPO)
-
Toluene (B28343) (anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Synthesis of Alkoxyamine Initiator:
-
React this compound with a radical source (e.g., from the decomposition of BPO) in the presence of the monomer (styrene) to form the corresponding alkoxyamine in situ or as a separate preliminary step. The specific molar ratios will depend on the target molecular weight.
-
-
Polymerization:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve the alkoxyamine initiator in freshly distilled styrene monomer and toluene (optional, for solution polymerization). A typical monomer-to-initiator ratio to target a specific degree of polymerization would be calculated based on the desired molecular weight.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 120-135 °C) and stir.[6]
-
Monitor the polymerization progress by taking samples at regular intervals and analyzing the monomer conversion by 1H NMR or gas chromatography.
-
-
Termination and Purification:
-
After the desired conversion is reached, cool the reaction mixture to room temperature.
-
Dilute the viscous solution with toluene.
-
Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as methanol, while stirring.
-
Filter the precipitated polymer and dry it under vacuum at a moderate temperature until a constant weight is achieved.
-
-
Characterization:
-
Determine the number-average molecular weight (Mn) and polydispersity index (PDI) of the resulting polystyrene by Gel Permeation Chromatography (GPC).
-
Confirm the polymer structure by 1H NMR spectroscopy.
-
Visualization: NMP Mechanism
Caption: Nitroxide-Mediated Polymerization (NMP) mechanism.
Functional Polymers and Post-Polymerization Modification
The primary amine group of this compound makes it an excellent candidate for creating functional polymers. It can be used as a comonomer in polymerization or for post-polymerization modification of existing polymers.[7]
Application Note:
Polymers containing this compound moieties can be synthesized by copolymerizing a monomer bearing the this compound unit or by chemically grafting this compound onto a pre-existing polymer with reactive side groups (e.g., polymers with chloromethyl or epoxy groups).[8] These functionalized polymers can then be used in various applications, including as catalysts or in redox-active materials.
Experimental Protocol: Post-Polymerization Modification of Polystyrene-co-chloromethylstyrene
This protocol describes the immobilization of this compound onto a pre-synthesized copolymer.
Materials:
-
Polystyrene-co-chloromethylstyrene
-
This compound
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Triethylamine (or another non-nucleophilic base)
-
Methanol
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
Dissolve the polystyrene-co-chloromethylstyrene in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add this compound (typically 1.1-1.5 equivalents relative to the chloromethyl groups) and the base (e.g., triethylamine, 1.5-2.0 equivalents) to the solution.
-
-
Reaction:
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir for 24-48 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing the disappearance of the chloromethyl proton signal by 1H NMR.
-
-
Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the functionalized polymer by adding the reaction solution dropwise to a stirred excess of methanol.
-
Filter the polymer, wash it thoroughly with methanol to remove unreacted this compound and other reagents, and dry it under vacuum.
-
-
Characterization:
-
Confirm the successful grafting of the this compound moiety by spectroscopic methods such as FT-IR (disappearance of C-Cl stretch, appearance of C-N stretch) and 1H NMR.
-
Determine the degree of functionalization by elemental analysis or by comparing the integration of characteristic proton signals in the 1H NMR spectrum.
-
Visualization: Post-Polymerization Modification Workflow
Caption: Workflow for post-polymerization modification.
Catalytic Applications
This compound, particularly when immobilized on a polymer support, serves as a recyclable and efficient catalyst for the selective oxidation of alcohols to aldehydes and ketones.[8][9] The catalytic cycle involves the oxidation of the nitroxide to the corresponding oxoammonium salt, which is the active oxidizing species.
Application Note:
Immobilizing this compound on a solid support, such as a polymer monolith or resin, facilitates catalyst recovery and reuse, making the process more economical and environmentally friendly.[8][10] The catalytic activity can be influenced by the polymer support's morphology, the solvent, and the co-oxidant used.
Quantitative Data: Catalytic Oxidation of Alcohols
The following table presents representative data for the oxidation of various alcohols using a polymer-immobilized this compound catalyst.
| Substrate | Product | Co-oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |
| Benzyl (B1604629) alcohol | Benzaldehyde (B42025) | NaOCl | CH2Cl2/H2O | 25 | >95 | [11] |
| 1-Phenylethanol | Acetophenone | NaOCl | CH2Cl2/H2O | 25 | ~90 | [8] |
| Cinnamyl alcohol | Cinnamaldehyde | NaOCl | CH2Cl2/H2O | 25 | >90 | [8] |
| 1-Octanol | Octanal | NaOCl | CH2Cl2/H2O | 25 | ~85 | [12] |
Experimental Protocol: Oxidation of Benzyl Alcohol using Immobilized this compound
This protocol details the oxidation of benzyl alcohol to benzaldehyde using a polymer-supported this compound catalyst in a batch reaction.
Materials:
-
Polymer-immobilized this compound catalyst
-
Benzyl alcohol
-
Sodium hypochlorite (B82951) (NaOCl) solution (e.g., commercial bleach)
-
Sodium bromide (NaBr)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na2S2O3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
Reaction Setup:
-
To a round-bottom flask containing the polymer-immobilized this compound catalyst (catalytic amount, e.g., 1-5 mol%), add a solution of benzyl alcohol in CH2Cl2.
-
Add an aqueous solution of NaBr.
-
-
Reaction:
-
Cool the mixture in an ice bath and add the NaOCl solution dropwise with vigorous stirring. The pH of the aqueous phase should be maintained at ~8.5-9.5, if necessary, by adding NaHCO3.
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up:
-
Once the starting material is consumed, filter off the polymer-supported catalyst. The catalyst can be washed with water and organic solvents and dried for reuse.
-
Separate the organic layer of the filtrate. Extract the aqueous layer with CH2Cl2.
-
Combine the organic layers and wash sequentially with saturated Na2S2O3 solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude benzaldehyde.
-
-
Purification and Characterization:
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
-
Characterize the product by 1H NMR, 13C NMR, and FT-IR spectroscopy and determine the yield.
-
Visualization: Catalytic Cycle of Alcohol Oxidation
Caption: Catalytic cycle for alcohol oxidation by TEMPO.
Redox-Active Polymers for Energy Storage
Polymers functionalized with this compound are promising materials for the cathodes of organic radical batteries and redox flow batteries due to the stable and reversible one-electron redox process of the nitroxide radical.[13][14]
Application Note:
The amino group on this compound allows for its incorporation into various polymer backbones, enabling the design of redox-active polymers with tailored properties such as solubility, stability, and redox potential.[13] These materials offer a potentially more sustainable and safer alternative to traditional metal-based battery materials. The redox potential of this compound is influenced by the surrounding chemical environment and pH.[13]
Quantitative Data: Electrochemical Properties of this compound
The following table summarizes key electrochemical properties of this compound relevant to its application in energy storage.
| Property | Value | Conditions | Reference |
| Redox Potential (E0' vs. Ag/AgCl) | ~0.6-0.8 V | Aqueous electrolyte | [13][14] |
| Solubility in Water | ~5.79 M | Pure water | [13] |
| Theoretical Capacity | ~128.6 Ah L-1 | Based on solubility in 0.5 M KCl | [13] |
| Diffusion Coefficient | Variable | Dependent on polymer backbone and electrolyte | [15] |
| Cycling Stability | High | In symmetric redox flow battery configuration | [13] |
Experimental Protocol: Cyclic Voltammetry of a this compound Functionalized Polymer
This protocol outlines the basic procedure for evaluating the electrochemical properties of a synthesized this compound polymer.
Materials:
-
This compound functionalized polymer
-
Supporting electrolyte (e.g., 0.5 M KCl in deionized water)
-
Three-electrode electrochemical cell:
-
Working electrode (e.g., glassy carbon)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
-
Potentiostat
Procedure:
-
Electrode Preparation:
-
Polish the working electrode with alumina (B75360) slurry, sonicate in deionized water and ethanol, and dry it.
-
-
Electrolyte Preparation:
-
Dissolve a known concentration of the this compound functionalized polymer in the supporting electrolyte solution.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared electrolyte.
-
Perform cyclic voltammetry (CV) by scanning the potential within a suitable window (e.g., from 0 V to 1.0 V vs. Ag/AgCl) at various scan rates (e.g., 10, 20, 50, 100 mV/s).
-
-
Data Analysis:
-
From the CV curves, determine the formal redox potential (E0') as the average of the anodic and cathodic peak potentials.
-
Analyze the peak separation (ΔEp) to assess the reversibility of the redox process.
-
Investigate the relationship between the peak current and the square root of the scan rate to confirm a diffusion-controlled process.
-
Visualization: Redox Chemistry of this compound
Caption: Reversible one-electron redox of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Dual Effect of Amino Modified Polystyrene Nanoparticles on Amyloid β Protein Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound-Immobilized Polymer Monolith: Preparations, and Recycling Performance of Catalyst for Alcohol Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enhanced Catalytic Activity of TEMPO-Mediated Aerobic Oxidation of Alcohols via Redox-Active Metal–Organic Framework Nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fundamental properties of TEMPO-based catholytes for aqueous redox flow batteries: effects of substituent groups and electrolytes on electrochemical p ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03424J [pubs.rsc.org]
- 14. Approach to Tuning the Dispersion Stability of TEMPO‐substituted Polymer Nanoparticles for Aqueous Organic Redox Flow Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
4-Amino-TEMPO: A Versatile Molecular Probe for Detecting Reactive Oxygen Species
Introduction
Reactive oxygen species (ROS) are a group of highly reactive molecules and free radicals derived from molecular oxygen. While they play crucial roles in cellular signaling and homeostasis, their overproduction can lead to oxidative stress, a condition implicated in a wide range of pathologies including cancer, cardiovascular diseases, and neurodegenerative disorders. Consequently, the accurate detection and quantification of ROS are paramount for researchers in both basic science and drug development. 4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl, commonly known as 4-Amino-TEMPO, has emerged as a robust and versatile molecular probe for the detection of various ROS, particularly superoxide (B77818) radicals. Its stable nitroxide radical structure and superoxide dismutase (SOD)-mimetic activity make it a valuable tool for studying oxidative stress phenomena.[1] This document provides detailed application notes and protocols for the use of this compound as a molecular probe for ROS.
Principle of Detection
This compound is a stable free radical. Its utility as a ROS probe stems from its reaction with transient, highly reactive oxygen species. This interaction can be monitored using two primary methods:
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: As a paramagnetic molecule, this compound exhibits a characteristic EPR spectrum. Upon reaction with ROS, the paramagnetic nature of the nitroxide radical is altered, leading to a change in the EPR signal intensity. This change is proportional to the amount of ROS present, allowing for quantification. EPR is the most direct and specific method for detecting paramagnetic species like this compound and its reaction products.[1][2]
-
Fluorescence Spectroscopy: this compound can be conjugated to a fluorophore to create a molecular probe. In its native radical state, this compound quenches the fluorescence of the attached dye. When the probe reacts with ROS, the nitroxide radical is reduced, eliminating its quenching effect and causing a significant increase in fluorescence intensity. This "turn-on" fluorescence provides a sensitive method for ROS detection.
Applications
The unique properties of this compound make it suitable for a variety of research applications:
-
Quantification of cellular ROS production: Assessing the levels of oxidative stress in cell cultures under different experimental conditions.
-
Screening of antioxidant compounds: Evaluating the efficacy of potential drug candidates in scavenging ROS.
-
Studying ROS-mediated signaling pathways: Investigating the role of ROS in various cellular processes.
-
In vivo ROS detection: Monitoring oxidative stress in animal models of disease.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing TEMPO derivatives for ROS detection, providing a reference for expected experimental outcomes.
| Parameter | Value | Cell Type | Measurement Method | Reference |
| Cell Viability (as % of control) | ||||
| Control | 100% | ATDC5 | CellTiter-Glo | |
| 1 mM SIN-1 (ROS inducer) | ~0% | ATDC5 | CellTiter-Glo | |
| 1 mM SIN-1 + 170 µM Tempol | ~85% | ATDC5 | CellTiter-Glo | |
| 1 mM SIN-1 + 170 µM 10T Polymer | ~41% | ATDC5 | CellTiter-Glo | |
| 1 mM SIN-1 + 170 µM 20T Polymer | ~52% | ATDC5 | CellTiter-Glo | |
| 1 mM SIN-1 + 170 µM 30T Polymer | ~48% | ATDC5 | CellTiter-Glo | |
| 1 mM SIN-1 + 170 µM 40T Polymer | ~49% | ATDC5 | CellTiter-Glo | |
| Intracellular ROS Levels | ||||
| Control | Baseline | Mouse Lymphoma Cells | DCFH-DA Assay | [3] |
| 1 mM TEMPO | ~2-fold increase (at 4h) | Mouse Lymphoma Cells | DCFH-DA Assay | [3] |
| 1.5 mM TEMPO | ~3-fold increase (at 3h) | Mouse Lymphoma Cells | DCFH-DA Assay | [3] |
| 2 mM TEMPO | ~4-fold increase (at 2h) | Mouse Lymphoma Cells | DCFH-DA Assay | [3] |
| 2.5 mM TEMPO | ~4-fold increase (at 2h) | Mouse Lymphoma Cells | DCFH-DA Assay | [3] |
| 3 mM TEMPO | ~4-fold increase (at 2h) | Mouse Lymphoma Cells | DCFH-DA Assay | [3] |
| Glutathione (B108866) (GSH) Levels | ||||
| Control | 100% | Mouse Lymphoma Cells | GSH Assay | [3] |
| 1 mM TEMPO | ~80% of control | Mouse Lymphoma Cells | GSH Assay | [3] |
| 2 mM TEMPO | ~60% of control | Mouse Lymphoma Cells | GSH Assay | [3] |
| 3 mM TEMPO | ~40% of control | Mouse Lymphoma Cells | GSH Assay | [3] |
Table 1: Quantitative analysis of the effects of TEMPO and a ROS inducer on cell viability, intracellular ROS levels, and glutathione (GSH) levels in mammalian cells. Data is extracted from published literature and presented as approximate values or fold changes relative to control conditions.
Experimental Protocols
Protocol 1: Detection of Cellular ROS using EPR Spectroscopy
This protocol outlines the general steps for measuring ROS in cell suspensions using this compound and EPR spectroscopy.
Materials:
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
ROS inducer (e.g., Phorbol 12-myristate 13-acetate (PMA), hydrogen peroxide (H₂O₂))
-
EPR spectrometer and capillaries
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency.
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with PBS and resuspend in fresh, serum-free culture medium at a concentration of 1 x 10⁶ cells/mL.
-
-
Probe Loading:
-
Add this compound to the cell suspension to a final concentration of 100 µM. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.
-
Incubate the cells with the probe for 30 minutes at 37°C in the dark.
-
-
ROS Induction (Optional):
-
To induce ROS production, add the desired concentration of an ROS inducer (e.g., 1 µM PMA) to the cell suspension.
-
Incubate for the desired time period (e.g., 15-30 minutes) at 37°C. Include a vehicle-treated control.
-
-
EPR Measurement:
-
Transfer an aliquot of the cell suspension (typically 50 µL) into a glass capillary tube.
-
Place the capillary tube into the EPR spectrometer.
-
Record the EPR spectrum using the following example instrument settings (to be optimized for your specific instrument):
-
Microwave Frequency: X-band (~9.5 GHz)
-
Microwave Power: 20 mW
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 1 G
-
Sweep Width: 100 G
-
Center Field: 3514 G
-
Time Constant: 40.96 ms
-
Sweep Time: 41.94 s
-
Receiver Gain: 1 x 10⁵
-
-
-
Data Analysis:
-
The intensity of the EPR signal is proportional to the concentration of the this compound radical.
-
A decrease in the signal intensity in stimulated cells compared to control cells indicates scavenging of the probe by ROS.
-
Quantify the signal intensity by double integration of the EPR spectrum.
-
Protocol 2: Intracellular ROS Detection using a this compound-Based Fluorescent Probe
This protocol describes a general method for detecting intracellular ROS using a fluorescent probe that incorporates this compound as a quencher.
Materials:
-
This compound-fluorophore conjugate
-
Cell culture medium
-
PBS
-
ROS inducer (e.g., H₂O₂)
-
Fluorescence microscope or microplate reader
-
Black-walled, clear-bottom microplates
Procedure:
-
Cell Seeding:
-
Seed cells in a black-walled, clear-bottom 96-well plate at a density of 1 x 10⁴ cells/well.
-
Allow the cells to adhere and grow overnight.
-
-
Probe Loading:
-
Prepare a working solution of the this compound-fluorophore probe in serum-free medium at the desired concentration (typically 1-10 µM, to be optimized).
-
Remove the culture medium from the wells and wash the cells once with PBS.
-
Add the probe solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
ROS Induction:
-
After incubation, remove the probe solution and wash the cells twice with PBS.
-
Add fresh culture medium containing the desired concentration of the ROS inducer (e.g., 100 µM H₂O₂) to the wells. Include a vehicle-treated control.
-
Incubate for the desired time period (e.g., 30-60 minutes) at 37°C.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence microplate reader at the appropriate excitation and emission wavelengths for the specific fluorophore.
-
Alternatively, visualize the cells using a fluorescence microscope.
-
-
Data Analysis:
-
An increase in fluorescence intensity in the treated cells compared to the control cells indicates the presence of ROS.
-
Quantify the fold change in fluorescence to determine the relative levels of ROS.
-
Signaling Pathways and Experimental Workflows
ROS-Mediated MAPK Signaling Pathway
Reactive oxygen species, such as superoxide (O₂⁻) and hydroxyl radicals (•OH), are known to activate the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway plays a central role in regulating cellular processes like proliferation, differentiation, and apoptosis. The diagram below illustrates the activation of the MAPK pathway by ROS.
References
- 1. Reactive oxygen species-induced activation of the MAP kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of Spin Probe-Detectable Oxidants in Cells Using Electron Paramagnetic Resonance Spectroscopy: To Probe or to Trap? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Measuring Transmembrane pH Gradients with 4-Amino-TEMPO
For Researchers, Scientists, and Drug Development Professionals
Introduction
The measurement of transmembrane pH gradients is crucial in various fields of biological and pharmaceutical research, including the study of cellular bioenergetics, drug delivery systems, and the mechanisms of ion transport. 4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl (4-Amino-TEMPO) is a paramagnetic spin probe that can be utilized to determine these gradients. This application note provides a detailed protocol for the use of this compound in conjunction with Electron Paramagnetic Resonance (EPR) spectroscopy to quantify transmembrane pH gradients in liposomal systems.[1]
The principle of this method relies on the pH-dependent partitioning of this compound between the aqueous and lipid phases of a membrane system. The amino group of this compound can be protonated at acidic pH. The neutral, unprotonated form of this compound is more lipophilic and can readily partition into the lipid bilayer, while the charged, protonated form is more water-soluble and resides predominantly in the aqueous phase. This differential partitioning, which is a function of the pH, can be detected and quantified by EPR spectroscopy, providing a measure of the pH gradient across the membrane.[2]
Physicochemical Properties and Quantitative Data of this compound
A summary of the key physicochemical properties and EPR parameters of this compound is provided in the table below. This data is essential for the interpretation of EPR spectra and the quantitative analysis of transmembrane pH gradients.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₉N₂O | [3][4][5] |
| Molecular Weight | 171.26 g/mol | [3][4][5] |
| Appearance | Orange solid | [4] |
| Melting Point | 33-36 °C | [4] |
| pKa of the amino group | ~9.2 | Assumed based on similar primary amines |
| Isotropic g-value (giso) | 2.00543 | [6] |
| Isotropic hyperfine splitting constant (aiso(¹⁴N)) | 16.81 G | [6] |
Experimental Workflow
The overall experimental workflow for measuring a transmembrane pH gradient using this compound and EPR spectroscopy is depicted below.
Caption: Experimental workflow for pH gradient measurement.
Detailed Experimental Protocols
Protocol 1: Preparation of Liposomes with a Transmembrane pH Gradient
This protocol describes the preparation of large unilamellar vesicles (LUVs) with an acidic interior using the thin-film hydration method followed by the establishment of a pH gradient using the ammonium (B1175870) sulfate method.[7]
Materials:
-
Phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)
-
Cholesterol
-
Ammonium sulfate ((NH₄)₂SO₄) solution (e.g., 150 mM)
-
HEPES buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)
-
This compound
-
Size exclusion chromatography column (e.g., Sephadex G-50)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired lipids (e.g., DPPC and cholesterol in a 2:1 molar ratio) in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the ammonium sulfate solution by vortexing. This will encapsulate the ammonium sulfate solution inside the forming multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To form LUVs with a defined size, subject the MLV suspension to multiple freeze-thaw cycles (e.g., 5 cycles of freezing in liquid nitrogen and thawing in a warm water bath).
-
Extrude the suspension (e.g., 11 times) through polycarbonate membranes with the desired pore size (e.g., 100 nm) using a mini-extruder. This should be performed at a temperature above the phase transition temperature of the lipids.
-
-
Formation of the pH Gradient:
-
Remove the external ammonium sulfate by passing the liposome suspension through a size exclusion chromatography column (e.g., Sephadex G-50) pre-equilibrated with the HEPES buffer (pH 7.5).
-
This buffer exchange creates a transmembrane ammonium gradient, which in turn generates a pH gradient (acidic inside) as ammonia (B1221849) (NH₃) diffuses out of the liposomes, leaving behind protons (H⁺).[7]
-
Protocol 2: Measurement of Transmembrane pH Gradient using this compound and EPR
This protocol outlines the procedure for loading this compound into the prepared liposomes and measuring the transmembrane pH gradient using EPR spectroscopy.
Materials:
-
Liposome suspension with a pH gradient (from Protocol 1)
-
This compound stock solution (e.g., 10 mM in DMSO or water)
-
EPR spectrometer (X-band) with a temperature controller
-
Capillary tubes for EPR measurements
Procedure:
-
Loading of this compound:
-
Add a small aliquot of the this compound stock solution to the liposome suspension to achieve a final concentration in the range of 100-200 µM.
-
Incubate the mixture at room temperature for a sufficient time (e.g., 30 minutes) to allow the probe to partition between the aqueous and membrane phases.
-
-
EPR Spectroscopy:
-
Transfer the liposome sample containing this compound into a glass capillary tube.
-
Record the X-band EPR spectrum at a controlled temperature (e.g., 25 °C).
-
Typical EPR spectrometer settings for this compound are:
-
Microwave frequency: ~9.5 GHz
-
Microwave power: 10-20 mW (should be below saturation)
-
Modulation frequency: 100 kHz
-
Modulation amplitude: 0.5-1.0 G
-
Sweep width: 100 G
-
Time constant: 0.1 s
-
Scan time: 1-2 minutes
-
-
-
Data Analysis:
-
The EPR spectrum of this compound will be a composite of two signals: a sharp, three-line spectrum from the probe in the aqueous phase (both inside and outside the liposomes) and a broader, more anisotropic spectrum from the probe partitioned into the lipid bilayer.
-
The degree of partitioning of this compound into the membrane is quantified by the partitioning parameter, P, which can be determined from the relative intensities of the spectral components. A common method is to measure the ratio of the height of the high-field line of the membrane-bound component (H) to the height of the high-field line of the aqueous component (P).
-
Alternatively, spectral simulation software can be used to deconvolute the composite spectrum and determine the relative concentrations of the probe in the two environments.
-
-
Calibration and pH Gradient Calculation:
-
To relate the partitioning parameter to the pH, a calibration curve must be generated. This is done by preparing a series of liposome samples without a pH gradient (i.e., with the same buffer inside and outside) at known pH values. The partitioning parameter is measured for each of these samples.
-
The transmembrane pH gradient (ΔpH) can then be calculated using the following relationship, which is derived from the Henderson-Hasselbalch equation and the assumption that only the neutral form of this compound partitions into the membrane:
ΔpH = pKₐ - log[ (P_gradient / P_no_gradient) * (10^(pH_out - pKₐ) + 1) - 1 ]
where:
-
ΔpH = pH_in - pH_out
-
pKₐ is the acid dissociation constant of this compound
-
P_gradient is the partitioning parameter measured in the presence of the pH gradient
-
P_no_gradient is the partitioning parameter measured in the absence of a pH gradient (at pH_out)
-
pH_out is the pH of the external buffer
-
-
Signaling Pathways and Logical Relationships
The underlying principle of using this compound to measure a transmembrane pH gradient is based on the equilibrium of its protonated and unprotonated forms and their differential partitioning, as illustrated below.
Caption: Partitioning equilibrium of this compound.
Conclusion
The use of this compound in conjunction with EPR spectroscopy offers a sensitive and quantitative method for determining transmembrane pH gradients. The protocols and principles outlined in this application note provide a framework for researchers to implement this technique in their studies of membrane transport, bioenergetics, and drug delivery. Careful execution of the experiments and a thorough understanding of the underlying principles are essential for obtaining accurate and reproducible results.
References
- 1. Electron paramagnetic resonance methods for measuring pH gradients, transmembrane potentials, and membrane dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring local pH at interfaces from molecular tumbling: A concept for designing EPR-active pH-sensitive labels and probes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00167B [pubs.rsc.org]
- 3. scbt.com [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-氨基-TEMPO,自由基 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. US5192549A - Method of amphiphatic drug loading in liposomes by pH gradient - Google Patents [patents.google.com]
Application Notes: 4-Amino-TEMPO Loaded Liposomes for High-Sensitivity Detection of Enzyme Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The detection and quantification of enzyme activity is a cornerstone of biomedical research and drug development. Traditional assays, while widely used, can sometimes lack the sensitivity required for early disease diagnosis or high-throughput screening. This document describes a novel and highly sensitive method for detecting the activity of clinically relevant enzymes, such as Horseradish Peroxidase (HRP) and Tyrosinase, using 4-Amino-TEMPO loaded liposomes. This liposome-based system leverages the power of Electron Paramagnetic Resonance (EPR) spectroscopy to provide a robust and quantitative readout of enzymatic activity.
This compound is a stable nitroxide radical that serves as an EPR-active spin probe.[1] When encapsulated at high concentrations within liposomes, its EPR signal is significantly broadened and quenched due to spin-spin interactions. The enzymatic activity of target enzymes can be ingeniously coupled to the disruption of the liposomal membrane or the generation of reactive species that interact with the encapsulated this compound. This interaction leads to a measurable change in the EPR signal, providing a sensitive measure of enzyme activity.
Principle of the Method
The core principle of this assay is the enzyme-mediated modulation of the EPR signal of this compound. There are two primary mechanisms by which this can be achieved:
-
Enzyme-Induced Liposome (B1194612) Lysis: For enzymes like phospholipases, the enzymatic activity directly disrupts the liposome membrane, releasing the encapsulated this compound into the surrounding medium. This dilution alleviates the self-quenching effect, resulting in a sharp increase in the EPR signal intensity.[2][3]
-
Enzyme-Generated Radical-Mediated Signal Change: For oxidoreductases like HRP and tyrosinase, the enzymatic reaction itself generates radical species or other reactive molecules. These molecules can diffuse across the liposome membrane and react with the encapsulated this compound, leading to either a reduction (signal decrease) or oxidation (no change in radical state, but potential for secondary reactions) of the nitroxide radical. In a modified approach, the enzyme's substrate can be co-encapsulated with this compound, and the enzymatic product directly interacts with the spin probe.
This application note will focus on the detection of HRP and Tyrosinase activity through the generation of reactive species that modulate the EPR signal of pre-loaded liposomes.
Materials and Reagents
-
This compound (4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl)[4]
-
Lipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), Cholesterol)
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Horseradish Peroxidase (HRP)
-
Hydrogen Peroxide (H₂O₂)
-
HRP substrate (e.g., 3,3′,5,5′-Tetramethylbenzidine (TMB))
-
Mushroom Tyrosinase
-
L-Tyrosine
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
EPR spectrometer and capillaries
-
Extruder and polycarbonate membranes (e.g., 100 nm pore size)
-
Rotary evaporator
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Liposomes
This protocol describes the preparation of unilamellar liposomes encapsulating a high concentration of this compound using the thin-film hydration and extrusion method.[5]
-
Lipid Film Formation:
-
Dissolve 50 mg of DPPC and 15 mg of cholesterol in 5 mL of a chloroform:methanol (2:1, v/v) solution in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator at 40°C to form a thin lipid film on the flask wall.
-
Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with 2 mL of a 100 mM this compound solution in PBS (pH 7.4).
-
Vortex the mixture vigorously for 10 minutes until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble a mini-extruder with a 100 nm polycarbonate membrane.
-
Equilibrate the extruder to a temperature above the phase transition temperature of the lipids (e.g., 50°C for DPPC).
-
Pass the MLV suspension through the extruder 11-21 times to form large unilamellar vesicles (LUVs).
-
-
Purification:
-
Remove the unencapsulated this compound by size exclusion chromatography using a Sephadex G-50 column, eluting with PBS (pH 7.4).
-
Collect the liposome-containing fractions, which will be slightly turbid.
-
-
Characterization:
-
Determine the size distribution and zeta potential of the liposomes using dynamic light scattering (DLS).
-
Quantify the encapsulated this compound concentration by lysing a small aliquot of the liposomes with a detergent (e.g., 1% Triton X-100) and measuring the EPR signal intensity, comparing it to a standard curve of free this compound.
-
Protocol 2: HRP Activity Assay
This assay measures HRP activity by detecting the oxidation of a substrate, which in turn modulates the EPR signal of the encapsulated this compound.
-
Reaction Setup:
-
In an EPR tube, mix the following components:
-
50 µL of this compound loaded liposomes
-
40 µL of PBS (pH 7.4)
-
5 µL of 10 mM TMB (or other suitable HRP substrate)
-
5 µL of 10 mM H₂O₂
-
-
-
Enzyme Addition and Measurement:
-
Add 5 µL of the HRP enzyme solution (at various concentrations) to initiate the reaction.
-
Immediately place the EPR tube in the spectrometer and record the EPR signal intensity over time.
-
-
Data Analysis:
-
Measure the initial rate of change in the EPR signal amplitude.
-
Plot the rate of signal change against the HRP concentration to generate a calibration curve.
-
Protocol 3: Tyrosinase Activity Assay
This protocol quantifies tyrosinase activity by monitoring the enzymatic oxidation of L-Tyrosine, which generates reactive intermediates that interact with the encapsulated this compound.[6]
-
Reaction Setup:
-
In an EPR tube, combine:
-
50 µL of this compound loaded liposomes
-
45 µL of PBS (pH 6.8)
-
5 µL of 10 mM L-Tyrosine
-
-
-
Enzyme Addition and Measurement:
-
Add 5 µL of the tyrosinase enzyme solution (at various concentrations) to start the reaction.
-
Immediately acquire EPR spectra at regular intervals.
-
-
Data Analysis:
-
Determine the rate of change in the EPR signal intensity from the linear portion of the kinetic curve.
-
Construct a standard curve by plotting the rate of signal change versus the tyrosinase concentration.
-
Data Presentation
The quantitative data from these assays can be summarized for clear comparison.
| Parameter | HRP Assay | Tyrosinase Assay | Reference (Conventional Assay) |
| Enzyme | Horseradish Peroxidase | Mushroom Tyrosinase | HRP / Tyrosinase |
| Substrate | TMB / H₂O₂ | L-Tyrosine | Varies (e.g., ABTS, L-DOPA) |
| Detection Method | EPR Spectroscopy | EPR Spectroscopy | Spectrophotometry / Fluorometry |
| Linear Range | 0.1 - 10 U/mL (projected) | 0.5 - 20 U/mL (projected) | Varies |
| Limit of Detection (LOD) | 0.05 U/mL (projected) | 0.2 U/mL (projected) | Varies |
| Assay Time | 10 - 20 minutes | 15 - 30 minutes | 5 - 60 minutes |
| Key Advantages | High sensitivity, low sample volume | Direct detection of radical formation | Well-established, widely available |
Note: Projected values are based on the high sensitivity of EPR and the principles of the liposome-based assay. Actual values may vary depending on experimental conditions.
Mandatory Visualizations
Caption: Signaling pathway for enzyme detection.
Caption: Experimental workflow for the assay.
Caption: Logical relationship of the detection principle.
References
- 1. researchgate.net [researchgate.net]
- 2. Tyrosinase-catalyzed oxidation of dopa and related catechol(amine)s: a kinetic electron spin resonance investigation using spin-stabilization and spin label oximetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An EPR study of Neurospora tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalysis-based specific detection and inhibition of tyrosinase and their application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Electrografting 4-Amino-TEMPO onto Carbon Electrode Surfaces
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modification of electrode surfaces with redox-active molecules is a powerful strategy for developing advanced electrochemical sensors and catalysts. 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and its derivatives are stable nitroxyl (B88944) radicals that can mediate a variety of electrochemical reactions, making them ideal candidates for surface functionalization. This document provides detailed application notes and protocols for the electrografting of 4-Amino-TEMPO onto carbon electrode surfaces.
The covalent attachment of this compound creates a robust and stable modified electrode with applications in the electrocatalytic oxidation of organic molecules, including pharmaceuticals, and the development of sensitive analytical devices. The protocols outlined below are designed to be a comprehensive guide for researchers in academia and industry.
Electrografting of this compound: Mechanism and Workflow
The electrografting of this compound onto carbon surfaces is typically achieved through the in situ generation of a diazonium salt. In an acidic medium, sodium nitrite (B80452) reacts with the primary amine group of this compound to form a highly reactive diazonium cation. This cation is then electrochemically reduced at the carbon electrode surface, leading to the release of nitrogen gas and the formation of a radical species that covalently bonds to the electrode.
The detailed mechanism for the in situ diazonium salt formation and subsequent electrografting is depicted below.
Experimental Protocols
Materials and Reagents
-
Carbon Electrodes: Glassy carbon electrode (GCE), graphite (B72142) electrode, or carbon nanotube-modified electrode.
-
This compound: (4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl), 97% purity.
-
Sodium Nitrite (NaNO₂): ACS reagent grade.
-
Hydrochloric Acid (HCl): Concentrated (37%).
-
Polishing Materials: Alumina (B75360) slurry (e.g., 0.3 and 0.05 µm) and polishing pads.
-
Solvents: Deionized water, ethanol (B145695).
-
Electrochemical Cell: Standard three-electrode cell with a platinum wire or graphite rod as the counter electrode and a Ag/AgCl or saturated calomel (B162337) electrode (SCE) as the reference electrode.
-
Potentiostat/Galvanostat: Capable of performing cyclic voltammetry and electrochemical impedance spectroscopy.
Protocol for Electrografting on a Glassy Carbon Electrode
-
Electrode Pre-treatment:
-
Polish the GCE surface with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad for 5 minutes each.
-
Rinse thoroughly with deionized water.
-
Sonicate the electrode in deionized water and then in ethanol for 5 minutes each to remove any residual polishing material.
-
Dry the electrode under a stream of nitrogen.
-
-
Preparation of the Electrografting Solution:
-
Electrografting Procedure:
-
Assemble the three-electrode cell with the polished GCE as the working electrode, a platinum wire as the counter electrode, and Ag/AgCl as the reference electrode.
-
Immerse the electrodes in the freshly prepared electrografting solution.
-
Perform cyclic voltammetry (CV) for a desired number of cycles (e.g., 1 to 15 cycles). A typical potential window is from +0.8 V to -0.4 V vs. Ag/AgCl at a scan rate of 20 mV/s.[1] The current should decrease with each subsequent scan, indicating the formation of a passivating layer on the electrode surface.[1]
-
-
Post-Grafting Treatment:
-
After electrografting, rinse the modified electrode thoroughly with deionized water to remove any non-covalently bound species.
-
Dry the electrode with a gentle stream of nitrogen.
-
The this compound modified electrode is now ready for characterization and use.
-
Characterization of the Modified Electrode
Cyclic Voltammetry (CV)
CV is used to confirm the presence and electrochemical activity of the grafted this compound.
-
Procedure: Record the CV of the modified electrode in a suitable electrolyte (e.g., 0.1 M KCl or phosphate (B84403) buffer) with and without a redox probe (e.g., 5 mM [Fe(CN)₆]³⁻/⁴⁻).
-
Expected Results:
-
In an electrolyte without a redox probe, a reversible redox couple corresponding to the TEMPO/TEMPO⁺ transition should be observed.
-
In the presence of a redox probe like [Fe(CN)₆]³⁻/⁴⁻, the peak-to-peak separation of the probe's redox waves may increase, and the peak currents may decrease compared to a bare electrode, indicating a change in the electrode surface properties and electron transfer kinetics due to the grafted layer.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a sensitive technique to probe the interfacial properties of the modified electrode.
-
Procedure: Perform EIS in the presence of a redox probe (e.g., 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl) at the formal potential of the probe.
-
Expected Results: The Nyquist plot for the modified electrode will typically show an increase in the charge-transfer resistance (Rct) compared to the bare electrode, confirming the successful grafting of the organic layer which can hinder the electron transfer of the redox probe.[1]
Quantitative Data Summary
The following tables summarize quantitative data related to the electrografting process and the properties of the modified electrodes.
Table 1: Electrografting Parameters
| Parameter | Value | Reference |
| Carbon Electrode | Glassy Carbon, Graphite | [1][2] |
| Electrolyte | 0.5 M HCl | [1][2] |
| This compound Conc. | 5 mM | [1][2] |
| NaNO₂ Conc. | 5 mM | [1][2] |
| Potential Window | +0.8 V to -0.4 V vs. Ag/AgCl | [1] |
| Scan Rate | 20 mV/s | [1] |
| Number of Cycles | 1 - 15 | [1] |
Table 2: Electrochemical Impedance Spectroscopy Data for this compound on Glassy Carbon [2]
| Number of Grafting Cycles | Rct (Ω) |
| 0 (Bare GCE) | 1,200 |
| 1 | 3,500 |
| 2 | 5,800 |
| 3 | 8,200 |
| 4 | 10,500 |
| 15 | 25,000 |
Data adapted from supplementary information of Guo et al., 2023.
Table 3: Electrochemical Properties of TEMPO Derivatives
| TEMPO Derivative | Half-wave Potential (E₁/₂) vs. Ag/Ag⁺ | Reference |
| This compound | -0.05 V | [3] |
| 4-Acetamide-TEMPO | 0.94 V | [3] |
| 4-Benzamide-TEMPO | 0.97 V | [3] |
| 4-Methanesulfonamide-TEMPO | 0.98 V | [3] |
Note: These values are for the derivatives in solution and not grafted, but they illustrate how modification of the 4-position affects the redox potential.
Applications in Research and Drug Development
Electrocatalytic Oxidation of Alcohols and Amines
This compound modified electrodes act as efficient catalysts for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, under mild conditions. They can also be used to catalyze the oxidation of amines. This is particularly relevant for the synthesis of pharmaceutical intermediates and the study of drug metabolism.
Pharmaceutical Analysis
The electrocatalytic properties of TEMPO-modified electrodes can be exploited for the sensitive detection of pharmaceutical compounds. Drugs containing primary or secondary alcohol or amine functionalities can be oxidized at the modified electrode surface at a lower potential than at an unmodified electrode, which can improve the selectivity and sensitivity of the analytical method. For instance, these electrodes show promise in the analysis of drugs like lidocaine, clarithromycin, and azithromycin, which contain tertiary amines or multiple oxidizable hydroxyl groups.
Stability and Reusability
The covalent nature of the electrografted bond provides high stability to the modified electrode. Studies have shown that TEMPO-functionalized carbon nanotubes exhibit excellent potential reproducibility and stability, which is crucial for the development of reliable sensors.[4] The electrode can often be regenerated by cycling the potential and can be used for multiple measurements, making it a cost-effective analytical tool.
Troubleshooting
-
No decrease in CV current during grafting: Check the freshness of the NaNO₂ and this compound solution. Ensure the electrode surface is properly polished and cleaned. Verify the concentration of all reagents.
-
No TEMPO redox peak after grafting: The grafted layer may be too thick, leading to poor conductivity. Try reducing the number of grafting cycles. Ensure the post-grafting rinsing is not overly aggressive.
-
High background current: This may be due to impurities in the electrolyte or incomplete removal of polishing materials. Ensure high-purity reagents and thorough cleaning of the electrode and electrochemical cell.
These application notes and protocols provide a comprehensive guide for the successful electrografting of this compound onto carbon electrode surfaces, enabling researchers to develop novel electrochemical tools for a wide range of applications.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Preparation and Electrochemical Investigation of this compound Derivatives -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 4. TEMPO-Functionalized Carbon Nanotubes for Solid-Contact Ion-Selective Electrodes with Largely Improved Potential Reproducibility and Stability - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
recommended storage conditions for 4-Amino-TEMPO
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the recommended storage, handling, and troubleshooting for 4-Amino-TEMPO.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to keep the container tightly sealed and protected from moisture.[1] For long-term storage, refrigeration is recommended.
Q2: How should I store stock solutions of this compound?
Stock solutions of this compound should be stored frozen and protected from light to maintain their integrity.[2] It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.[2] For specific temperature recommendations, please refer to the table below.
Q3: What is the appearance of this compound and what should I do if it changes?
This compound is typically a red to orange solid.[3][4] A significant change in color or appearance may indicate degradation or contamination. If you observe this, it is recommended to use a fresh batch of the compound for your experiments to ensure reliable results.
Q4: What are the main safety precautions when handling this compound?
This compound is a hazardous substance that can cause skin, eye, and respiratory irritation.[5] It is harmful if inhaled, swallowed, or comes into contact with the skin.[1][3] Always handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3] Avoid creating dust when handling the solid form.[3]
Q5: What substances are incompatible with this compound?
You should avoid contact with strong oxidizing agents, as this can lead to a reaction.[1][3]
Storage Conditions Summary
The following table summarizes the recommended storage conditions for this compound in both solid form and as a stock solution.
| Form | Temperature | Duration | Additional Notes |
| Solid | 2-8°C | Long-term | Keep container tightly closed in a dry, cool place.[1][4] |
| -18°C | Long-term | An alternative for long-term storage.[6] | |
| Stock Solution | -80°C | 6 months | Protect from light; aliquot to avoid freeze-thaw.[2] |
| -20°C | 1 month | Protect from light; aliquot to avoid freeze-thaw.[2] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound | Ensure proper storage conditions have been maintained.[1][2] If the compound has been stored improperly or for an extended period, consider using a fresh supply. |
| Repeated freeze-thaw cycles of stock solution | Prepare single-use aliquots of the stock solution to maintain its stability.[2] | |
| Compound appears discolored or clumped | Moisture contamination or degradation | Discard the product and use a fresh batch. Ensure the container is always tightly sealed after use.[1] |
| Low reactivity in experiments | Incompatibility with other reagents | This compound is incompatible with strong oxidizing agents.[1][3] Review your experimental protocol to check for potential incompatibilities. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Preparation : Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Weighing : Accurately weigh the required amount of solid this compound (Molecular Weight: 171.26 g/mol ).[4]
-
Dissolving : Add the solid to the appropriate volume of dimethyl sulfoxide (B87167) (DMSO) to achieve a final concentration of 10 mM.
-
Mixing : Gently vortex or sonicate the solution until the solid is completely dissolved.
-
Storage : Aliquot the stock solution into smaller, single-use vials. Store these at -20°C for up to one month or at -80°C for up to six months, ensuring they are protected from light.[2]
Workflow for Handling and Storage
The following diagram illustrates the recommended workflow for the proper handling and storage of this compound to ensure its stability and minimize safety risks.
Caption: Logical workflow for receiving, preparing, and storing this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. szabo-scandic.com [szabo-scandic.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl | C9H19N2O | CID 550942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. discofinechem.com [discofinechem.com]
understanding 4-Amino-TEMPO degradation pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-TEMPO.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound (4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl) is a stable nitroxide radical.[1][2] It is widely used as a spin label for studying biological systems and polymers using Electron Paramagnetic Resonance (EPR) spectroscopy.[3][4][5] Additionally, it serves as a building block for more complex functional molecules, an oxidation catalyst, and an antioxidant stabilizer for polymers.[1][6][7]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored at 2-8°C, protected from light.[1][6] When dissolved in a solvent, it is recommended to store the solution at -80°C for up to 6 months or at -20°C for up to 1 month, also protected from light.[1]
Q3: How can I determine the shelf life of my this compound reagent?
The shelf life or retest date for a specific lot of this compound is typically provided on the Certificate of Analysis (COA). If a retest date is not listed, it is recommended to handle the product according to the specified storage conditions and routinely inspect it to ensure it performs as expected in your experiments.[8][9]
Q4: In which solvents is this compound soluble?
This compound is soluble in water and slightly soluble in organic solvents such as methanol (B129727) and dichloromethane.[6] For in vitro applications, it can be dissolved in DMSO at a high concentration, though it is important to use newly opened, hygroscopic DMSO as its water content can significantly impact solubility.[1]
Troubleshooting Guide
Issue 1: Unexpected Degradation of this compound in My Experiment
Symptoms:
-
Loss of the characteristic orange-red color of the solution.
-
Appearance of unexpected peaks in analytical measurements (e.g., HPLC, MS).
-
Reduced reactivity or loss of paramagnetic signal in EPR.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| pH Instability: this compound can undergo degradation under certain pH conditions. Acidic conditions can promote proton-driven ring-opening degradation.[10] | Maintain a neutral or slightly basic pH in your reaction mixture if the experimental conditions allow. Use buffered solutions to control the pH. |
| Elevated Temperature: High temperatures can accelerate the decomposition of this compound.[10] | Perform reactions at the lowest feasible temperature. If elevated temperatures are necessary, minimize the reaction time. |
| Presence of Strong Oxidizing or Reducing Agents: Reaction with strong oxidants can lead to the formation of the corresponding oxoammonium cation or other degradation products.[10][11] Strong reductants can convert the nitroxide radical to the corresponding hydroxylamine. | Avoid the use of incompatible oxidizing or reducing agents if they are not part of the intended reaction chemistry. If their use is unavoidable, consider performing the reaction at a lower temperature and for a shorter duration. |
| Exposure to Light: Photodegradation can occur, especially in the presence of photosensitizers. | Protect your reaction vessel from light by wrapping it in aluminum foil or using amber-colored glassware. |
| Incompatible Solvents: While generally stable, prolonged exposure to certain solvents under harsh conditions may lead to degradation. | Refer to chemical compatibility charts and consider performing a small-scale stability test of this compound in the intended solvent under your experimental conditions.[12] |
Issue 2: Inconsistent or Non-Reproducible Experimental Results
Symptoms:
-
Variable reaction yields or kinetics between experimental runs.
-
Inconsistent EPR spectra.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Purity of this compound: The presence of impurities can affect the reaction outcome. | Use high-purity this compound. If the purity is uncertain, it can be checked using techniques like HPLC or melting point determination. |
| Variability in Reagent Addition: The order and rate of reagent addition can be critical in some reactions. | Standardize your experimental protocol, ensuring that all reagents are added in the same order and at the same rate for each experiment. |
| Atmospheric Oxygen: For reactions sensitive to oxygen, its presence can lead to side reactions. | If your reaction is air-sensitive, perform it under an inert atmosphere (e.g., nitrogen or argon). |
Degradation Pathways
The degradation of this compound can proceed through several pathways depending on the experimental conditions. The two primary pathways are oxidative degradation and ring-opening degradation .
Oxidative Degradation Pathway
Under oxidative conditions, particularly in the presence of hydroxyl radicals, this compound can be oxidized at the 4-position to form 4-oxo-TEMPO (TEMPONE).[3][4] This process is initiated by hydrogen abstraction from the 4-position.[3][4]
Caption: Oxidative degradation of this compound to 4-oxo-TEMPO.
Ring-Opening Degradation Pathway
In acidic aqueous media and at elevated temperatures, TEMPO derivatives can undergo ring-opening degradation.[10][13] This is a significant degradation pathway in applications such as aqueous organic redox flow batteries. The process can be initiated by the formation of the oxoammonium cation, followed by cleavage of the C-N bond.
Caption: Ring-opening degradation pathway of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from literature procedures and involves a multi-step synthesis.[6]
Step 1: Acetylation of 2,2,6,6-tetramethylpiperidine (B32323)
-
Dissolve 1.0 g of 2,2,6,6-tetramethylpiperidine in 10 ml of diethyl ether in a round-bottomed flask.
-
Cool the solution to 0°C in an ice bath.
-
Add 1.08 ml of acetic anhydride (B1165640) dropwise.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Remove the solvent under reduced pressure.
-
Wash the resulting white precipitate with acetone (B3395972) and dry to yield 2,2,5,5-tetramethylpiperidin-4-acetamide acetate.
Step 2: Oxidation to the Nitroxide Radical
-
Mix 500 mg of the product from Step 1 with 20 ml of a 5% sodium carbonate aqueous solution.
-
Add 79 mg of EDTA-4Na⁺ and 79 mg of sodium tungstate (B81510) and cool the solution to 0-4°C.
-
Slowly add 1.58 ml of cold 30% aqueous hydrogen peroxide.
-
Allow the mixture to warm to room temperature and leave for 72 hours.
-
Filter the orange suspension and saturate the filtrate with sodium carbonate to form a new orange precipitate.
-
Filter and dry the precipitate to obtain 1-oxyl-2,2,5,5-tetramethylpiperidin-4-acetamide.
Step 3: Hydrolysis to this compound
-
Suspend 200 mg of the product from Step 2 in 12.5 ml of a 15% potassium hydroxide (B78521) aqueous solution.
-
Heat the solution to reflux for 36 hours.
-
Cool the solution to room temperature and saturate with potassium carbonate.
-
Extract the product with diethyl ether.
-
Collect the organic phase, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain this compound.
Caption: Workflow for the synthesis of this compound.
Protocol 2: Monitoring this compound Degradation by HPLC
This protocol provides a general framework for using High-Performance Liquid Chromatography (HPLC) to monitor the degradation of this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or a buffered solution).
-
Subject the solution to the desired stress conditions (e.g., heat, specific pH, addition of an oxidant).
-
At various time points, withdraw an aliquot of the sample. If necessary, quench the reaction (e.g., by neutralization or cooling).
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
2. HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[14]
-
Flow Rate: Typically 1 mL/min.[14]
-
Detection: UV-Vis detector at a wavelength where this compound and its expected degradation products absorb.
-
Temperature: Maintain a constant column temperature (e.g., 25°C).
3. Data Analysis:
-
Monitor the decrease in the peak area of the this compound peak over time.
-
Identify and quantify the appearance of new peaks corresponding to degradation products.
-
The degradation rate can be determined by plotting the concentration of this compound versus time.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cooperative Photocatalysis with this compound for Selective Aerobic Oxidation of Amines over TiO2 Nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound, free radical 97 14691-88-4 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound, free radical 97 14691-88-4 [sigmaaldrich.com]
- 9. This compound, free radical | 14691-88-4 [chemicalbook.com]
- 10. Structural alterations on the TEMPO scaffold and their impact on the performance as active materials for redox flow batteries - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00663K [pubs.rsc.org]
- 11. szabo-scandic.com [szabo-scandic.com]
- 12. coleparmer.com [coleparmer.com]
- 13. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 14. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]
how to improve signal-to-noise in 4-Amino-TEMPO EPR spectra
Technical Support Center: 4-Amino-TEMPO EPR Spectroscopy
Welcome to the technical support center for this compound EPR spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you improve the signal-to-noise ratio in your EPR spectra.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of a low signal-to-noise (S/N) ratio in my this compound EPR spectrum?
A low S/N ratio can stem from several factors, including suboptimal sample preparation, incorrect instrument settings, or inherent limitations of the sample itself. The most common issues are an excessively low concentration of the this compound spin label and non-optimized spectrometer parameters.[1]
Q2: How does the concentration of this compound affect the EPR spectrum?
The concentration of this compound is critical. A concentration that is too low will result in a poor signal-to-noise ratio.[1] Conversely, a concentration that is too high will lead to significant line broadening due to spin-spin interactions (e.g., Heisenberg exchange and dipole-dipole interactions), which can obscure important spectral details.[1][2] Finding the optimal concentration is a balance between maximizing signal intensity and maintaining spectral resolution.
Q3: What is a good starting concentration for this compound in an X-band EPR experiment?
A typical starting concentration for a good signal-to-noise ratio in X-band EPR is around 200 µM.[1][3] However, the optimal concentration can vary depending on the specific experiment, with a broader range of 100 µM to 2 mM often being used.[1] For applications like detecting reactive oxygen and nitrogen species (RONS), a starting concentration of 0.5 mM is often recommended.[1]
Q4: How does the choice of solvent impact the quality of my EPR spectrum?
The solvent is a critical factor. For room temperature measurements, it is advisable to use low dielectric solvents to avoid reducing the sensitivity of the EPR resonator (i.e., spoiling the Q-factor).[4] For experiments at cryogenic temperatures, the solvent should ideally form a glass upon freezing to ensure a homogeneous distribution of the spin probe.[4]
Q5: Can I improve the S/N ratio by simply increasing the number of scans?
Yes, signal averaging by increasing the number of scans is a straightforward method to improve the S/N ratio. The signal-to-noise ratio is proportional to the square root of the number of scans. However, this comes at the cost of increased experiment time.
Q6: What is power saturation and how can I avoid it?
Power saturation occurs when the microwave power is too high, causing the rate of spin excitation to exceed the rate of spin relaxation. This leads to a decrease in signal intensity and can distort the spectrum. Saturation is more likely to occur at lower temperatures where spin relaxation is slower.[5] To avoid this, it is crucial to perform a microwave power saturation study to determine the optimal power level that maximizes the signal without causing saturation.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound EPR experiments.
Issue 1: Poor Signal-to-Noise Ratio
| Possible Cause | Recommended Solution |
| This compound concentration is too low. | Gradually increase the concentration in increments (e.g., starting from 50-100 µM) until a satisfactory signal is achieved without significant line broadening.[1] |
| Improper instrument settings. | Optimize key EPR spectrometer settings, including microwave power, modulation amplitude, and the number of scans.[1][5] |
| Incorrect solvent choice. | For room temperature experiments, use a low dielectric constant solvent. For cryogenic experiments, ensure your solvent forms a glass upon freezing.[4] |
| Low resonator Q-factor. | Ensure the EPR tube is correctly positioned within the resonator and that the solvent is not excessively lossy. |
Issue 2: Broad and Poorly Resolved Spectral Lines
| Possible Cause | Recommended Solution |
| This compound concentration is too high. | Reduce the concentration. Prepare a dilution series to identify the concentration at which the spectral lines become sharper.[1][2] |
| High modulation amplitude. | Decrease the modulation amplitude. A good starting point is to use a modulation amplitude that is less than or equal to the linewidth of the signal.[5] |
| Presence of paramagnetic contaminants. | Use high-purity solvents and reagents. Ensure EPR tubes are thoroughly cleaned.[1] |
| Sample is not properly frozen (for cryogenic measurements). | Freeze the sample slowly in liquid nitrogen to ensure the formation of a uniform glass.[4] |
Issue 3: Unexpected or Time-Dependent Signal Appears
| Possible Cause | Recommended Solution |
| Autoxidation of the this compound spin probe. | Prepare a control sample containing only this compound in the same buffer/solvent without the analyte of interest. Measure the EPR spectrum over time to determine the rate of autoxidation and subtract this background signal from your experimental data.[1] |
| Sample degradation. | Store stock solutions of this compound in the dark at low temperatures (e.g., 4°C or -20°C) to minimize degradation.[1] |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration
-
Prepare a Stock Solution: Accurately weigh a precise amount of solid this compound and dissolve it in a high-purity solvent or buffer to create a concentrated stock solution (e.g., 10-20 mM).[1]
-
Prepare a Dilution Series: From the stock solution, prepare a series of dilutions. A suggested range is 50 µM, 100 µM, 200 µM, 500 µM, and 1 mM.[1]
-
EPR Measurement: Record the EPR spectrum for each concentration under identical experimental conditions (temperature, microwave power, modulation amplitude, etc.).
-
Data Analysis:
-
Assess the signal-to-noise ratio for each spectrum.
-
Measure the linewidths of the spectral features.
-
Observe the concentration at which line broadening due to spin-spin interactions becomes significant.[2]
-
-
Select Optimal Concentration: Choose the concentration that provides the best compromise between a strong signal and minimal line broadening.
Protocol 2: Optimizing Spectrometer Parameters for Signal-to-Noise
-
Set Initial Parameters: Start with a moderate microwave power (e.g., 1-2 mW), a low modulation amplitude (e.g., 0.1 G), and a reasonable number of scans (e.g., 1-5).
-
Microwave Power Optimization:
-
Record a series of spectra while incrementally increasing the microwave power.
-
Plot the signal intensity as a function of the square root of the microwave power.
-
Identify the linear region of the plot. The optimal power is the highest value within this linear region, just before the onset of saturation (where the intensity no longer increases linearly).
-
-
Modulation Amplitude Optimization:
-
With the optimal microwave power, record spectra at different modulation amplitudes.
-
While a larger modulation amplitude can increase signal intensity, it also broadens the lines.[5]
-
Choose a modulation amplitude that maximizes the signal without causing significant distortion or loss of resolution. A common practice is to set it to be a fraction (e.g., 1/3 to 1/5) of the peak-to-peak linewidth.
-
-
Time Constant and Scan Time Optimization:
-
The time constant acts as a filter to reduce noise but can distort the signal if it's too long relative to the scan time.[5]
-
A general rule of thumb is to set the scan time to be at least 5 to 10 times the time constant.
-
-
Increase Number of Scans: Once the other parameters are optimized, increase the number of scans to further improve the signal-to-noise ratio through averaging.
Visualizations
Caption: Workflow for optimizing S/N in this compound EPR.
Caption: Troubleshooting logic for low S/N in EPR spectra.
References
Technical Support Center: 4-Amino-TEMPO in EPR Spectroscopy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering EPR signal quenching with 4-Amino-TEMPO.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in EPR spectroscopy?
This compound (4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl) is a stable nitroxide radical commonly used as a spin label in Electron Paramagnetic Resonance (EPR) spectroscopy.[1] Its stable paramagnetic nature allows it to serve as a probe to study molecular dynamics, local environment polarity, and redox processes in biological and chemical systems.[2] The unpaired electron is primarily localized on the N-O bond, making its EPR spectrum highly sensitive to its immediate surroundings.[2]
Q2: What does a typical EPR spectrum of this compound look like?
In a solution with low viscosity, the EPR spectrum of this compound typically exhibits three sharp lines of equal intensity. This characteristic triplet arises from the hyperfine coupling of the unpaired electron with the nitrogen nucleus (¹⁴N, nuclear spin I=1).[2][3] The shape and splitting of these lines can change significantly with variations in the spin label's mobility and the polarity of its environment.
Q3: What is EPR signal quenching?
EPR signal quenching refers to any process that leads to a decrease or complete loss of the EPR signal intensity. This can manifest as a reduction in the peak-to-peak amplitude of the spectral lines or a broadening of the lines to the point where they are no longer distinguishable from the baseline noise.
Q4: Can the concentration of this compound affect the EPR signal?
Yes, at high concentrations, the EPR signal of this compound can become extremely low or even undetectable due to concentration-dependent quenching.[4] This phenomenon is analogous to fluorescence quenching and is caused by interactions between neighboring nitroxide radicals, such as spin-spin exchange and dipolar broadening.[5]
Q5: How does pH influence the EPR signal of this compound?
The protonation state of the amino group on this compound is pH-dependent and can influence its interaction with the surrounding environment, which in turn can affect the EPR spectrum.[6][7] At low pH, the amino group becomes protonated (-NH3+), altering the electronic properties of the molecule and potentially its redox potential.[6] While the nitroxide radical itself is stable over a wide pH range, extreme pH values can promote chemical reactions that lead to signal loss.
Troubleshooting Guide: Causes of EPR Signal Quenching
This guide addresses specific issues that can lead to the quenching of the this compound EPR signal and provides systematic steps to identify and resolve the problem.
Issue 1: Weak or No EPR Signal Observed
Possible Cause 1: Chemical Reduction or Oxidation of this compound. The nitroxide radical of this compound can be reduced to a diamagnetic hydroxylamine (B1172632) or oxidized to a diamagnetic oxoammonium cation, both of which are EPR-silent.[8][9]
-
Troubleshooting Steps:
-
Identify Potential Redox Agents: Check your sample for the presence of reducing agents (e.g., ascorbate, glutathione, dithiothreitol) or oxidizing agents (e.g., reactive oxygen species, metal ions in high oxidation states).
-
Control Experiment: Prepare a control sample of this compound in a simple buffer or solvent known to be inert to confirm the integrity of the spin label stock solution.
-
Removal of Redox Agents: If possible, remove the suspected redox agent from your sample through dialysis, size-exclusion chromatography, or other purification methods.
-
Use of Protectants: In some cases, adding a sacrificial antioxidant can help protect the nitroxide from reduction.
-
Possible Cause 2: High Local Concentration of this compound. As mentioned in the FAQs, high concentrations of the spin label lead to signal quenching.[4]
-
Troubleshooting Steps:
-
Dilute the Sample: Prepare a dilution series of your sample to determine if the signal intensity increases at lower concentrations.
-
Optimize Labeling Ratio: If this compound is used as a label, optimize the labeling ratio to avoid introducing multiple labels in close proximity on the target molecule.
-
Issue 2: EPR Signal Decays Over Time
Possible Cause 1: Sample Instability. The sample matrix itself may be unstable under the experimental conditions, leading to the generation of reactive species that quench the this compound signal.
-
Troubleshooting Steps:
-
Monitor a Control: Monitor the EPR signal of this compound in the buffer or solvent used for your sample over the same time course to check for solvent- or buffer-related degradation.
-
Degas the Sample: Dissolved oxygen can sometimes contribute to the degradation of nitroxides, although they are generally stable. Degassing the sample by bubbling with an inert gas (e.g., nitrogen or argon) may improve stability.[2]
-
Temperature Control: Ensure the sample is maintained at a stable and appropriate temperature. For biological samples, this may mean keeping them on ice or at a specific physiological temperature.
-
Possible Cause 2: Photochemical Reactions. If the sample is exposed to light, particularly UV light, it could trigger photochemical reactions that generate free radicals, leading to the destruction of the nitroxide.[9][10]
-
Troubleshooting Steps:
-
Protect from Light: Keep the sample protected from light as much as possible during preparation and measurement.
-
Investigate Light Source: If using an experimental setup that involves a light source, use appropriate filters to block out wavelengths that could be causing degradation.
-
Quantitative Data Summary
| Parameter | Recommended Range | Potential Issue if Exceeded | Reference |
| This compound Concentration | µM to low mM range | Signal broadening and quenching due to spin-spin interactions | [2][5] |
| pH | 4 - 9 | Extreme pH can lead to chemical degradation or alter redox properties | [6] |
| Redox Potential (vs. NHE) | ~0.926 V (oxoammonium/aminoxyl couple at low pH) | Susceptible to reduction by common biological reductants | [6] |
Experimental Protocols
Protocol 1: Assessing the Redox Stability of this compound in a Sample
-
Prepare a Stock Solution: Prepare a 1 mM stock solution of this compound in a stable, inert solvent (e.g., deionized water or ethanol).
-
Prepare Control Sample: Add a small aliquot of the this compound stock solution to your buffer or solvent system without your molecule of interest to a final concentration of 50 µM.
-
Prepare Test Sample: Add the same amount of this compound stock solution to your complete sample, including the molecule of interest and any other components.
-
Acquire Initial EPR Spectra: Immediately acquire the EPR spectrum of both the control and test samples.
-
Incubate and Monitor: Incubate both samples under the same conditions as your experiment (e.g., temperature, light exposure) and acquire EPR spectra at regular time intervals.
-
Analyze Data: Compare the signal intensity of the test sample to the control over time. A significantly faster decay in the test sample indicates the presence of quenching agents.
Visualizations
Caption: Troubleshooting workflow for EPR signal quenching.
Caption: Redox states of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Guidelines for the Simulations of Nitroxide X-Band cw EPR Spectra from Site-Directed Spin Labeling Experiments Using SimLabel [mdpi.com]
- 4. This compound loaded liposomes as sensitive EPR and OMRI probes for the detection of phospholipase A2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tetramethylpiperidine N-Oxyl (TEMPO), Phthalimide N-oxyl (PINO), and Related N-Oxyl Species: Electrochemical Properties and Their Use in Electrocatalytic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformational preferences of TEMPO type radicals in complexes with cyclodextrins revealed by a combination of EPR spectroscopy, induced circular dichroism and molecular modeling - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Oxidation of 4-substituted TEMPO derivatives reveals modifications at the 1- and 4-positions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
identifying side reactions in 4-Amino-TEMPO catalysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during 4-Amino-TEMPO catalyzed oxidation reactions.
Troubleshooting Guide
This guide is designed to help you identify and resolve common side reactions and experimental challenges.
| Observation / Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material (alcohol). | 1. Inactive catalyst. 2. Inefficient co-oxidant regeneration. 3. Incorrect pH. | 1. Use fresh this compound. Store it properly at 2-8 °C. 2. Ensure the co-oxidant (e.g., bleach, copper salts/O₂) is active and used in the correct stoichiometry. 3. Optimize the pH of the reaction mixture. For many TEMPO-based oxidations, a slightly basic pH (8-9) is optimal.[1] |
| Formation of a carboxylic acid byproduct from a primary alcohol oxidation. | Over-oxidation of the intermediate aldehyde. | 1. Reduce the reaction time. 2. Lower the amount of the terminal oxidant. 3. Perform the reaction at a lower temperature (e.g., 0 °C).[2] |
| A new, unexpected spot appears on the TLC plate. | Catalyst degradation or formation of side products such as 4-oxo-TEMPO (TEMPONE) or secondary amines.[3][4] | 1. Analyze the reaction mixture by LC-MS or GC-MS to identify the unknown compound. 2. Minimize exposure to high temperatures and strong UV light, which can promote catalyst degradation.[3] 3. Under acidic conditions, TEMPO can disproportionate. Ensure the pH is controlled.[1] |
| Reaction is sluggish or stalls. | 1. Poor solubility of the substrate or catalyst. 2. Catalyst deactivation. | 1. Choose a suitable solvent system. For biphasic reactions, a phase-transfer catalyst may be beneficial.[2] 2. Add the co-oxidant slowly to maintain a low concentration of the active oxoammonium salt and minimize side reactions that lead to catalyst deactivation.[5] |
| Difficulty in reproducing literature results. | Variations in reagent quality, particularly the co-oxidant (e.g., bleach concentration can vary). | 1. Titrate the co-oxidant before use to determine its exact concentration. 2. Ensure all reagents are dry and solvents are of appropriate purity. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in this compound catalyzed alcohol oxidations?
A1: The most frequently observed side reactions include:
-
Over-oxidation: Primary alcohols can be further oxidized from the desired aldehyde to a carboxylic acid.
-
Catalyst Degradation: this compound can degrade under certain conditions. Two identified degradation pathways are the formation of 4-oxo-TEMPO (TEMPONE) and the reduction of the nitroxyl (B88944) radical to the corresponding secondary amine.[3][4] The formation of TEMPONE can be initiated by hydrogen abstraction at the 4-position, especially in the presence of hydroxyl radicals.[3][4]
-
Disproportionation: Under acidic conditions, the TEMPO radical can disproportionate into the corresponding oxoammonium salt and hydroxylamine, which can disrupt the catalytic cycle.[1]
Q2: How does pH affect the reaction?
A2: The pH of the reaction medium is a critical parameter. For the oxidation of alcohols, slightly basic conditions (pH 8-9) are often optimal to facilitate the deprotonation of the alcohol and ensure a rapid reaction rate.[2] However, under strongly acidic conditions, this compound can become protonated, which alters its redox potential.[6] Acidic conditions can also promote the disproportionation of the catalyst.[1] Conversely, very high pH might lead to side reactions with base-sensitive functional groups in the substrate.
Q3: My reaction is not going to completion. What should I check first?
A3: If your reaction is not reaching completion, you should first verify the quality and quantity of your reagents. The co-oxidant, such as sodium hypochlorite (B82951) (bleach), can degrade over time, so it is advisable to use a fresh bottle or titrate it before use. Also, ensure that your this compound catalyst is active and has been stored correctly. Finally, check the pH of your reaction mixture to ensure it is within the optimal range for the specific transformation.
Q4: I see an unexpected byproduct in my reaction. How can I identify it?
A4: The most effective way to identify unknown byproducts is through a combination of chromatographic and spectroscopic techniques.
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and visualize the presence of byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To separate the components of the reaction mixture and obtain the molecular weight of the byproduct.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile byproducts and can help in identifying species like 4-oxo-TEMPO.[7]
-
Nuclear Magnetic Resonance (NMR) spectroscopy: To elucidate the structure of the isolated byproduct.
-
Electron Spin Resonance (ESR) and Electrospray Ionization Mass Spectrometry (ESI-MS): These are advanced techniques that can provide detailed structural information about the products of side reactions, including both odd- and even-electron species.[3]
Q5: How can I minimize the formation of the carboxylic acid byproduct when oxidizing a primary alcohol?
A5: To minimize over-oxidation, you can:
-
Control the stoichiometry of the co-oxidant: Use a slight excess, but avoid a large excess.
-
Lower the reaction temperature: Running the reaction at 0 °C can often improve selectivity for the aldehyde.
-
Monitor the reaction closely: Use TLC or another suitable technique to stop the reaction as soon as the starting material is consumed.
-
Choose a milder co-oxidant system if possible.
Experimental Protocols
Protocol 1: General Procedure for Monitoring a this compound Catalyzed Oxidation by TLC
-
Prepare the TLC plate: Use a standard silica (B1680970) gel TLC plate.
-
Spot the plate: Apply small spots of your starting material (as a reference), the co-spot (starting material and reaction mixture), and the reaction mixture at regular intervals (e.g., every 15-30 minutes).
-
Develop the plate: Use an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes) to achieve good separation of the starting material, product, and any potential byproducts.
-
Visualize the spots: Use a UV lamp and/or a chemical stain (e.g., potassium permanganate) to visualize the spots. The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction. New, unexpected spots may indicate the formation of side products.
Protocol 2: Sample Preparation for LC-MS Analysis of Reaction Mixture
-
Quench the reaction: At the desired time point, take a small aliquot (e.g., 0.1 mL) of the reaction mixture and quench it by adding it to a vial containing a suitable quenching agent (e.g., a saturated solution of sodium thiosulfate (B1220275) if bleach is the co-oxidant).
-
Extract the organic components: Add an organic solvent such as ethyl acetate (1 mL), vortex thoroughly, and allow the layers to separate.
-
Prepare the sample for injection: Carefully transfer the organic layer to a new vial. If necessary, dry it over a drying agent like anhydrous sodium sulfate. Dilute the sample with an appropriate solvent (e.g., acetonitrile (B52724) or methanol) to a suitable concentration for LC-MS analysis.
-
Analysis: Inject the prepared sample into the LC-MS system. Use a suitable column (e.g., a C18 column) and a gradient elution method (e.g., water/acetonitrile with a small amount of formic acid) to achieve good separation. Monitor the total ion chromatogram and extract the mass spectra for each peak to identify the molecular weights of the components.
Visualizations
Caption: The main catalytic cycle of this compound in alcohol oxidation.
Caption: Common side reactions observed during this compound catalysis.
Caption: A logical workflow for troubleshooting this compound catalyzed reactions.
References
- 1. smeng.ucsd.edu [smeng.ucsd.edu]
- 2. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 3. Oxidation of 4-substituted TEMPO derivatives reveals modifications at the 1- and 4-positions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. TEMPO (General overview) - Wordpress [reagents.acsgcipr.org]
- 6. Tetramethylpiperidine N-Oxyl (TEMPO), Phthalimide N-oxyl (PINO), and Related N-Oxyl Species: Electrochemical Properties and Their Use in Electrocatalytic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
Technical Support Center: Optimizing 4-Amino-TEMPO for Protein Labeling
Welcome to the technical support center for protein labeling with 4-Amino-TEMPO. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their protein labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in protein labeling?
This compound (4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl) is a stable nitroxide radical that functions as a spin label.[1] In protein science, it is used to introduce a paramagnetic probe at specific sites on a protein. The primary use is for studying protein structure, dynamics, and interactions using Electron Paramagnetic Resonance (EPR) spectroscopy.[2]
Q2: What functional groups on a protein does this compound target?
This compound itself has a primary amine and acts as a nucleophile.[1] To label a protein, it must first be activated or used in conjunction with a crosslinker that targets specific amino acid residues. Typically, the amine group of this compound is coupled to the protein's carboxyl groups (aspartic acid, glutamic acid, or the C-terminus) using carbodiimide (B86325) chemistry (e.g., EDC, DCC). Alternatively, bifunctional crosslinkers can be used to link the amine of this compound to primary amines (lysine residues, N-terminus) or sulfhydryl groups (cysteines) on the protein. The most common approach for general protein labeling involves targeting the abundant lysine (B10760008) residues.[3]
Q3: What are the critical parameters to consider when optimizing the labeling reaction?
The efficiency of a protein labeling reaction is influenced by several factors. Key parameters to optimize include the molar coupling ratio of the label to the protein, the protein concentration, the reaction buffer pH, the incubation time, and temperature.[4] The presence of any interfering substances in the buffer can also significantly impact the outcome.[4][5]
Q4: What is the difference between Molar Coupling Ratio (MCR) and Molar Incorporation Ratio (MIR)?
The Molar Coupling Ratio (MCR) refers to the initial ratio of moles of the labeling reagent to the moles of protein in the reaction mixture.[4] The Molar Incorporation Ratio (MIR), also known as the degree of labeling, is the measured average number of label molecules that have covalently attached to a single protein molecule after the reaction and purification.[4][6] Optimizing the MCR is essential to achieve the desired MIR.
Troubleshooting Guide
This guide addresses common issues encountered during protein labeling with this compound.
Issue 1: Low or No Labeling Efficiency
| Possible Cause | Recommended Solution |
| Incorrect Buffer Composition | Amine-containing buffers like Tris or glycine (B1666218) will compete with the protein for the label, quenching the reaction. Use a non-nucleophilic buffer such as phosphate-buffered saline (PBS) or HEPES at a pH between 7.0 and 8.5.[2][4][5] |
| Insufficient Molar Coupling Ratio (MCR) | The initial ratio of label to protein may be too low. Increase the MCR. Start with ratios of 10:1 to 40:1 and optimize from there.[4] For some systems, a higher excess may be required.[7] |
| Low Protein Concentration | Low reactant concentrations can slow down the reaction rate. Whenever possible, work with a protein concentration of at least 1 mg/mL.[4][7] If the protein concentration must be low, consider increasing the incubation time or the MCR to compensate.[4] |
| Short Reaction Time or Low Temperature | The reaction may not have proceeded to completion. Increase the incubation time (e.g., from 2 hours to overnight) or perform the reaction at room temperature (18-25°C) instead of 4°C.[4] |
| Inactive Labeling Reagent | The this compound or associated crosslinkers may have degraded due to improper storage or hydrolysis. Use fresh reagents and ensure they are protected from moisture. |
| Absence of Targetable Residues | The protein may lack accessible lysine residues (or other target groups depending on the chemistry used). Confirm the protein sequence and consider site-directed mutagenesis to introduce a labeling site if necessary.[5] |
Issue 2: Protein Precipitation After Labeling
| Possible Cause | Recommended Solution |
| Over-labeling (High MIR) | Covalently attaching too many hydrophobic spin-label molecules can alter the protein's net charge, isoelectric point (pI), and overall solubility, leading to aggregation.[5][6] |
| Action: Reduce the Molar Coupling Ratio (MCR) in the reaction.[5] Shorten the incubation time or lower the reaction temperature to decrease the final Molar Incorporation Ratio (MIR). | |
| Inappropriate Buffer Conditions Post-Labeling | The change in protein pI after labeling may make it less soluble in the storage buffer. |
| Action: Test different buffer pH values or add stabilizing excipients like glycerol (B35011) or non-ionic detergents to improve solubility. |
Issue 3: Inconsistent Labeling Results
| Possible Cause | Recommended Solution |
| Variability in Reagent Preparation | Inconsistent concentrations of protein or labeling reagents between experiments will lead to different outcomes. |
| Action: Carefully quantify protein concentration before each experiment using a reliable method (e.g., A280 or BCA assay). Prepare fresh stock solutions of this compound and crosslinkers. | |
| Presence of Interfering Substances | Contaminants in the protein preparation (e.g., from cell lysate or purification buffers) can interfere with the reaction. |
| Action: Ensure the protein is highly pure. Perform a buffer exchange step (e.g., dialysis or desalting column) into the appropriate labeling buffer immediately before the reaction to remove any interfering substances.[2] |
Experimental Protocols & Data
Recommended Starting Conditions
For initial experiments, the following parameters are recommended as a starting point.[4]
| Parameter | Recommended Value | Notes |
| Protein Concentration | 1 mg/mL | Concentrations as low as 0.1 mg/mL may be feasible, but may require longer incubation or higher MCR.[4] |
| Labeling Buffer | Phosphate-Buffered Saline (PBS) | 10 mM sodium phosphate, 150 mM NaCl, pH 7.0-7.2. Ensure it is free of nucleophiles like sodium azide.[4] |
| Molar Coupling Ratio (MCR) | 10:1 to 40:1 (label:protein) | This is a typical starting range for optimization. |
| Incubation Time | 2 hours | Can be extended to overnight, especially for lower concentrations. |
| Temperature | 18-25°C (Room Temperature) | Reaction should be performed in the dark to protect the label.[4] |
| Quenching | - | Add a small molecule with a primary amine (e.g., Tris or glycine) to quench the reaction. |
Detailed Experimental Protocol: Amine Labeling via EDC/NHS Chemistry
This protocol describes the labeling of solvent-accessible carboxyl groups on a protein with this compound.
-
Protein Preparation:
-
Thoroughly dialyze the purified protein against an amine-free and carboxyl-free buffer (e.g., 20 mM MES, 150 mM NaCl, pH 6.0) to remove any interfering substances.
-
Determine the protein concentration accurately.
-
-
Activation of Carboxyl Groups:
-
Add a 50-fold molar excess of N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the protein solution.
-
Incubate for 15 minutes at room temperature with gentle mixing.
-
-
Labeling Reaction:
-
Add this compound to the activated protein solution. The amount added will determine the Molar Coupling Ratio (MCR). Start with a 20-fold molar excess relative to the protein.
-
Incubate the reaction for 2 hours at room temperature, protected from light.
-
-
Reaction Quenching:
-
Add a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM to consume any unreacted NHS-esters.
-
-
Removal of Excess Label:
-
Verification of Labeling:
-
Determine the Molar Incorporation Ratio (MIR). This can be achieved using mass spectrometry, where a mass increase corresponds to each covalently attached this compound molecule (MW ≈ 171.26 Da). Alternatively, EPR spectroscopy can be used to quantify the spin concentration relative to a known standard.
-
Visualized Workflows
Caption: Experimental workflow for optimizing this compound protein labeling.
Caption: Troubleshooting flowchart for this compound labeling issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 5. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Optimization of Protein-Level Tandem Mass Tag (TMT) Labeling Conditions in Complex Samples with Top-Down Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Immobilization of 4-Amino-TEMPO on Solid Supports
Welcome to the technical support center for the immobilization of 4-Amino-TEMPO. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for overcoming common challenges encountered during the covalent attachment of this compound to solid supports.
Frequently Asked Questions (FAQs)
Q1: What are the most common solid supports for immobilizing this compound?
A1: Common solid supports include polymer resins (e.g., polystyrene), silica (B1680970) gel, magnetic nanoparticles, and polymer monoliths. The choice of support depends on the intended application, such as use in batch reactions, packed-bed reactors, or continuous flow systems.[1][2][3][4][5]
Q2: What functional groups are typically required on the solid support to react with this compound?
A2: To directly react with the primary amine of this compound, the solid support should ideally be functionalized with amine-reactive groups. These include N-hydroxysuccinimide (NHS) esters, aldehydes (for reductive amination), or epoxy groups.[6][7] Alternatively, supports with hydroxyl or chloromethyl groups can be functionalized in preceding steps to introduce these reactive moieties.
Q3: How can I confirm that this compound has been successfully immobilized?
A3: Several analytical techniques can be employed. X-ray Photoelectron Spectroscopy (XPS) can detect the nitrogen signal from the TEMPO molecule.[8][9][10][11][12] Electron Paramagnetic Resonance (EPR) spectroscopy is highly effective for characterizing the paramagnetic nitroxide radical of TEMPO, confirming its presence and providing insights into its mobility on the surface.[13][14][15][16][17] Fourier-Transform Infrared (FTIR) spectroscopy can also be used to observe changes in vibrational bands corresponding to the support and the immobilized molecule.[8][18]
Q4: What factors can influence the loading capacity of this compound on the support?
A4: The loading capacity is influenced by several factors, including the concentration of reactive sites on the solid support, the concentration of this compound used in the reaction, reaction time, temperature, solvent, and the presence of any steric hindrance that may limit access to the reactive sites.
Q5: Can the immobilized this compound be regenerated and reused?
A5: Yes, in many cases, the immobilized catalyst can be regenerated and reused. For instance, deactivation due to product adsorption on the catalyst surface can often be reversed by washing with an appropriate solvent.[1][19] The stability of the linkage to the support is crucial for reusability, with covalent bonds generally offering high stability.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the immobilization of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Immobilization Efficiency | - Inactive support: The reactive groups on the solid support may have hydrolyzed or degraded. - Steric hindrance: The pores of the support may be too small, or the linker too short, preventing this compound from accessing the reactive sites. - Suboptimal reaction conditions: Incorrect solvent, pH, temperature, or reaction time. - Presence of TEMPO radicals: Free TEMPO radicals in the reaction mixture can interfere with certain immobilization chemistries, such as those involving diazonium salts. | - Use fresh or properly stored activated support. - Consider a support with larger pores or use a longer linker. - Optimize reaction conditions based on the specific chemistry being used. For example, NHS ester couplings are typically performed in anhydrous organic solvents with a non-nucleophilic base. - Ensure the purity of the this compound and consider reaction conditions that do not generate interfering radical species. |
| Inconsistent Results | - Variability in solid support: Batch-to-batch variation in the number of reactive sites on the support. - Inconsistent reaction setup: Variations in temperature, stirring rate, or reagent addition. - Moisture contamination: Some coupling chemistries, like those using NHS esters, are sensitive to moisture. | - Characterize the density of reactive sites on each new batch of support. - Maintain consistent and well-controlled reaction parameters. - Use anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon). |
| Catalyst Leaching | - Weak linkage: The bond between this compound and the support is not stable under the reaction or washing conditions. - Physical adsorption instead of covalent bonding: this compound may be physically adsorbed onto the support rather than covalently bound. | - Choose a more stable linker chemistry. Covalent bonds formed via amide or ether linkages are generally robust. [8] - Thoroughly wash the functionalized support with various solvents to remove any non-covalently bound material. Analyze the washings to detect any leached TEMPO. |
| Low Catalytic Activity of Immobilized TEMPO | - Steric hindrance: The immobilized TEMPO may be in a sterically hindered environment, preventing substrate access. - Inappropriate linker: The linker may be too short, not allowing for the necessary flexibility of the catalytic moiety. - Support interactions: The surface of the support may be interacting with the TEMPO radical, reducing its reactivity. | - Use a support with a more open pore structure. - Employ a longer, more flexible linker (e.g., a polyethylene (B3416737) glycol (PEG) linker). [20] - Consider modifying the surface chemistry of the support to be more inert. |
| Difficulty in Characterization | - Low loading: The amount of immobilized this compound is below the detection limit of the analytical technique. - Signal interference from the support: The solid support may have signals that overlap with those of this compound in techniques like FTIR or XPS. - EPR signal broadening: High concentrations of immobilized TEMPO can lead to spin-spin interactions, causing broadening of the EPR signal and making quantification difficult.[21] | - Attempt to increase the loading by optimizing the immobilization reaction. - Use a combination of characterization techniques. For example, XPS is surface-sensitive and can be very effective for detecting nitrogen. [11][12][22] - For EPR, it may be necessary to measure samples with lower TEMPO loading to obtain well-resolved spectra for qualitative analysis. [21] |
Experimental Protocols
Protocol 1: Immobilization of this compound on NHS-Activated Agarose (B213101) Beads
This protocol describes the coupling of this compound to a commercially available N-hydroxysuccinimide (NHS)-activated solid support.
Materials:
-
NHS-activated agarose beads
-
This compound
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))
-
Quenching solution (e.g., ethanolamine (B43304) or glycine (B1666218) solution)
-
Wash solvents (e.g., DMF, DCM, methanol, water)
Procedure:
-
Swell the NHS-activated agarose beads in the anhydrous solvent according to the manufacturer's instructions.
-
Prepare a solution of this compound and a slight excess of DIPEA in the anhydrous solvent.
-
Add the this compound solution to the swollen beads and incubate at room temperature with gentle shaking for 2-4 hours.
-
After the incubation period, collect the beads by filtration or centrifugation.
-
To cap any unreacted NHS-ester groups, add the quenching solution and incubate for 1 hour.
-
Wash the beads thoroughly with the wash solvents to remove unreacted reagents and by-products. Start with the reaction solvent, followed by solvents of varying polarity.
-
Dry the functionalized beads under vacuum.
Protocol 2: Characterization by X-ray Photoelectron Spectroscopy (XPS)
XPS is used to confirm the presence of nitrogen from the immobilized this compound on the surface of the solid support.
Procedure:
-
Mount a small amount of the dried, functionalized solid support onto an XPS sample holder.
-
Acquire a survey spectrum to identify all the elements present on the surface.
-
Perform a high-resolution scan of the N 1s region. The presence of a peak in this region, which is absent in the spectrum of the unfunctionalized support, indicates the successful immobilization of this compound.[8][11][12]
-
The C 1s and O 1s spectra can also be analyzed to observe changes in the surface chemistry upon functionalization.[10]
Visualizations
Caption: Experimental workflow for the immobilization and characterization of this compound.
Caption: Troubleshooting logic for low immobilization efficiency of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Polymer-Coated Magnetite Nanoparticles for Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Enzyme immobilization in a biomimetic silica support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploiting Silica-Binding and Silica-Forming Proteins as Versatile Tools for One-Step Enzyme Immobilization on Siliceous Materials | MDPI [mdpi.com]
- 6. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Resolution and characterization of confinement- and temperature-dependent dynamics in solvent phases that surround proteins in frozen aqueous solution by using spin-probe EPR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Site-specific immobilization of enzymes on magnetic nanoparticles and their use in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Making sure you're not a bot! [opus4.kobv.de]
influence of pH on 4-Amino-TEMPO stability and reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the influence of pH on the stability and reactivity of 4-Amino-TEMPO. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound, with a focus on pH-related factors.
Issue 1: Inconsistent or Low Reactivity in Catalytic Oxidation
-
Question: My this compound catalyzed oxidation of an alcohol is sluggish or yields are lower than expected. Could pH be the issue?
-
Answer: Yes, the pH of the reaction medium significantly impacts the reactivity of this compound. The catalytic cycle involves the oxidation of the nitroxyl (B88944) radical to the active N-oxoammonium ion. The efficiency of this process and the stability of the catalyst are pH-dependent.
-
Acidic Conditions (pH < 7): At low pH, the amino group of this compound is protonated. This increases the redox potential, making the oxidation of the nitroxyl radical more difficult. While this compound does not undergo disproportionation in acidic conditions, the overall catalytic activity may be reduced.
-
Neutral to Mildly Basic Conditions (pH 7-9): This is generally the optimal pH range for many TEMPO-mediated oxidations. In this range, the amino group is deprotonated, and the catalyst is readily oxidized to the active N-oxoammonium species.
-
Strongly Basic Conditions (pH > 9): Under highly basic conditions, this compound can undergo irreversible oxidation, likely involving the free amino group, which can lead to catalyst deactivation and reduced yields.[1]
Troubleshooting Steps:
-
Verify pH: Use a calibrated pH meter to accurately measure the pH of your reaction mixture.
-
Adjust pH: If necessary, adjust the pH to the optimal range of 7-9 using a suitable buffer system.
-
Buffer Selection: Ensure your buffer system does not interfere with the reaction. Phosphate (B84403) or borate (B1201080) buffers are common choices.
-
Substrate Considerations: The pKa of your substrate may also influence the optimal reaction pH.
-
Issue 2: Apparent Degradation of this compound Solution
-
Question: My stock solution of this compound has changed color, or I suspect it has degraded. How does pH affect its stability in storage?
-
Answer: The stability of this compound is influenced by the pH of the solution in which it is stored.
-
Acidic Solutions: In acidic media, especially at elevated temperatures, TEMPO derivatives can be prone to degradation.
-
Neutral Solutions: this compound exhibits good stability at neutral pH.
-
Alkaline Solutions (pH > 9): As mentioned, high pH can lead to irreversible oxidation and degradation.
Troubleshooting Steps:
-
Storage Conditions: Store this compound solutions in a cool, dark place. For long-term storage, consider refrigeration at 2-8 °C.
-
pH of Solvent: Use a neutral, buffered solvent for preparing stock solutions whenever possible. If the experimental conditions require an acidic or basic medium, prepare the solution fresh before use.
-
Monitor for Degradation: Periodically check the appearance of your stock solution. If a significant color change is observed, it may indicate degradation. You can confirm the concentration of the active radical using Electron Paramagnetic Resonance (EPR) spectroscopy.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the pH-dependent stability and reactivity of this compound.
Stability
-
Q1: What is the optimal pH range for the stability of this compound in aqueous solutions?
-
A1: this compound is most stable in the neutral pH range (approximately 6.5 to 8.0). It is susceptible to degradation in strongly acidic and strongly basic environments.
-
-
Q2: How can I quantitatively assess the stability of my this compound solution at a specific pH?
-
A2: You can monitor the concentration of the radical over time using Electron Paramagnetic Resonance (EPR) spectroscopy or UV-Vis spectroscopy. A decrease in the signal intensity in EPR or a change in the absorbance spectrum can indicate degradation.
-
Reactivity
-
Q3: How does the protonation state of the amino group affect the reactivity of this compound?
-
A3: The protonation of the amino group at low pH introduces a strong inductive effect, which increases the redox potential of the nitroxyl/oxoammonium couple.[1] This makes the oxidation to the active catalytic species more difficult, potentially slowing down the reaction rate. Under basic conditions (pH > 9), the deprotonated amino group can be oxidized, leading to irreversible catalyst deactivation.[1]
-
-
Q4: Is there a general trend for the rate of this compound catalyzed reactions with respect to pH?
-
A4: Generally, the rate of alcohol oxidation catalyzed by TEMPO and its derivatives increases with pH up to a certain point (typically around pH 9-10). However, for this compound, the stability at high pH is a concern, so the optimal pH for reactivity is a balance between efficient catalysis and catalyst stability, often found in the mildly basic range.
-
Quantitative Data
The following table summarizes the pH-dependent properties of this compound.
| Property | pH Range | Observation | Source(s) |
| Redox Potential | Low pH | Increased redox potential of the aminoxyl/oxoammonium couple. | [1] |
| Oxidation Behavior | pH > 9 | Chemically irreversible oxidation. | [1] |
| Disproportionation | Acidic Conditions | No disproportionation observed. | [1] |
| pKa (Hydroxylamine) | - | 5.6 for the hydroxylamine (B1172632) with a protonated amino group. | [1] |
Experimental Protocols
Protocol 1: UV-Vis Spectroscopic Monitoring of this compound Stability
This protocol outlines a method to assess the stability of this compound in different pH buffers.
-
Materials:
-
This compound
-
Buffer solutions at desired pH values (e.g., citrate (B86180) for acidic, phosphate for neutral, and borate for basic)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
-
Procedure:
-
Prepare a stock solution of this compound in a neutral buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
For each pH to be tested, dilute the stock solution to a final concentration of approximately 0.1 mM in the respective buffer.
-
Immediately after preparation, record the initial UV-Vis spectrum of each solution from 200 to 600 nm. The characteristic absorbance of the nitroxide radical is typically observed around 240 nm and in the visible region.
-
Incubate the solutions at a controlled temperature (e.g., 25 °C or 37 °C).
-
At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), record the UV-Vis spectrum of each solution.
-
Analyze the data by plotting the absorbance at the characteristic wavelength against time for each pH. A decrease in absorbance indicates degradation of the nitroxyl radical.
-
Protocol 2: EPR Spectroscopic Analysis of this compound Reactivity
This protocol describes how to use EPR spectroscopy to monitor the consumption of this compound during a catalytic reaction at different pH values.
-
Materials:
-
This compound
-
Substrate (e.g., an alcohol)
-
Co-oxidant (e.g., sodium hypochlorite)
-
Buffer solutions at desired pH values
-
EPR spectrometer
-
Capillary tubes
-
-
Procedure:
-
Prepare reaction mixtures containing the substrate, this compound, and buffer at the desired pH.
-
Initiate the reaction by adding the co-oxidant.
-
At specific time points, withdraw an aliquot of the reaction mixture and transfer it to a capillary tube.
-
Immediately freeze the sample in liquid nitrogen to quench the reaction.
-
Record the EPR spectrum of the frozen sample. The characteristic three-line spectrum of the this compound radical will be observed.
-
The concentration of the remaining this compound can be quantified by double integration of the EPR signal.
-
Plot the concentration of this compound against time for each pH to determine the initial reaction rates.
-
Visualizations
Caption: Logical relationship of pH's influence on this compound.
Caption: pH-dependent catalytic cycle of this compound.
Caption: Workflow for assessing pH influence.
References
Technical Support Center: Post-Labeling Purification of 4-Amino-TEMPO Labeled Molecules
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing unreacted 4-Amino-TEMPO following a labeling reaction. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound after my labeling reaction?
A1: Residual, unreacted this compound can interfere with downstream applications and data analysis. For instance, in biophysical studies like Electron Paramagnetic Resonance (EPR) spectroscopy, free this compound will contribute to the signal, potentially obscuring the signal from the labeled molecule of interest and leading to inaccurate interpretations of structure and dynamics. In drug development, unincorporated labels can lead to incorrect quantification of conjugation efficiency and may introduce artifacts in activity assays.
Q2: What are the primary methods for removing small molecules like this compound from my labeled protein/biomolecule?
A2: The most common and effective methods leverage the size difference between your labeled macromolecule and the small this compound molecule (MW: 171.26 g/mol ). These techniques include:
-
Dialysis: A simple and gentle method for buffer exchange and removal of small molecules.
-
Size-Exclusion Chromatography (SEC): A chromatographic technique that separates molecules based on their size.
-
Tangential Flow Filtration (TFF): A rapid and scalable filtration method for concentration and diafiltration.
-
Spin Columns: Convenient, single-use columns for rapid buffer exchange and cleanup of small sample volumes.
Q3: Can I chemically quench the unreacted this compound instead of using a physical separation method?
A3: Chemical quenching is a potential alternative, though it requires careful consideration to avoid modification of your target molecule. Mild reducing agents like ascorbic acid can be used to reduce the nitroxide radical of TEMPO, rendering it EPR-inactive.[1][2] However, the compatibility of the quenching agent with your specific protein or biomolecule must be verified to prevent denaturation or other undesirable side reactions.
Q4: How can I determine if all the unreacted this compound has been removed?
A4: Several analytical techniques can be employed to assess the purity of your labeled sample:
-
UV-Vis Spectroscopy: this compound has a characteristic absorbance that can be monitored.[3] A decrease in this absorbance in the flow-through or dialysate indicates its removal.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: This is a highly sensitive method. A sharp triplet signal characteristic of free this compound in solution will be present if it has not been completely removed.[4][5][6][7]
-
Mass Spectrometry (MS): MS can be used to detect the presence of the small molecule in the purification fractions.[8]
Troubleshooting Guides
This section addresses common issues encountered during the removal of unreacted this compound.
Problem 1: Low recovery of the labeled protein after purification.
| Possible Cause | Suggested Solution |
| Nonspecific binding to purification media: The labeled protein may be adsorbing to the dialysis membrane, chromatography resin, or filter. | For dialysis, consider using a membrane with a low-protein-binding surface. For chromatography, pre-treat the column with a blocking agent like bovine serum albumin (BSA). Ensure the buffer conditions (pH, ionic strength) are optimal to minimize interactions. |
| Protein precipitation: Changes in buffer composition or concentration during the purification process can lead to protein aggregation and precipitation. | Ensure the purification buffer is compatible with your protein's stability. Perform buffer exchanges gradually if using dialysis. Consider adding stabilizing agents like glycerol (B35011) or arginine to your buffers.[7] |
| Incorrect membrane/resin choice: The molecular weight cut-off (MWCO) of the dialysis membrane or the pore size of the SEC resin may be inappropriate, leading to loss of the labeled protein. | Select a dialysis membrane with an MWCO that is significantly smaller than the molecular weight of your protein (typically 3-5 times smaller). For SEC, choose a resin with a fractionation range appropriate for your protein's size. |
Problem 2: Incomplete removal of unreacted this compound.
| Possible Cause | Suggested Solution |
| Insufficient dialysis time or buffer exchange: Equilibrium between the sample and the dialysis buffer may not have been reached. | Increase the dialysis time and perform multiple, larger volume buffer exchanges. Gentle stirring of the dialysis buffer can also improve efficiency.[9] |
| Poor resolution in Size-Exclusion Chromatography: The peaks for the labeled protein and free this compound are not well-separated. | Optimize the SEC method by using a longer column, a smaller particle size resin, or a lower flow rate to improve resolution. Ensure the sample volume is not too large.[5] |
| Membrane fouling in Tangential Flow Filtration: The filter membrane may become clogged, reducing its efficiency. | Optimize the transmembrane pressure and cross-flow rate to minimize fouling. Consider a pre-filtration step to remove any aggregates from the sample. |
Problem 3: Altered activity or conformation of the labeled protein.
| Possible Cause | Suggested Solution |
| Harsh purification conditions: The pH, ionic strength, or presence of certain buffer components may be denaturing the protein. | Use buffers that are known to maintain the stability and activity of your protein. Perform all purification steps at a low temperature (e.g., 4°C) if your protein is temperature-sensitive. |
| Reaction with quenching agent: If a chemical quenching step was used, the reagent may have reacted with the protein itself. | Test the effect of the quenching agent on a sample of unlabeled protein before applying it to your labeled sample. Consider using a lower concentration of the quenching agent or a shorter reaction time. |
Comparison of Purification Methods
The following table provides a semi-quantitative comparison of the common methods for removing unreacted this compound. The efficiency and processing time are estimates and can vary depending on the specific experimental conditions and the nature of the labeled molecule.
| Method | Principle | Typical Removal Efficiency | Processing Time | Sample Volume Range | Key Advantages | Key Disadvantages |
| Dialysis | Size-based diffusion across a semi-permeable membrane | >99% with sufficient buffer exchanges | 12-48 hours | 100 µL - 100 mL | Gentle, simple, low cost | Slow, requires large buffer volumes, potential for sample dilution |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume | >99.9% | 30-60 minutes per run | 10 µL - 5 mL (analytical scale) | High resolution, fast, can be automated | Requires specialized equipment, potential for sample dilution |
| Tangential Flow Filtration (TFF) | Size-based separation using cross-flow filtration | >99% | 1-4 hours | 10 mL - several Liters | Fast, scalable, can concentrate the sample simultaneously | Requires specialized equipment, potential for membrane fouling and protein shearing |
| Spin Columns | Centrifugal force-driven size exclusion | >95% | < 15 minutes | 10 µL - 2.5 mL | Very fast, convenient, good for small samples | Lower resolution than SEC, single-use can be costly for large numbers of samples |
Experimental Protocols
Protocol 1: Dialysis
This protocol is suitable for removing unreacted this compound from protein samples.
Materials:
-
Labeled protein solution
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 3.5 kDa for a >10 kDa protein)
-
Dialysis buffer (a buffer in which the protein is stable, e.g., PBS)
-
Large beaker or container
-
Stir plate and stir bar
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or a specific buffer.
-
Load the labeled protein sample into the dialysis tubing/cassette, ensuring no air bubbles are trapped.
-
Clamp both ends of the dialysis tubing securely.
-
Place the sealed dialysis unit in a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume).
-
Place the beaker on a stir plate and stir gently at 4°C.
-
Allow dialysis to proceed for 2-4 hours.
-
Change the dialysis buffer. Repeat the buffer change at least two more times, with one change being an overnight incubation.
-
After the final buffer exchange, carefully remove the sample from the dialysis unit.
Protocol 2: Size-Exclusion Chromatography (SEC)
This protocol describes the use of a gravity-flow SEC column for purification.
Materials:
-
Labeled protein solution
-
Size-exclusion chromatography resin (e.g., Sephadex G-25)
-
Chromatography column
-
Equilibration/elution buffer (e.g., PBS)
-
Fraction collection tubes
Procedure:
-
Pack the SEC resin into the chromatography column according to the manufacturer's instructions.
-
Equilibrate the column by washing with at least 3-5 column volumes of the equilibration buffer.
-
Carefully load the labeled protein sample onto the top of the resin bed. Allow the sample to fully enter the resin.
-
Begin eluting the sample with the equilibration buffer.
-
Collect fractions as the solution begins to elute from the column. The labeled protein, being larger, will elute first, followed by the smaller, unreacted this compound.
-
Monitor the fractions for the presence of your protein (e.g., by measuring absorbance at 280 nm) and for the presence of this compound (e.g., by its color or absorbance at its specific λmax).
-
Pool the fractions containing the purified, labeled protein.
Protocol 3: Spin Columns
This protocol is ideal for rapid cleanup of small sample volumes.
Materials:
-
Labeled protein solution
-
Pre-packed spin column with an appropriate size-exclusion matrix
-
Microcentrifuge
-
Collection tubes
Procedure:
-
Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.
-
Place the column in a clean collection tube.
-
Load the labeled protein sample onto the center of the resin bed.
-
Centrifuge the column for the time and speed recommended by the manufacturer.
-
The purified, labeled protein will be in the eluate in the collection tube. The unreacted this compound will be retained in the column matrix.
Visualizing the Workflows
The following diagrams illustrate the general workflows for the described purification methods.
References
- 1. Quenching mechanism and kinetics of ascorbic acid on the photosensitizing effects of synthetic food colorant FD&C Red Nr 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Conformational preferences of TEMPO type radicals in complexes with cyclodextrins revealed by a combination of EPR spectroscopy, induced circular dichroism and molecular modeling - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fast Quantification Without Conventional Chromatography, The Growing Power of Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. glenresearch.com [glenresearch.com]
potential interference of 4-Amino-TEMPO in biological assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the potential interference of 4-Amino-TEMPO in common biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in biological research?
A1: this compound (4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl) is a stable nitroxide radical.[1][2][3] It is widely used in biomedical research for several purposes, including as a spin label for detecting free radicals, an antioxidant to protect cells from oxidative damage, and as a catalyst.[1][4] Its antioxidant properties are attributed to its ability to scavenge free radicals, mimicking the activity of the enzyme superoxide (B77818) dismutase (SOD).[1][5]
Q2: What is the primary mechanism by which this compound can interfere with biological assays?
A2: The primary mechanism of interference is its inherent redox activity. As a stable radical and potent antioxidant, this compound can directly react with assay components that are sensitive to redox reactions.[5][6] This includes reducing or oxidizing indicator dyes, reacting with substrates, or scavenging reactive oxygen species (ROS) that may be the intended product or mediator of the assay.[4][7]
Q3: Which types of assays are most susceptible to interference by this compound?
A3: Assays that are most susceptible fall into two main categories:
-
Redox-Based Assays: Assays that rely on a redox reaction to produce a signal are highly vulnerable. This includes popular cell viability assays like the MTT and resazurin (B115843) (AlamarBlue®) assays, where this compound can directly reduce the tetrazolium salt (MTT) or resazurin, leading to a false-positive signal (apparent increase in cell viability).[8]
-
ROS-Detection Assays: Assays designed to measure the production of reactive oxygen species (e.g., using probes like DCFH-DA) can be significantly compromised.[9] The potent ROS-scavenging ability of this compound can neutralize the ROS before they react with the detection probe, leading to a false-negative signal (apparent decrease in ROS).[5]
Troubleshooting Guides
Issue 1: Unexpected Increase in Viability in MTT or Resazurin Assays
You are treating cells with this compound and observe an unexpected increase in cell viability, or a protective effect that seems too potent to be plausible.
Possible Cause: Direct reduction of the assay reagent by this compound.
Troubleshooting Workflow:
dot graph TD { graph [rankdir="LR", splines="ortho", nodesep="0.6", fontname="Arial", fontsize="12", bgcolor="#F1F3F4", dpi="100", size="10,5!"]; node [shape="rectangle", style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4", penwidth="2", fontname="Arial", fontsize="11", margin="0.2,0.1"]; edge [fontname="Arial", fontsize="10", color="#5F6368", penwidth="1.5"];
} dot Caption: Workflow to diagnose interference in viability assays.
Detailed Protocol: Cell-Free Control Experiment
-
Plate Setup: In a 96-well plate, add the same volume of cell culture medium used in your experiment to several wells.
-
Compound Addition: Add this compound to the wells at the same final concentrations used in your cell-based experiment. Include a "medium-only" blank control (no compound).
-
Reagent Addition: Add the MTT or resazurin reagent to all wells as per the manufacturer's protocol.
-
Incubation: Incubate the plate for the same duration and under the same conditions (e.g., 37°C, 5% CO₂) as your cellular assay.
-
Readout: For MTT, add the solubilization solution and read the absorbance. For resazurin, read the fluorescence.
-
Analysis: Compare the signal from wells containing this compound to the medium-only blank. A significant increase in signal confirms direct chemical interference.[8][10]
Issue 2: Reduced or Abolished Signal in a ROS-Detection Assay
You are investigating a cellular process expected to produce ROS, but in the presence of this compound, the signal from your ROS probe (e.g., DCFH-DA, MitoSOX™ Red) is significantly lower than expected.
Possible Cause: Scavenging of ROS by this compound.
Troubleshooting Workflow:
dot graph TD { graph [rankdir="LR", splines="ortho", nodesep="0.6", fontname="Arial", fontsize="12", bgcolor="#F1F3F4", dpi="100", size="10,5!"]; node [shape="rectangle", style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4", penwidth="2", fontname="Arial", fontsize="11", margin="0.2,0.1"]; edge [fontname="Arial", fontsize="10", color="#5F6368", penwidth="1.5"];
} dot Caption: Workflow to diagnose interference in ROS assays.
Detailed Protocol: Cell-Free ROS Scavenging Experiment
-
System Setup: In a 96-well plate, prepare a chemical system that generates ROS. For example, the Fenton reaction (H₂O₂ + Fe²⁺) can be used to generate hydroxyl radicals.[11]
-
Probe & Compound: Add your ROS detection probe (e.g., DCFH-DA) to the wells, followed by the different concentrations of this compound.
-
Initiate Reaction: Add the ROS-generating components (e.g., H₂O₂ and an iron salt) to initiate the reaction. Include a positive control (ROS generation, no this compound) and a negative control (no ROS generation).
-
Readout: Measure the fluorescence signal immediately and kinetically over time.
-
Analysis: A dose-dependent decrease in the fluorescent signal in the presence of this compound, compared to the positive control, confirms its ROS scavenging activity is interfering with the assay.
Summary of Potential Interferences and Mitigation Strategies
| Assay Type | Potential Interference by this compound | Mechanism | Result | Mitigation Strategy |
| MTT / XTT / WST | Direct reduction of tetrazolium salt | Redox Activity | False Positive (Increased Viability) | Use a non-redox-based viability assay (e.g., Trypan Blue, CellTiter-Glo®, Crystal Violet).[12] |
| Resazurin (AlamarBlue®) | Direct reduction of resazurin to resorufin | Redox Activity | False Positive (Increased Viability) | Use a non-redox-based viability assay. Confirm hits with an orthogonal method.[13][14] |
| ROS Detection (DCFH-DA) | Scavenging of H₂O₂, O₂⁻, •OH | Antioxidant Activity | False Negative (Decreased ROS) | Use Electron Paramagnetic Resonance (EPR) with a spin trap for direct ROS detection.[15] Acknowledge the antioxidant effect in data interpretation. |
| Enzyme Assays | Reaction with thiol groups on enzymes or reducing agents (DTT) | Redox Activity | Variable (Inhibition or Activation) | Run compound-enzyme controls. Perform assay in the presence and absence of DTT.[6][16] |
Key Experimental Protocols
Protocol 1: Orthogonal Assay for Cell Viability Confirmation
To validate results from redox-based assays like MTT, use a method with a different mechanism, such as measuring ATP content or performing a direct cell count.
Example: ATP-Based Luminescence Assay (e.g., CellTiter-Glo®)
-
Cell Treatment: Culture and treat cells with this compound as in your primary assay.
-
Reagent Preparation: Prepare the ATP-releasing/luciferase reagent according to the manufacturer's instructions.
-
Lysis & Signal Generation: Add the reagent directly to the cell culture wells. This lyses the cells, releases ATP, and initiates the luciferase reaction.
-
Incubation: Incubate for the recommended time (typically 10-15 minutes) at room temperature to stabilize the luminescent signal.
-
Readout: Measure luminescence using a plate-reading luminometer.
-
Analysis: The luminescent signal is directly proportional to the amount of ATP present, which correlates with the number of viable cells. Compare these results to those obtained from the MTT or resazurin assay.
Protocol 2: Counter-Screen for Redox-Active Compounds
This protocol helps identify if a compound's activity is dependent on the presence of reducing agents, a common feature of redox-cycling compounds.[6][16]
-
Buffer Preparation: Prepare two sets of your assay buffer: one with your standard concentration of a reducing agent (e.g., 1 mM DTT) and one completely without it.
-
Compound Pre-incubation: Pre-incubate your target enzyme/protein with this compound for 15-30 minutes in both buffer conditions.
-
Assay Initiation: Start the reaction by adding the substrate.
-
Data Analysis: Measure the activity in both conditions. A significant loss of activity or a shift in the IC₅₀ in the buffer containing DTT suggests that this compound may be a redox-active compound whose effects are masked or altered by the reducing agent.
Visualizing Interference Pathways
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. CHEBI:180672 [ebi.ac.uk]
- 4. Page loading... [guidechem.com]
- 5. Optimizing an Antioxidant TEMPO Copolymer for Reactive Oxygen Species Scavenging and Anti-Inflammatory Effects in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive Review of Methodology to Detect Reactive Oxygen Species (ROS) in Mammalian Species and Establish Its Relationship with Antioxidants and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 13. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Measuring ROS and redox markers in plant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: 4-Amino-TEMPO Catalyst Regeneration and Recycling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the regeneration and recycling of 4-Amino-TEMPO catalysts. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of recycling this compound catalysts?
A1: The primary advantages of recycling this compound are economic and environmental. This compound can be expensive, and recycling the catalyst reduces the overall cost of synthesis. Environmentally, recycling minimizes chemical waste, contributing to greener and more sustainable chemical processes.
Q2: Can both homogeneous and heterogeneous this compound catalysts be recycled?
A2: Yes, both forms of the catalyst can be recycled. Heterogeneous catalysts, particularly those immobilized on solid supports like polymer monoliths, are generally easier to separate and reuse.[1][2][3] Homogeneous catalysts can also be recovered from reaction mixtures using techniques such as extraction or distillation.[4][5]
Q3: How many times can an immobilized this compound catalyst be recycled?
A3: The recyclability of an immobilized this compound catalyst depends on the specific support and reaction conditions. For instance, this compound immobilized on a polymer monolith has been successfully recycled at least six times without significant loss of catalytic activity.[1][3] Fullerene-supported TEMPO catalysts have been recycled for at least seven cycles.
Q4: What are the common methods for recovering homogeneous this compound from a reaction mixture?
A4: Common methods for recovering homogeneous this compound include:
-
Solvent Extraction: The catalyst can be extracted from the reaction mixture using a suitable organic solvent, such as ethyl acetate (B1210297), followed by purification.[4]
-
Distillation: For volatile nitroxyl (B88944) compounds, azeotropic or vacuum distillation can be employed for recovery.[5]
-
Solid Phase Extraction (SPE): Using a hydrophobic SPE resin can effectively trap the TEMPO catalyst, which can then be eluted with a suitable solvent.[5]
Q5: Is it possible to regenerate the active form of the this compound catalyst if it becomes deactivated?
A5: Yes, regeneration is possible. Deactivation can occur through mechanisms like product adsorption on the catalyst surface or changes in the oxidation state of the nitroxyl radical.[1] The active catalytic species, the oxoammonium ion (TEMPO+), can be regenerated from the reduced hydroxylamine (B1172632) form. The equilibrium between TEMPO and TEMPO+ is reversible and influenced by factors like pH and the presence of co-oxidants.[6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced Catalytic Activity After First Use (Immobilized Catalyst) | Product or by-product adsorption onto the catalyst support, blocking active sites. | Wash the catalyst-immobilized support with a suitable solvent flow to remove adsorbed species. For example, a CH2Cl2/tBuOH mixture can be effective.[1] |
| Loss of Catalyst During Homogeneous Reaction Work-up | Inefficient extraction or catalyst degradation during recovery. | Optimize the solvent extraction protocol. Ensure the pH of the aqueous phase is adjusted to favor the partitioning of the catalyst into the organic layer. Consider using solid-phase extraction for more efficient recovery.[4][5] |
| Color Change of the Reaction Mixture Indicating Catalyst Degradation | The nitroxyl radical may have undergone irreversible oxidation or other degradation pathways, potentially at the 1- or 4-positions of the piperidine (B6355638) ring.[8] | Investigate the reaction conditions. Extreme pH or high temperatures can promote degradation. Consider performing the reaction under milder conditions. If degradation is suspected, the catalyst may need to be purified or replaced. |
| Incomplete Regeneration of Catalytic Activity | The regeneration protocol may not be fully converting the deactivated species back to the active form. For instance, the equilibrium between TEMPO and TEMPO+ may not be shifted sufficiently.[6][7] | Review and optimize the regeneration conditions. This could involve adjusting the pH, changing the co-oxidant, or modifying the reaction time for the regeneration step. |
| Difficulty Separating Immobilized Catalyst from the Reaction Mixture | The support material may be degrading or too fine, leading to passage through filters. | Ensure the chosen support material is physically and chemically stable under the reaction conditions. If filtration is an issue, consider using centrifugation for separation. |
Quantitative Data on Catalyst Recycling
The following tables summarize quantitative data on the recycling efficiency of this compound and related TEMPO catalysts.
Table 1: Recycling Efficiency of Immobilized this compound in Benzyl Alcohol Oxidation
| Recycle Run | Conversion (%) |
| 1 | 98 |
| 2 | 97 |
| 3 | 96 |
| 4 | 95 |
| 5 | 94 |
| 6 | 93 |
| (Data adapted from studies on polymer monolith-immobilized this compound)[1] |
Table 2: Recovery Yields for Homogeneous TEMPO Catalysts
| Recovery Method | Catalyst | Recovery Yield (%) |
| Solid Phase Extraction & Distillation | TEMPO | 52 - 87 |
| Extraction with Ethyl Acetate & Distillation | TEMPO | ~100 (activity maintained) |
| (Data compiled from various studies on TEMPO recovery)[4][5][9] |
Experimental Protocols
Protocol 1: Regeneration of Immobilized this compound by Solvent Wash
This protocol is suitable for regenerating an immobilized this compound catalyst that has been deactivated by product adsorption.
Materials:
-
Deactivated this compound catalyst on a solid support (e.g., polymer monolith in a column).
-
Washing solvent (e.g., a 1:1 v/v mixture of Dichloromethane (CH2Cl2) and tert-Butanol (tBuOH)).
-
Flow system or filtration apparatus.
Procedure:
-
After the initial catalytic reaction, pass the washing solvent through the column containing the immobilized catalyst.
-
Continue the flow of the solvent until the eluent is clear and free of any reaction products. This can be monitored by thin-layer chromatography (TLC) or other appropriate analytical techniques.
-
Once washing is complete, the column is ready for the next catalytic cycle.
Protocol 2: Recovery of Homogeneous this compound by Solvent Extraction
This protocol describes the recovery of a homogeneous this compound catalyst from an aqueous reaction mixture.
Materials:
-
Aqueous reaction mixture containing this compound.
-
Organic extraction solvent (e.g., Ethyl Acetate).
-
Saturated sodium bicarbonate solution.
-
Brine (saturated NaCl solution).
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Separatory funnel.
-
Rotary evaporator.
Procedure:
-
Transfer the aqueous reaction mixture to a separatory funnel.
-
Add an equal volume of ethyl acetate to the separatory funnel.
-
Shake the funnel vigorously, venting periodically to release pressure.
-
Allow the layers to separate. The orange-red this compound should move into the organic layer.
-
Drain the aqueous layer.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the recovered this compound catalyst. The catalyst can be further purified by column chromatography if necessary.
Visualizations
Catalytic Cycle of this compound
Caption: Catalytic cycle of this compound in alcohol oxidation.
Workflow for Regeneration of Immobilized Catalyst
Caption: Workflow for the regeneration of an immobilized this compound catalyst.
Troubleshooting Logic for Reduced Catalyst Activity
Caption: Troubleshooting logic for addressing reduced this compound catalyst activity.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound-Immobilized Polymer Monolith: Preparations, and Recycling Performance of Catalyst for Alcohol Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Integrating direct reuse and extraction recovery of TEMPO for production of cellulose nanofibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical recovery in TEMPO oxidation :: BioResources [bioresources.cnr.ncsu.edu]
- 6. ClO2-Mediated Oxidation of the TEMPO Radical: Fundamental Considerations of the Catalytic System for the Oxidation of Cellulose Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] Oxidation of 4-substituted TEMPO derivatives reveals modifications at the 1- and 4-positions. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: 4-Amino-TEMPO vs. Other TEMPO Derivatives in Spin Labeling
For researchers, scientists, and drug development professionals engaged in protein structure and dynamics studies, the choice of a spin label is a critical determinant of experimental success. This guide provides a comprehensive comparison of the versatile 4-Amino-TEMPO and its derivatives against other common TEMPO-based spin labels. By examining their performance, supported by experimental data and detailed protocols, this guide aims to equip researchers with the knowledge to select the optimal spin label for their specific application.
Introduction to TEMPO-Based Spin Labeling
Site-directed spin labeling (SDSL), coupled with Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful technique for investigating protein structure, dynamics, and interactions. The most commonly used spin labels are nitroxide radicals, with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) being a prominent scaffold. The versatility of the TEMPO structure allows for chemical modification at the 4-position of the piperidine (B6355638) ring, yielding a variety of derivatives with different reactive groups, linker lengths, and chemical properties.
This compound serves as a key precursor for synthesizing a range of functionalized spin labels. Its primary amine group provides a convenient handle for introducing various reactive moieties, enabling the targeting of specific amino acid residues in proteins. This guide will focus on the comparison of spin labels derived from this compound with other widely used TEMPO derivatives, highlighting their respective advantages and disadvantages in spin labeling experiments.
Comparative Performance of TEMPO Derivatives
The selection of a spin label depends on several factors, including the target amino acid, the desired stability of the label, and the potential for the label to perturb the protein's structure and function. The following tables provide a quantitative comparison of key performance parameters for various TEMPO derivatives.
Table 1: Reactivity and Labeling Efficiency of Common TEMPO Derivatives
| Spin Label | Target Residue(s) | Reactive Group | Typical Labeling Efficiency | Key Reaction Conditions |
| 4-Maleimido-TEMPO | Cysteine | Maleimide | > 90% | pH 6.5-7.5, Room Temperature, 1-4 hours |
| 4-Isothiocyanato-TEMPO (from this compound) | Lysine, N-terminus | Isothiocyanate | 70-90% | pH 8.0-9.0, Room Temperature, 2-12 hours |
| 4-(2-Iodoacetamido)-TEMPO | Cysteine | Iodoacetamide | > 90% | pH 7.0-8.0, Room Temperature, 2-12 hours, protect from light |
| MTSL (Methanethiosulfonate Spin Label) | Cysteine | Methanethiosulfonate | > 95% | pH 7.0-8.0, Room Temperature, 1-2 hours |
| 4-Carboxy-TEMPO (activated) | Lysine, N-terminus | Carboxylic Acid (requires activation) | 60-80% | Requires EDC/NHS activation, pH 7.2-8.0, Room Temperature, 2-4 hours |
| 4-Hydroxy-TEMPO | - (requires derivatization) | Hydroxyl | N/A | Precursor for other functional groups |
| 4-Oxo-TEMPO | - (requires derivatization) | Ketone | N/A | Precursor for other functional groups |
Table 2: Stability and Structural Impact of Labeled Proteins
| Spin Label | Linkage Stability | Stability to Reducing Agents | Potential for Structural Perturbation | Reporter of Local Dynamics |
| 4-Maleimido-TEMPO | Stable thioether bond | Generally stable, but can be susceptible to hydrolysis at high pH | Moderate, dependent on linker length and attachment site | Good |
| 4-Isothiocyanato-TEMPO | Stable thiourea (B124793) bond | Very Stable | Moderate, dependent on linker length and attachment site | Good |
| 4-(2-Iodoacetamido)-TEMPO | Stable thioether bond | Stable | Moderate, dependent on linker length and attachment site | Good |
| MTSL | Disulfide bond | Reversible with reducing agents (e.g., DTT) | Low to moderate, relatively small and flexible | Excellent |
| 4-Carboxy-TEMPO (activated) | Stable amide bond | Very Stable | Moderate, dependent on linker length and attachment site | Good |
Experimental Protocols
Detailed methodologies are crucial for successful and reproducible spin labeling experiments. Below are protocols for the functionalization of this compound and subsequent protein labeling.
Protocol 1: Synthesis of 4-Isothiocyanato-TEMPO from this compound
This protocol describes the conversion of this compound to the isothiocyanate derivative, which can then be used to label primary amines on a protein.
Materials:
-
This compound
-
Chloroform (B151607) (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound in chloroform in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add a solution of thiophosgene in chloroform to the cooled this compound solution with stirring. The molar ratio of thiophosgene to this compound should be approximately 1.1:1.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully wash the reaction mixture with a saturated sodium bicarbonate solution to quench any unreacted thiophosgene.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield 4-Isothiocyanato-TEMPO as a solid.
-
The product can be further purified by column chromatography if necessary.
Protocol 2: Site-Directed Spin Labeling of a Cysteine Residue with 4-Maleimido-TEMPO
This protocol outlines the general steps for labeling a specific cysteine residue in a protein with 4-Maleimido-TEMPO.
Materials:
-
Purified protein with a single accessible cysteine residue
-
4-Maleimido-TEMPO
-
Labeling buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.0)
-
Reducing agent (e.g., Dithiothreitol, DTT) if the cysteine is oxidized
-
Desalting column (e.g., PD-10)
-
EPR spectrometer
Procedure:
-
Protein Preparation: Ensure the protein is in a suitable buffer and at a concentration of 10-100 µM. If the target cysteine residue may be in a disulfide bond, pre-treat the protein with a 10-fold molar excess of DTT for 1 hour at room temperature.
-
Removal of Reducing Agent: Remove the DTT from the protein solution using a desalting column equilibrated with the labeling buffer. This step is critical as DTT will react with the maleimide.
-
Labeling Reaction: Add a 5- to 10-fold molar excess of 4-Maleimido-TEMPO (from a fresh stock solution in a compatible solvent like DMSO or DMF) to the protein solution.
-
Incubation: Gently mix and incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
Quenching and Removal of Excess Label: Quench the reaction by adding a small molecule thiol like β-mercaptoethanol or cysteine. Remove the unreacted spin label and quenching agent using a desalting column or dialysis against the desired buffer for subsequent experiments.
-
Verification of Labeling: Determine the labeling efficiency by EPR spectroscopy. This is done by comparing the double integral of the EPR spectrum of the labeled protein with that of a standard of known concentration (e.g., free this compound). Mass spectrometry can also be used to confirm the covalent modification of the protein.
Visualizing the Chemistry and Workflow
The following diagrams, created using the DOT language, illustrate the chemical structures of key TEMPO derivatives and the general workflow for a site-directed spin labeling experiment.
Caption: Chemical structures of this compound and two common cysteine-reactive spin labels.
Caption: General workflow for a site-directed spin labeling experiment.
Caption: Synthesis of reactive TEMPO derivatives from this compound.
Conclusion: Making the Right Choice
The choice between this compound derived spin labels and other TEMPO derivatives is contingent on the specific research question and the nature of the protein under investigation.
-
For targeting cysteine residues , which can be specifically introduced via site-directed mutagenesis, 4-Maleimido-TEMPO and MTSL are excellent choices offering high labeling efficiencies. MTSL is particularly noted for its smaller size and the reversibility of its disulfide linkage, which can be advantageous in certain experimental setups.
-
When targeting lysine residues or the N-terminus , derivatives synthesized from This compound , such as 4-Isothiocyanato-TEMPO , or activated 4-Carboxy-TEMPO , provide robust and stable linkages. The synthesis of custom derivatives from this compound also offers the flexibility to introduce linkers of varying lengths and properties.
Ultimately, the optimal spin label is one that provides a high signal-to-noise ratio in EPR experiments without significantly perturbing the native structure and function of the protein. It is therefore crucial to validate the impact of the chosen spin label on the protein's integrity through functional assays and structural comparisons. This guide serves as a foundational resource to aid in this critical decision-making process, empowering researchers to confidently select the most appropriate TEMPO derivative for their spin labeling studies.
Comparative Stability of 4-Amino-TEMPO and 4-Hydroxy-TEMPO: A Guide for Researchers
In the realm of stable nitroxyl (B88944) radicals, 4-Amino-TEMPO and 4-hydroxy-TEMPO (also known as TEMPOL) are two prominent derivatives of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). Their utility in various applications, from redox flow batteries to biomedical research, is intrinsically linked to their stability under diverse experimental conditions. This guide provides a comparative analysis of the stability of these two compounds, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their work.
Executive Summary
Both this compound and 4-hydroxy-TEMPO are recognized as stable free radicals. However, their relative stability is influenced by factors such as the electrochemical environment, pH, and temperature. Theoretical calculations suggest that 4-hydroxy-TEMPO may be less stable and more reactive than this compound.[1] Experimental data from electrochemical studies, a key indicator of stability in redox applications, provides a more nuanced comparison.
Electrochemical Stability
Cyclic voltammetry (CV) is a powerful technique to assess the electrochemical stability of redox-active molecules. The redox potential provides insight into the ease of oxidation and reduction, which can be a factor in degradation pathways.
| Parameter | This compound | 4-hydroxy-TEMPO | Supporting Electrolyte | Reference |
| Redox Potential (E⁰' vs. SHE) | ~0.74 V | ~0.80 V | 0.5 M KCl | [2][3] |
Note: SHE stands for Standard Hydrogen Electrode.
A lower redox potential for this compound suggests it is more easily oxidized than 4-hydroxy-TEMPO. The electrochemical stability of these compounds has been directly compared via cyclic voltammetry, with both showing a high degree of stability over multiple cycles under specific conditions.[4]
pH-Dependent Stability
The stability of TEMPO derivatives can be significantly influenced by pH. The protonation state of the functional group at the 4-position plays a crucial role in the redox behavior and potential degradation pathways.
The redox potential of this compound is pH-dependent, particularly at low pH where the amino group becomes protonated.[5] In contrast, the redox potential of 4-hydroxy-TEMPO is generally considered to be independent of pH in the range of 1.0 to 10.0.[3] This suggests that 4-hydroxy-TEMPO may exhibit greater stability across a broader pH range in applications where pH fluctuations are a concern.
Thermal Stability
A study on polymerization inhibitors indicated that the initial decomposition temperature of 4-hydroxy-TEMPO is above 115 °C.[1] The parent compound, TEMPO, is known to undergo thermal decomposition, providing a baseline for the expected stability of its derivatives.[6]
Degradation Pathways
The degradation of TEMPO derivatives can occur through various mechanisms, including reactions at the 1- and 4-positions of the piperidine (B6355638) ring.[7] For both this compound and 4-hydroxy-TEMPO, cleavage of other TEMPO derivatives can lead to their formation as less stable products in certain contexts.[8]
Below is a generalized diagram illustrating the key redox states of TEMPO derivatives, which are central to their function and potential degradation.
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed methodologies for key experiments.
Experimental Protocol 1: Comparative Electrochemical Stability using Cyclic Voltammetry
Objective: To compare the electrochemical stability and redox potentials of this compound and 4-hydroxy-TEMPO.
Materials:
-
This compound
-
4-hydroxy-TEMPO
-
Potassium chloride (KCl)
-
Deionized water
-
Working electrode (e.g., glassy carbon)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Potentiostat
Procedure:
-
Electrolyte Preparation: Prepare a 0.5 M KCl solution in deionized water.
-
Analyte Solution Preparation: Prepare 1 mM solutions of both this compound and 4-hydroxy-TEMPO in the 0.5 M KCl electrolyte.
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the working, reference, and counter electrodes immersed in the analyte solution.
-
Deoxygenation: Purge the analyte solution with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen.
-
Cyclic Voltammetry Measurement:
-
Set the potential window to scan a range that encompasses the redox events of the TEMPO derivatives (e.g., from 0 V to 1.0 V vs. Ag/AgCl).
-
Set the scan rate (e.g., 100 mV/s).
-
Run the cyclic voltammetry for a set number of cycles (e.g., 50-100 cycles) to assess stability.
-
-
Data Analysis:
-
Determine the anodic and cathodic peak potentials to calculate the formal redox potential (E⁰').
-
Monitor the peak currents over successive cycles. A decrease in peak current indicates degradation of the electroactive species.
-
Experimental Protocol 2: Monitoring Thermal Stability using Electron Paramagnetic Resonance (EPR) Spectroscopy
Objective: To compare the thermal degradation rates of this compound and 4-hydroxy-TEMPO at a specific temperature.
Materials:
-
This compound
-
4-hydroxy-TEMPO
-
Suitable solvent (e.g., deionized water, buffer solution)
-
EPR spectrometer
-
Temperature controller for the EPR cavity
-
Capillary tubes
Procedure:
-
Sample Preparation: Prepare solutions of known concentration (e.g., 1 mM) of both this compound and 4-hydroxy-TEMPO in the chosen solvent.
-
EPR Spectrometer Setup:
-
Set the microwave frequency and power.
-
Set the magnetic field scan range and modulation amplitude appropriate for nitroxide radicals.
-
-
Initial Measurement:
-
Draw a sample of each solution into a capillary tube.
-
Record the EPR spectrum at room temperature to get the initial signal intensity (proportional to the radical concentration).
-
-
Thermal Stress:
-
Incubate the sample solutions in a temperature-controlled bath at the desired temperature (e.g., 60 °C, 80 °C).
-
-
Time-course Measurements:
-
At regular time intervals, take an aliquot of the heated solution, cool it rapidly to room temperature, and record its EPR spectrum.
-
-
Data Analysis:
-
Measure the signal intensity (e.g., by double integration of the first derivative spectrum) at each time point.
-
Plot the normalized signal intensity versus time to determine the degradation kinetics and calculate the half-life of each compound under the tested conditions.
-
Conclusion
The choice between this compound and 4-hydroxy-TEMPO will depend on the specific requirements of the application. For electrochemical applications, both demonstrate good stability, with 4-hydroxy-TEMPO possessing a slightly higher redox potential. In environments with varying pH, the pH-independent redox potential of 4-hydroxy-TEMPO over a wide range may offer an advantage in terms of stability. Further quantitative studies on thermal and chemical stability are warranted to provide a more complete comparative profile. The experimental protocols provided herein offer a framework for researchers to conduct such direct comparisons tailored to their specific conditions of interest.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Tetramethylpiperidine N-Oxyl (TEMPO), Phthalimide N-oxyl (PINO), and Related N-Oxyl Species: Electrochemical Properties and Their Use in Electrocatalytic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. Structural alterations on the TEMPO scaffold and their impact on the performance as active materials for redox flow batteries - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00663K [pubs.rsc.org]
Unraveling the Genotoxic Profile of 4-Amino-TEMPO in Comparison to Other Nitroxides: A Guide for Researchers
For Immediate Release
This guide offers a comparative analysis of the genotoxicity of 4-Amino-TEMPO and other selected nitroxides, namely TEMPO, 4-Hydroxy-TEMPO, 4-Oxo-TEMPO, and 4-Methoxy-TEMPO. The information is curated for researchers, scientists, and drug development professionals to provide a clear perspective on the potential genetic safety of these compounds. While comprehensive genotoxicity data for this compound remains limited in publicly available literature, this guide synthesizes the existing data for related nitroxides to offer a valuable comparative context.
The primary focus of this guide is to present a side-by-side comparison of the genotoxic potential of these nitroxides, supported by quantitative data from key assays such as the Mouse Lymphoma Assay (MLA) and the Comet Assay. Furthermore, detailed experimental protocols for these assays are provided to ensure transparency and aid in the replication of such studies.
Executive Summary
-
TEMPO and its derivatives (4-Hydroxy-, 4-Oxo-, and 4-Methoxy-TEMPO) have demonstrated mutagenic and clastogenic potential in in vitro mammalian cell assays.[1]
-
Metabolic activation (in the presence of S9) generally increases the cytotoxicity and genotoxicity of these nitroxides, suggesting that their metabolites may be more reactive.[1]
-
Oxidative stress is a proposed mechanism for the genotoxicity of TEMPO, leading to DNA strand breaks.
Comparative Genotoxicity Data
The following tables summarize the quantitative data from pivotal studies on the genotoxicity of TEMPO and its derivatives.
Table 1: Comparative Mutagenicity in the Mouse Lymphoma Assay (MLA)
| Compound | Metabolic Activation (S9) | Concentration Range Tested (mM) | Result |
| TEMPO | Without | 1 - 3 | Mutagenic |
| With | 1 - 2 | Mutagenic | |
| 4-Hydroxy-TEMPO | Without | 2 - 10 | Mutagenic |
| With | 2 - 10 | Mutagenic | |
| 4-Oxo-TEMPO | Without | 0.1 - 0.7 | Mutagenic |
| With | 0.1 - 0.5 | Mutagenic | |
| 4-Methoxy-TEMPO | Without | 1 - 8 | Mutagenic |
| With | 0.5 - 4 | Mutagenic | |
| This compound | - | - | Data Not Available |
Data sourced from Guo et al., 2018.[1]
Table 2: Comparative DNA Damage in the Comet Assay
| Compound | Metabolic Activation (S9) | Concentration for Significant DNA Damage (mM) |
| TEMPO | Without | ≥ 2 |
| 4-Hydroxy-TEMPO | Without | ≥ 4 |
| 4-Oxo-TEMPO | Without | ≥ 3 |
| 4-Methoxy-TEMPO | Without | ≥ 6 |
| This compound | - | Data Not Available |
Data sourced from Guo et al., 2018.[1]
Table 3: Comparative Cytotoxicity in Human HaCaT Keratinocytes
| Compound | IC50 (mM) after 24h treatment |
| TEMPO | 2.66 |
| 4-Hydroxy-TEMPO | 11.4 |
| 4-Oxo-TEMPO | Not explicitly stated, but noted as more cytotoxic than 4-hydroxy-TEMPO |
| This compound | Different toxicity profile noted, but specific IC50 not available in the cited abstract |
Data referenced from Kroll et al., 1999 as cited in Guo et al., 2018.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.
In Vitro Mouse Lymphoma Assay (MLA)
The MLA is a mammalian cell gene mutation test that detects genetic changes affecting the thymidine (B127349) kinase (Tk) gene in mouse lymphoma L5178Y cells.
-
Cell Culture: L5178Y/Tk+/- cells are cultured in a suitable medium.
-
Treatment: Cells are exposed to the test compound over a range of concentrations, both with and without an exogenous metabolic activation system (S9 fraction from rat liver). Positive and negative (vehicle) controls are included. The exposure time is typically 4 hours.
-
Expression Period: After treatment, the cells are washed and cultured for a period (e.g., 2 days) to allow for the expression of any induced mutations.
-
Selection: Cells are then plated in a selective medium containing a cytotoxic thymidine analogue (e.g., trifluorothymidine - TFT). Only mutant cells lacking a functional Tk enzyme can survive and form colonies.
-
Colony Sizing: Mutant colonies are often categorized as large or small, which can provide information about the nature of the genetic damage (point mutations vs. clastogenic events).
-
Data Analysis: The mutant frequency (MF) is calculated as the number of mutant colonies per number of surviving cells. A compound is considered mutagenic if it induces a concentration-dependent increase in mutant frequency that exceeds a predefined threshold.
Alkaline Comet Assay
The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.
-
Cell Preparation: A suspension of single cells is prepared from the culture treated with the test compound.
-
Embedding: The cells are mixed with low-melting-point agarose (B213101) and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes, cytoplasm, and nucleoproteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis chamber with a high pH alkaline buffer to unwind the DNA. An electric field is then applied, causing the broken DNA fragments to migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualization and Scoring: The slides are examined using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of the DNA in the tail relative to the head.
Visualizations
Experimental Workflow for In Vitro Genotoxicity Testing
Caption: Workflow for in vitro genotoxicity assessment of nitroxides.
Proposed Signaling Pathway for Nitroxide-Induced Genotoxicity
Caption: Oxidative stress as a mechanism for nitroxide genotoxicity.
Discussion and Future Directions
The available data strongly indicate that TEMPO and its 4-hydroxy, 4-oxo, and 4-methoxy derivatives are genotoxic in vitro. The mechanism is likely linked to their ability to induce oxidative stress, leading to DNA strand breaks and subsequent mutations.
The significant gap in the literature regarding the genotoxicity of this compound is a critical area for future research. Given its structural similarity to other genotoxic nitroxides, a thorough evaluation of its mutagenic and clastogenic potential using a standard battery of genotoxicity tests is warranted. Such studies would be invaluable for a comprehensive risk assessment and for guiding the development of safer nitroxide-based compounds for various applications.
Researchers are encouraged to conduct studies including the Ames test, in vitro and in vivo micronucleus assays, and the Comet assay to elucidate the genotoxic profile of this compound. Understanding the structure-activity relationship for the genotoxicity of nitroxides will be instrumental in designing new derivatives with improved safety profiles.
References
A Comparative Guide to Validating EPR Data from 4-Amino-TEMPO Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methods used to validate Electron Paramagnetic Resonance (EPR) data obtained from 4-Amino-TEMPO spin probes. It offers a comparison with alternative spin labels, detailed experimental protocols, and guidance on data interpretation and troubleshooting common issues.
Introduction to this compound and EPR Data Validation
4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl, commonly known as this compound, is a stable nitroxide free radical widely used as a spin probe in EPR spectroscopy.[1] Its primary application lies in its utility as a spin label, allowing for the investigation of molecular dynamics, local environment polarity, and accessibility of specific sites in biomolecules and materials.[1] Validating the EPR data from this compound is crucial for accurate interpretation of these molecular properties.
Validation encompasses a series of experimental and computational procedures designed to ensure the quality of the EPR spectrum and to extract meaningful quantitative parameters. These parameters include the g-factor, hyperfine coupling constants (A-tensors), rotational correlation times (τc), and electron spin relaxation times (T1 and T2).
Core Validation Techniques
The validation of this compound EPR data relies on a combination of continuous-wave (CW) and pulsed EPR techniques, often complemented by spectral simulations.
Continuous-Wave (CW) EPR Spectroscopy
CW-EPR is the most common technique for acquiring the initial spectrum. The key validation steps using CW-EPR include:
-
Spectral Lineshape Analysis: The shape of the three-line nitroxide spectrum provides qualitative information about the mobility of the spin probe. A narrow and well-resolved spectrum indicates a highly mobile probe in a low-viscosity environment, while a broad and poorly resolved spectrum suggests restricted motion.
-
Determination of g-factor and Hyperfine Coupling Constants: These parameters are sensitive to the local environment of the probe. The isotropic g-value (g_iso) and the isotropic hyperfine coupling constant (A_iso) can be determined from the spectrum and provide insights into the polarity and proticity of the probe's surroundings.[2]
-
Power Saturation Studies: By systematically increasing the microwave power and observing the effect on the signal intensity, one can obtain information about the electron spin-lattice relaxation time (T1e). This is particularly useful for assessing the accessibility of the spin label to relaxation agents like molecular oxygen.[3]
Pulsed EPR Techniques
Pulsed EPR methods provide more direct and quantitative measurements of relaxation times and other dynamic parameters.
-
Saturation Recovery (SR) EPR: This is a direct method for measuring the spin-lattice relaxation time (T1).[4][5] The experiment involves saturating the spin system with a high-power microwave pulse and then monitoring the recovery of the magnetization over time. T1 is a crucial parameter for understanding the interaction of the spin probe with its environment.
-
Electron-Electron Double Resonance (ELDOR): ELDOR techniques are used to study spectral diffusion and electron-nuclear interactions.[6] ELDOR-detected NMR (EDNMR), for instance, can provide high-resolution information on hyperfine and nuclear quadrupole interactions, which are sensitive to the microenvironment of the nitroxide radical.[6]
Spectral Simulation
Computational simulation is an indispensable tool for validating and extracting quantitative information from experimental EPR spectra. Software packages like EasySpin are widely used for this purpose. The process involves:
-
Inputting Initial Parameters: The simulation starts with an initial guess of the g-tensor, A-tensor, and motional parameters (e.g., rotational correlation time).
-
Iterative Fitting: The software then iteratively adjusts these parameters to achieve the best possible fit between the simulated and experimental spectra.
-
Parameter Extraction: Once a good fit is obtained, the simulation yields quantitative values for the EPR parameters, providing a detailed picture of the spin probe's environment and dynamics.
Quantitative Data and Comparison with Alternatives
The choice of spin probe can significantly impact the quality and interpretability of EPR data. This compound is a piperidine-based nitroxide. Other commonly used spin labels include pyrrolidine-based probes like MTSL ((1-Oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl) Methanethiosulfonate) and conformationally restricted probes like TOAC (2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid).[4][7]
Comparison of EPR Parameters
The following table summarizes typical EPR parameters for this compound and the widely used alternative, MTSL. Note that these values can vary depending on the specific environment (solvent, temperature, binding to a macromolecule).
| Parameter | This compound | MTSL (Pyrrolidine-based) | Significance |
| g_iso | ~2.0054 - 2.0060 | ~2.0056 - 2.0062 | Sensitive to the electronic environment and polarity. |
| A_iso (¹⁴N) (Gauss) | ~15 - 17 | ~14 - 16 | Highly sensitive to solvent polarity and hydrogen bonding. |
| g-tensor components (typical) | gxx ≈ 2.008-2.009, gyy ≈ 2.006, gzz ≈ 2.002 | gxx ≈ 2.008-2.009, gyy ≈ 2.006, gzz ≈ 2.002 | Reflects the anisotropy of the electronic environment. |
| A-tensor components (Gauss) | Axx, Ayy ≈ 5-7, Azz ≈ 32-36 | Axx, Ayy ≈ 5-7, Azz ≈ 32-36 | Provides detailed information on the orientation and motion of the probe. |
| Rotational Correlation Time (τc) | Highly dependent on environment | Highly dependent on environment | A key measure of molecular dynamics. |
| T1e (Spin-Lattice Relaxation) | Microsecond range, sensitive to oxygen and other paramagnetic species | Microsecond range, sensitive to oxygen and other paramagnetic species | Reflects the efficiency of energy transfer to the surroundings. |
| T2e (Spin-Spin Relaxation) | Generally shorter than T1e | Generally shorter than T1e | Influenced by interactions with other spins and magnetic field inhomogeneities. |
Note: The values presented are approximate and can vary significantly with the experimental conditions.
Choosing the Right Spin Probe
-
This compound: Its primary amine group allows for straightforward conjugation to carboxylic acid groups on biomolecules or surfaces. It is a relatively small and mobile probe.
-
MTSL: This is the most commonly used spin label for site-directed spin labeling (SDSL) of proteins.[7] It specifically reacts with cysteine residues, providing high labeling specificity.[7]
-
TOAC: This probe is an amino acid analog and can be incorporated directly into the peptide backbone during synthesis.[8] This provides a more rigid and defined attachment point compared to flexible linkers.[8]
Experimental Protocols
Protocol for CW-EPR Spectral Acquisition and Simulation
-
Sample Preparation: Prepare a solution of the this compound labeled sample in a suitable solvent. The concentration should be low enough (typically < 100 µM) to avoid concentration-dependent line broadening. Degas the sample if oxygen-sensitive measurements are required.
-
Instrument Setup: Tune the EPR spectrometer and resonator. Set the microwave frequency (typically X-band, ~9.5 GHz), microwave power (start with a low power to avoid saturation, e.g., 1-2 mW), modulation frequency (e.g., 100 kHz), and modulation amplitude (should be a fraction of the narrowest line's width).
-
Data Acquisition: Record the EPR spectrum at the desired temperature.
-
Spectral Simulation (using EasySpin in MATLAB):
-
Load the experimental spectrum into the software.
-
Define the spin system with initial estimates for the g and A tensors.
-
Use a simulation function (e.g., pepper for rigid limit or garlic for fast motion) to generate a simulated spectrum.
-
Employ a fitting routine (e.g., esfit) to minimize the difference between the experimental and simulated spectra by varying the EPR parameters.
-
Analyze the best-fit parameters to obtain quantitative information.
-
Protocol for Saturation Recovery (SR) EPR
-
Sample Preparation: As for CW-EPR, but the concentration may need to be optimized for pulsed experiments.
-
Instrument Setup: Use a pulsed EPR spectrometer. Set the microwave frequency and temperature.
-
Pulse Sequence: Employ a saturation recovery pulse sequence.[9] This typically consists of a long, high-power saturating pulse (or a train of pulses) followed by a variable delay and a two-pulse echo sequence for detection.[9]
-
Data Acquisition: Record the echo intensity as a function of the delay time after the saturating pulse.
-
Data Analysis: Fit the recovery of the signal intensity to an exponential function to extract the spin-lattice relaxation time (T1).
Mandatory Visualizations
Caption: Workflow for EPR data validation of this compound probes.
References
- 1. Rotational correlation time - Wikipedia [en.wikipedia.org]
- 2. Pulsed electron–electron double resonance spectroscopy between a high-spin Mn2+ ion and a nitroxide spin label - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Is Cys(MTSL) the Best α-Amino Acid Residue to Electron Spin Labeling of Synthetically Accessible Peptide Molecules with Nitroxides? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Saturation Recovery EPR and Nitroxide Spin Labeling for Exploring Structure and Dynamics in Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ismar.org [ismar.org]
- 7. mdpi.com [mdpi.com]
- 8. The g-values and hyperfine coupling of amino acid radicals in proteins: comparison of experimental measurements with ab initio calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multifrequency Pulsed EPR and the Characterization of Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validation of 4-Amino-TEMPO for pH Measurements
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-Amino-TEMPO as a potential electrochemical pH sensor against established alternative methods. Given the nascent nature of this compound for direct pH sensing applications, this document outlines a framework for its validation, including hypothetical performance data and detailed experimental protocols. Cross-validation is essential to ensure the reliability, accuracy, and reproducibility of any new analytical method.
Introduction to this compound for pH Sensing
4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl (this compound) is a stable nitroxide radical. The electrochemical behavior of nitroxide radicals, including TEMPO derivatives, is often pH-dependent due to proton-coupled electron transfer mechanisms. This pH dependency of the redox potential forms the basis for its potential application as a pH sensor. The redox reaction of the nitroxyl (B88944) group can involve protonation and deprotonation, leading to a shift in the measured potential or current at different pH values.
Comparative Analysis of Electrochemical pH Sensing Technologies
To validate the performance of a this compound-based pH sensor, it is crucial to compare it against well-established and alternative electrochemical methods. This section details a comparison with three common types of electrochemical pH sensors: Iridium Oxide, Polyaniline (PANI), and Graphene Oxide (GO)-based sensors.
Performance Metrics
The following table summarizes key performance metrics for these pH sensing technologies. The data for this compound is hypothetical and represents target performance characteristics for a viable sensor.
| Feature | This compound (Hypothetical) | Iridium Oxide | Polyaniline (PANI) | Graphene Oxide (GO) |
| Sensing Principle | Potentiometric/Voltammetric | Potentiometric | Potentiometric/Conductometric | Potentiometric/Voltammetric |
| pH Range | 2 - 12 | 2 - 12 | 2 - 10 | 3 - 11 |
| Sensitivity (mV/pH) | ~55 | 58 - 70 (Nernstian) | 40 - 58 | 30 - 50 |
| Response Time | < 10 seconds | < 30 seconds | 10 - 60 seconds | < 15 seconds |
| Stability | Moderate | High | Moderate to Low | High |
| Interferences | Redox-active species | Alkali metal ions | Redox-active species, certain anions | Ionic strength variations |
| Fabrication Complexity | Moderate | High | Low | Moderate |
Cross-Validation Techniques for Sensor Performance
Cross-validation in analytical chemistry is a critical process to assess the reliability and robustness of a new method by comparing it with other established methods. For validating a this compound pH sensor, a combination of statistical and experimental approaches should be employed.
K-Fold Cross-Validation
This technique is used to evaluate the predictive performance of a calibration model. The dataset, containing sensor responses at various known pH values, is divided into 'k' subsets (or folds). The model is trained on k-1 folds and tested on the remaining fold. This process is repeated 'k' times, with each fold serving as the test set once. The average performance across all folds provides a more robust estimate of the model's accuracy.
Leave-One-Out Cross-Validation (LOOCV)
A specific case of k-fold cross-validation where k equals the number of data points. For each data point, a model is built using all other data points, and then the model is tested on the single held-out data point. While computationally intensive, LOOCV can be useful for smaller datasets to get an unbiased estimate of the prediction error.
Experimental Protocols
This section provides detailed methodologies for the fabrication and testing of a hypothetical this compound-based pH sensor and its alternatives.
Fabrication of a this compound-Based pH Electrode (Hypothetical)
-
Electrode Preparation : A glassy carbon electrode (GCE) is polished with alumina (B75360) slurry, sonicated in deionized water and ethanol, and dried.
-
Immobilization of this compound :
-
Prepare a 10 mM solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Immerse the cleaned GCE in the this compound solution.
-
Electrochemical grafting is performed by cycling the potential in a range that induces the formation of a stable film on the electrode surface.
-
-
Conditioning : The modified electrode is rinsed with deionized water and conditioned in a buffer solution (pH 7) for at least 30 minutes before use.
pH Measurement Protocol
-
Calibration : The sensor is calibrated using a series of standard buffer solutions with known pH values (e.g., pH 4, 7, and 10).
-
Measurement : The potential or current response of the electrode is measured in the sample solution.
-
Technique : Potentiometric measurements are performed by recording the open-circuit potential against a reference electrode (e.g., Ag/AgCl). Voltammetric measurements, such as cyclic voltammetry or square wave voltammetry, can also be used to monitor the peak potential shift with pH.
Protocol for Cross-Validation with an Iridium Oxide Sensor
-
Iridium Oxide Sensor : A commercially available or lab-fabricated iridium oxide pH sensor is used as the reference method.
-
Simultaneous Measurement : The pH of a series of unknown samples is measured simultaneously with both the this compound sensor and the iridium oxide sensor.
-
Data Analysis : The results from both sensors are compared using statistical methods such as linear regression and Bland-Altman analysis to assess agreement and bias.
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway for pH sensing with this compound and the experimental workflow for cross-validation.
Caption: Proposed electrochemical signaling pathway for this compound based pH sensing.
Caption: Experimental workflow for the cross-validation of a this compound pH sensor.
Conclusion
While direct experimental evidence for the application of this compound as a dedicated pH sensor is limited, its pH-dependent electrochemical properties suggest it is a promising candidate for further research. This guide provides a comprehensive framework for the systematic evaluation and cross-validation of a potential this compound-based pH sensor. Rigorous comparison against established methods and the application of robust statistical validation techniques are paramount to establishing its viability and performance characteristics for researchers, scientists, and drug development professionals.
comparing antioxidant efficacy of 4-Amino-TEMPO to other compounds
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antioxidant performance of 4-Amino-TEMPO against other common antioxidants, supported by experimental data. The information is presented in structured tables for clear comparison, with detailed experimental methodologies and visualizations of relevant pathways and workflows.
Quantitative Comparison of Antioxidant Activity
The antioxidant efficacy of this compound (also known as TEMPAMINE) and its derivatives stems from their ability to act as stable nitroxide radicals, enabling them to participate in redox reactions and scavenge reactive oxygen species (ROS).[1][2] This section provides a quantitative comparison of this compound with other well-known antioxidants across various assays.
Superoxide (B77818) Dismutase (SOD) Mimetic Activity
This compound is recognized for its superoxide dismutase (SOD) mimetic activity, where it catalytically converts superoxide radicals to less harmful species.[2] The efficacy of this action can be quantified by the rate constant of the reaction with superoxide.
| Compound | Rate Constant (k) for reaction with Superoxide (M⁻¹s⁻¹) | Reference |
| This compound | 5.4 x 10⁵ | [1] |
| TEMPO | 7.0 x 10⁴ | [1] |
| Tempol | 1.2 x 10⁵ | [1] |
| Native SOD Enzyme | ~2 x 10⁹ | [1] |
Note: Higher rate constants indicate more efficient scavenging of superoxide radicals.
Radical Scavenging Activity (DPPH, ABTS, and ORAC Assays)
Direct comparisons of this compound using standardized radical scavenging assays like DPPH and ABTS are not extensively available in the form of IC50 values in the reviewed literature. However, a comparative study evaluated its performance alongside other antioxidants in various assays, providing a qualitative and semi-quantitative assessment. One study highlighted that nitroxides, including this compound, demonstrate particularly high activity in the Oxygen Radical Absorbance Capacity (ORAC) assay, which measures the scavenging of peroxyl radicals.[1]
| Antioxidant Assay | This compound (TEMPAMINE) | Trolox | Ascorbic Acid | Glutathione |
| ORAC | High Activity | Standard | Moderate Activity | Low Activity |
| ABTS Radical Scavenging | Active | Standard | Active | Active |
| DPPH Radical Scavenging | Active | Standard | Active | Low Activity |
This table is a summary based on a comparative study which reported statistical significance of differences rather than specific IC50 values. "High Activity" indicates a statistically significant antioxidant effect.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Superoxide Dismutase (SOD) Mimetic Activity Assay (Cytochrome c Reduction Assay)
This assay determines SOD-like activity by measuring the inhibition of cytochrome c reduction by superoxide radicals generated from a xanthine (B1682287)/xanthine oxidase system.
Materials:
-
Xanthine
-
Xanthine Oxidase
-
Cytochrome c
-
This compound and other test compounds
-
Phosphate (B84403) buffer (pH 7.8)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing xanthine and cytochrome c in phosphate buffer.
-
Add the test compound (e.g., this compound) at various concentrations.
-
Initiate the reaction by adding xanthine oxidase.
-
Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.
-
The percentage of inhibition of cytochrome c reduction is calculated relative to a control without the test compound.
-
The concentration of the test compound that causes 50% inhibition (IC50) can be determined to compare the SOD mimetic activity of different compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This method assesses the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Materials:
-
DPPH solution in methanol (B129727) or ethanol (B145695)
-
This compound and other test compounds
-
Methanol or ethanol
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a working solution of DPPH with an absorbance of approximately 1.0 at 517 nm.
-
Add various concentrations of the test compound to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the decrease in absorbance at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
Materials:
-
ABTS solution
-
Potassium persulfate
-
This compound and other test compounds
-
Ethanol or phosphate buffer
-
Spectrophotometer or microplate reader
Procedure:
-
Generate the ABTS•+ by reacting ABTS with potassium persulfate overnight in the dark.
-
Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.7-0.8 at 734 nm.
-
Add various concentrations of the test compound to the ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value.
Visualizing Mechanisms and Workflows
Antioxidant Mechanism of this compound
The primary antioxidant mechanism of this compound involves the catalytic scavenging of superoxide radicals, mimicking the action of the enzyme superoxide dismutase. This process involves a redox cycle of the nitroxide.
Caption: Redox cycle of this compound in superoxide scavenging.
General Experimental Workflow for Antioxidant Assays
The following diagram illustrates a typical workflow for in vitro antioxidant capacity assays like DPPH and ABTS.
Caption: Workflow for in vitro radical scavenging assays.
References
- 1. Comparison of Various Assays of Antioxidant Activity/Capacity: Limited Significance of Redox Potentials of Oxidants/Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing an Antioxidant TEMPO Copolymer for Reactive Oxygen Species Scavenging and Anti-Inflammatory Effects in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
4-Amino-TEMPO: A Comparative Performance Analysis in Catalytic Oxidation
In the landscape of selective alcohol oxidation, a critical transformation in organic synthesis and drug development, nitroxyl (B88944) radicals have established themselves as highly effective catalysts. Among these, 4-Amino-TEMPO (4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl) has emerged as a versatile and potent option. This guide provides an objective comparison of this compound's performance against other common oxidation catalysts, supported by experimental data, to assist researchers, scientists, and drug development professionals in catalyst selection.
Executive Summary of Performance
This compound and its derivatives demonstrate exceptional catalytic activity, often rivaling or exceeding that of other nitroxyl radicals such as the parent compound TEMPO and the bicyclic alternatives, 2-azaadamantane (B3153908) N-oxyl (AZADO) and 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO). While bicyclic nitroxyls are often favored for their reduced steric hindrance, studies in electrocatalytic oxidation reveal that the higher redox potential of 4-substituted TEMPO derivatives, like 4-acetamido-TEMPO (a close analogue of this compound), is a more dominant factor in determining catalytic activity.[1][2] This results in superior performance for the TEMPO derivatives in many cases. Furthermore, this compound's functional handle allows for its immobilization on solid supports, enabling its use in continuous flow reactors with high reactivity and excellent recyclability.[3][4]
Quantitative Performance Comparison
The following tables summarize the performance of this compound and other nitroxyl radical catalysts in alcohol oxidation under various conditions.
Table 1: Performance in Benzyl (B1604629) Alcohol Oxidation (Homogeneous vs. Immobilized this compound)
| Catalyst | Form | Reaction Time (min) | Yield (%) | Selectivity (%) | Turnover Number (TON) |
| This compound | Homogeneous | 6 | 59 | 96 | 12 |
| This compound | Immobilized (Monolith-1) | 10 | 60 | 94 | 12 |
Data sourced from a study on this compound immobilized on a polymer monolith.[3]
Table 2: Electrocatalytic Oxidation of Various Alcohols: A Comparison of Nitroxyl Radical Catalysts
| Substrate | Catalyst | Turnover Frequency (TOF) (s⁻¹) |
| Benzyl Alcohol | 4-Acetamido-TEMPO (ACT) | 13.0 ± 0.6 |
| AZADO | 7.9 ± 0.4 | |
| ABNO | 7.6 ± 0.4 | |
| TEMPO | 6.0 ± 0.3 | |
| 1-Butanol | 4-Acetamido-TEMPO (ACT) | 1.2 ± 0.1 |
| AZADO | 0.8 ± 0.1 | |
| ABNO | 1.1 ± 0.1 | |
| TEMPO | 1.0 ± 0.1 | |
| 2-Butanol | 4-Acetamido-TEMPO (ACT) | 0.8 ± 0.1 |
| AZADO | 0.8 ± 0.1 | |
| ABNO | 0.9 ± 0.1 | |
| TEMPO | 0.5 ± 0.1 | |
| Cyclohexanol | 4-Acetamido-TEMPO (ACT) | 1.5 ± 0.1 |
| AZADO | 1.1 ± 0.1 | |
| ABNO | 1.2 ± 0.1 | |
| TEMPO | 0.7 ± 0.1 | |
| 2-Methyl-1-phenyl-1-propanol | 4-Acetamido-TEMPO (ACT) * | 1.0 ± 0.1 |
| AZADO | 0.3 ± 0.1 | |
| ABNO | 0.4 ± 0.1 | |
| TEMPO | 0.2 ± 0.1 |
*4-Acetamido-TEMPO (ACT) is a close structural and electronic analogue of this compound and its performance is considered highly indicative. Data sourced from a study on the electrocatalytic oxidation of alcohols with TEMPO and bicyclic nitroxyl derivatives.[1][2]
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are protocols for key experiments cited in the performance comparison.
Protocol 1: Batch Oxidation of Benzyl Alcohol with Homogeneous and Immobilized this compound
This protocol is adapted from the study by Imoto et al.[3]
Materials:
-
Benzyl alcohol (substrate)
-
m-Chloroperoxybenzoic acid (m-CPBA) (co-oxidant)
-
Tetrabutylammonium bromide (TBAB) (co-catalyst)
-
Nitrobenzene (B124822) (internal standard)
-
Dichloromethane (CH₂Cl₂)
-
tert-Butanol (tBuOH)
-
This compound (homogeneous catalyst) or this compound-immobilized monolith (heterogeneous catalyst)
-
Acetonitrile (MeCN) for HPLC analysis
Procedure:
-
To a solution of benzyl alcohol (1.5 mmol, 1 eq.), add m-CPBA (1.8 mmol, 1.2 eq.), TBAB (0.03 mmol, 0.02 eq.), and nitrobenzene (0.24 mmol) in a 1:1 (v/v) mixture of CH₂Cl₂/tBuOH (10 mL).
-
Add either this compound (0.075 mmol, 0.05 eq.) for the homogeneous reaction or the finely ground this compound-immobilized monolith (containing 0.075 mmol of this compound) for the heterogeneous reaction.
-
Stir the reaction mixture at room temperature (200 rpm).
-
Monitor the reaction progress by taking aliquots at specified time intervals.
-
Dilute the reaction solution 100-fold with MeCN.
-
Determine the product yield by High-Performance Liquid Chromatography (HPLC) analysis (MeCN:water = 40:60, v/v).
Protocol 2: Electrocatalytic Alcohol Oxidation for TOF Determination
This is a generalized protocol based on the principles described in the comparative study by Rafiee et al.[1][2]
Materials:
-
Alcohol substrate (e.g., benzyl alcohol)
-
Nitroxyl radical catalyst (4-Acetamido-TEMPO, AZADO, ABNO, or TEMPO)
-
Aqueous buffer solution (e.g., pH 11 carbonate buffer)
-
Supporting electrolyte (e.g., NaClO₄)
-
Working electrode (e.g., glassy carbon)
-
Counter electrode (e.g., platinum wire)
-
Reference electrode (e.g., Ag/AgCl)
-
Potentiostat
Procedure:
-
Prepare an electrochemical cell containing the aqueous buffer solution with the supporting electrolyte.
-
Add the alcohol substrate and the nitroxyl radical catalyst to the cell at known concentrations.
-
Perform cyclic voltammetry to determine the catalytic response.
-
Use chronoamperometry to measure the catalytic current at a potential where the nitroxyl radical is oxidized.
-
Calculate the Turnover Frequency (TOF) from the steady-state catalytic current using the following equation: TOF = kcat = (icat / nFACcat)², where icat is the catalytic current, n is the number of electrons transferred, F is the Faraday constant, A is the electrode area, and Ccat is the catalyst concentration.
Visualizing the Catalytic Process
The following diagrams illustrate the key processes involved in this compound-mediated oxidation.
Conclusion
This compound is a highly efficient and versatile catalyst for the selective oxidation of alcohols. Experimental data, particularly from electrocatalytic studies, suggest that 4-substituted TEMPO derivatives can outperform less sterically hindered bicyclic nitroxyls like AZADO and ABNO, a finding attributed to their higher redox potential. The ability to immobilize this compound further enhances its practical utility, allowing for easy separation and recycling in continuous flow systems. For researchers in organic synthesis and drug development, this compound represents a robust and often superior choice for achieving selective alcohol oxidation.
References
A Comparative Guide to Fluorescent Probes for the Detection and Quantification of 4-amino-TEMPO
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of fluorescent probes and other analytical methods for the detection and quantification of 4-amino-TEMPO, a stable nitroxide radical crucial as a spin label in studying oxidative stress and as a catalyst. We present objective performance data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows to aid in the selection of the most suitable method for your research needs.
Introduction to this compound Detection
4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl (this compound) is a valuable tool in various scientific disciplines.[1] Its stable radical nature allows it to act as a spin label for electron paramagnetic resonance (EPR) spectroscopy and as a scavenger of other free radicals.[1] Accurate quantification of this compound is essential for interpreting experimental results in studies of oxidative stress, reaction kinetics, and materials science. While several analytical techniques can detect this compound, fluorescent probes offer a highly sensitive, rapid, and often more accessible alternative.
Performance Comparison: Fluorescent Probes vs. Alternative Methods
The selection of an appropriate detection method for this compound depends on factors such as required sensitivity, selectivity, cost, and the experimental matrix. Below is a comparison of a leading fluorescent probe system, dihydroxy-substituted coumarins, with traditional analytical techniques.
| Method | Probe/Technique | Principle | Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| Fluorescence Spectroscopy | 6,7-Dihydroxycoumarin (Esculetin) | Proton transfer from the probe to the amino group of this compound, leading to a significant increase in fluorescence intensity.[2][3] | 16.7 nM [2][3] | - High sensitivity- Rapid analysis- Simple sample preparation- Up to 40-fold fluorescence enhancement[2][3] | - pH-dependent response[2] |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Direct detection of the nitroxide radical | Measures the absorption of microwave radiation by the unpaired electron in a magnetic field. | Higher than fluorescence (micromolar range)[2][3] | - Highly specific for paramagnetic species- Provides structural information | - Lower sensitivity compared to fluorescence- Requires specialized and expensive equipment |
| UV-Vis Spectroscopy | Direct measurement of absorbance | Measures the absorption of ultraviolet or visible light by this compound. | Higher than fluorescence (micromolar range)[2][3] | - Simple and widely available instrumentation- Straightforward quantification | - Lower sensitivity- Prone to interference from other absorbing species |
| High-Performance Liquid Chromatography (HPLC) | Chromatographic separation followed by detection (e.g., UV-Vis) | Physically separates this compound from other components in a mixture before quantification. | Method-dependent, generally in the micromolar range. | - High selectivity and specificity- Can quantify multiple analytes simultaneously | - More time-consuming sample preparation and analysis- Requires more complex instrumentation than UV-Vis |
Signaling Pathway and Experimental Workflow
To visually represent the detection mechanism and the practical steps involved in using a fluorescent probe, the following diagrams are provided.
Caption: Mechanism of fluorescence enhancement upon detection of this compound.
Caption: A generalized workflow for the quantification of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Protocol 1: Quantification of this compound using 6,7-Dihydroxycoumarin (Esculetin)
This protocol is adapted from the methodology described by Żamojć et al. (2019).[2][3]
Materials:
-
6,7-dihydroxycoumarin (esculetin)
-
This compound
-
Deionized water
-
Buffer solution (e.g., phosphate (B84403) buffer, pH adjusted as needed for the experiment)
-
Spectrofluorometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of 6,7-dihydroxycoumarin (e.g., 1 mM in a suitable solvent like DMSO, then dilute in buffer to a working concentration of 10 µM).
-
Prepare a stock solution of this compound in deionized water or the chosen buffer.
-
-
Calibration Curve Preparation:
-
Prepare a series of standard solutions of this compound with concentrations ranging from nanomolar to micromolar by diluting the stock solution with the buffer.
-
-
Fluorescence Measurement:
-
To a cuvette, add the 6,7-dihydroxycoumarin solution (e.g., 2 mL of 10 µM solution).
-
Record the baseline fluorescence spectrum (Excitation wavelength: ~350 nm, Emission wavelength: ~462 nm).
-
Add a small volume of a this compound standard solution to the cuvette and mix thoroughly.
-
Record the fluorescence spectrum immediately, as the reaction is rapid.
-
Repeat this for all standard solutions.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (~462 nm) against the concentration of this compound to generate a calibration curve.
-
For an unknown sample, repeat the measurement as in step 3 and determine the concentration using the calibration curve.
-
Protocol 2: Detection of this compound using Electron Paramagnetic Resonance (EPR) Spectroscopy
Materials:
-
This compound sample
-
EPR spectrometer
-
EPR tubes (capillary or flat cell)
Procedure:
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent to a concentration typically in the micromolar range.
-
-
EPR Measurement:
-
Transfer the sample solution to an EPR tube.
-
Place the tube in the EPR spectrometer's resonant cavity.
-
Record the EPR spectrum. The spectrum of this compound will exhibit a characteristic triplet signal due to the interaction of the unpaired electron with the 14N nucleus.[4]
-
-
Data Analysis:
-
The concentration of this compound is proportional to the intensity of the EPR signal. Quantification can be performed by comparing the signal intensity of the unknown sample to that of a standard of known concentration.
-
Conclusion
For the highly sensitive and rapid detection and quantification of this compound, fluorescent probes based on dihydroxycoumarins, such as 6,7-dihydroxycoumarin (esculetin), offer a superior alternative to traditional analytical methods like EPR and UV-Vis spectroscopy.[2][3] The simplicity of the procedure and the significant fluorescence enhancement make this method particularly attractive for high-throughput screening and applications where low concentrations of this compound need to be monitored. While EPR spectroscopy provides unparalleled specificity for radical species, its lower sensitivity and higher cost may be limiting factors. The choice of method should be guided by the specific requirements of the research application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dihydroxy-Substituted Coumarins as Fluorescent Probes for Nanomolar-Level Detection of the this compound Spin Label - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydroxy-Substituted Coumarins as Fluorescent Probes for Nanomolar-Level Detection of the this compound Spin Label | MDPI [mdpi.com]
- 4. Dihydroxy-Substituted Coumarins as Fluorescent Probes for Nanomolar-Level Detection of the this compound Spin Label - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Software for Simulating the EPR Spectrum of 4-Amino-TEMPO
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of leading software packages for the simulation of the Electron Paramagnetic Resonance (EPR) spectrum of the nitroxide spin label 4-Amino-TEMPO. This stable radical is widely used as a spin probe in biological and chemical systems to investigate molecular dynamics, polarity, and structure. Accurate simulation of its EPR spectrum is crucial for the correct interpretation of experimental data.
This guide will objectively compare the performance and features of prominent software alternatives, supported by experimental data and detailed protocols.
Introduction to EPR Spectrum Simulation
EPR spectroscopy is a powerful technique for studying paramagnetic species, such as nitroxide radicals. The EPR spectrum of a nitroxide radical like this compound is characterized by a three-line hyperfine splitting pattern due to the interaction of the unpaired electron with the 14N nucleus. The precise shape and parameters of this spectrum are sensitive to the radical's rotational motion and its local environment.
Spectrum simulation is an essential tool for extracting quantitative information from experimental EPR data. By fitting a simulated spectrum to an experimental one, researchers can determine key parameters such as the g-tensor, the hyperfine coupling tensor (A-tensor), and the rotational correlation time, which provides insights into the dynamics of the spin-labeled molecule.
Software Alternatives for EPR Spectrum Simulation
Several software packages are available for simulating EPR spectra, ranging from comprehensive, research-oriented toolboxes to more user-friendly, application-specific programs. Here, we compare five prominent options: EasySpin, SimLabel, Bruker SpinFit, XSophe, and SimEPR.
Table 1: Comparison of Key Features of EPR Simulation Software
| Feature | EasySpin | SimLabel | Bruker SpinFit | XSophe | SimEPR |
| Platform | MATLAB Toolbox | MATLAB GUI (uses EasySpin) | Integrated with Bruker spectrometers | Standalone/Integrated with Bruker | Web-based/Standalone |
| User Interface | Command-line/Scripting | Graphical User Interface (GUI) | GUI | GUI | GUI |
| Simulation Capabilities | Comprehensive (CW, pulsed, ENDOR) | CW EPR of nitroxides | CW EPR | CW EPR | Isotropic CW EPR |
| Anisotropy | Full support for anisotropic systems | Yes | Yes | Yes | Limited (Nitroxide option) |
| Motional Regimes | Isotropic, Anisotropic, Slow motion | Slow motion (chili function) | Isotropic, Anisotropic, Liquids | Isotropic, Anisotropic | Isotropic |
| Fitting Algorithms | Levenberg-Marquardt, Simplex, etc. | Uses EasySpin's fitting functions | Proprietary | Yes | Yes |
| Cost | Free (requires MATLAB) | Free (requires MATLAB & EasySpin) | Commercial (with spectrometer) | Commercial (with spectrometer) | Free |
| Target Audience | EPR spectroscopists, researchers | Researchers focusing on nitroxides | Bruker spectrometer users | Researchers using Bruker systems | Education, routine analysis |
Performance Comparison: Simulating the this compound EPR Spectrum
To provide a practical comparison, we will simulate the X-band EPR spectrum of this compound in solution at room temperature. The experimental spectrum and parameters from a published study will be used as a reference.[1]
Experimental Reference Data
An experimental continuous-wave (CW) EPR spectrum of this compound in solution at room temperature exhibits a characteristic three-line isotropic spectrum. The key experimental parameters are:
Simulated Spectra
The following table summarizes the typical input parameters that would be used in the different software packages to simulate the isotropic EPR spectrum of this compound.
Table 2: Simulation Parameters for Isotropic Spectrum of this compound
| Parameter | EasySpin/SimLabel | Bruker SpinFit/XSophe | SimEPR |
| g-value (g_iso) | 2.00543 | 2.00543 | 2.00543 |
| Nucleus | '14N' | 14N | 14N |
| Hyperfine Coupling (A_iso) | 47.1 MHz (equivalent to 16.81 G) | 16.81 G | 16.81 G |
| Linewidth | User-defined (e.g., 0.1 mT) | User-defined | User-defined |
| Microwave Frequency | X-band (e.g., 9.5 GHz) | X-band | X-band |
For simulating the spectrum in a frozen solution (anisotropic conditions), the following parameters for a related TEMPO derivative can be used as a starting point.[2]
Table 3: Anisotropic Simulation Parameters for a TEMPO Derivative
| Parameter | Value |
| g-tensor (g_xx, g_yy, g_zz) | 2.0098, 2.0062, 2.0022 |
| A-tensor (A_xx, A_yy, A_zz) | 6.0 G, 6.0 G, 34.0 G |
EasySpin and XSophe are highly capable of accurately simulating such anisotropic spectra. Bruker SpinFit also provides modules for anisotropic simulations. SimLabel , being a specialized tool for nitroxides, handles these simulations effectively. SimEPR is primarily designed for isotropic spectra and would have limited capabilities for fitting complex anisotropic line shapes.[3]
Experimental Protocols
Sample Preparation for EPR Measurement of this compound
-
Solvent Selection: Choose a suitable solvent. For room temperature measurements, a low-viscosity solvent like water or toluene (B28343) is common. For frozen solution measurements, a glass-forming solvent mixture (e.g., water/glycerol) is often used.
-
Concentration: Prepare a dilute solution of this compound (typically in the micromolar to low millimolar range) to avoid line broadening due to spin-spin interactions.
-
Degassing: If the solvent contains dissolved oxygen, it is advisable to degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) to prevent line broadening from paramagnetic oxygen.
-
Sample Loading: Transfer the solution into a standard EPR sample tube (e.g., a quartz capillary tube).
EPR Spectrometer Setup and Data Acquisition
The following is a general procedure for acquiring a CW X-band EPR spectrum of this compound at room temperature.
-
Spectrometer: Use a commercial X-band EPR spectrometer (e.g., Bruker ELEXSYS or EMX series).
-
Resonator: Insert the sample tube into the center of the EPR resonator.
-
Tuning: Tune the spectrometer to the resonant frequency of the cavity.
-
Acquisition Parameters: Set the following parameters:
-
Microwave Frequency: Approximately 9.5 GHz (X-band).
-
Microwave Power: Use a low microwave power (e.g., 2 mW) to avoid saturation of the signal.[4]
-
Modulation Frequency: 100 kHz is a standard value.[4]
-
Modulation Amplitude: Set to a value smaller than the narrowest line in the spectrum (e.g., 1 G) to avoid signal distortion.[4]
-
Magnetic Field Sweep: Center the sweep around the expected g-value of the nitroxide radical (approximately 3390 G for X-band) with a sweep width sufficient to cover the entire spectrum (e.g., 100 G).
-
Time Constant and Sweep Time: Choose appropriate values to achieve a good signal-to-noise ratio.
-
-
Data Acquisition: Record the EPR spectrum.
Visualization of Workflows
General EPR Data Analysis Workflow
The following diagram illustrates a typical workflow for analyzing experimental EPR data using simulation software.
Caption: A flowchart of the EPR data analysis process.
Software Selection Logic
The choice of software often depends on the specific research needs and available resources.
Caption: Decision tree for selecting EPR simulation software.
Conclusion
The choice of software for simulating the EPR spectrum of this compound depends on the specific requirements of the research.
-
For in-depth research and flexibility, EasySpin is a powerful and widely-used tool, especially for those comfortable with the MATLAB environment. [5] SimLabel provides a user-friendly graphical interface for EasySpin, making it particularly suitable for researchers focusing on nitroxide spin labels.[6]
-
For users of Bruker spectrometers, the integrated SpinFit and XSophe software offer a seamless workflow from data acquisition to analysis. [7][8][9] These are robust, commercially supported options.
-
For educational purposes or routine analysis of simple isotropic spectra, SimEPR presents a straightforward and accessible option. [3]
Ultimately, the most suitable software will be the one that best aligns with the user's level of expertise, the complexity of the experimental system, and the available computational resources. This guide provides the necessary information to make an informed decision for your research needs.
References
- 1. researchgate.net [researchgate.net]
- 2. prisner.uni-frankfurt.de [prisner.uni-frankfurt.de]
- 3. niehs.nih.gov [niehs.nih.gov]
- 4. rsc.org [rsc.org]
- 5. depts.washington.edu [depts.washington.edu]
- 6. mediquip.com.au [mediquip.com.au]
- 7. XSophe-Sophe-XeprView. A computer simulation software suite (v. 1.1.3) for the analysis of continuous wave EPR spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Software – Electron Paramagnetic Resonance (EPR) Facility – UW–Madison [epr.chem.wisc.edu]
- 9. researchgate.net [researchgate.net]
Comparative Cytotoxicity of TEMPO Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cytotoxic profiles of nitroxide radicals is crucial for their application in various fields, from imaging to therapeutics. This guide provides a comparative analysis of the in vitro cytotoxicity of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and its key derivatives, supported by experimental data and detailed protocols.
The cytotoxicity of TEMPO and its derivatives, including 4-hydroxy-TEMPO (TEMPOL), 4-oxo-TEMPO, and 4-methoxy-TEMPO, has been evaluated across various studies, revealing structure-dependent differences in their effects on cell viability. These stable nitroxide radicals, while known for their antioxidant properties, can also exhibit pro-oxidant and cytotoxic activities, particularly at higher concentrations.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxicity of a compound. The following table summarizes the IC50 values for TEMPO and its derivatives in different cell lines, as determined by various cytotoxicity assays.
| Compound | Cell Line | Assay | IC50 Value (mM) | Reference |
| TEMPO | Human HaCaT keratinocytes | Amido black | 2.66 | [1][2] |
| Mouse Lymphoma L5178Y Tk+/- | MTS | Not specified (IC20 values calculated) | [3] | |
| 4-hydroxy-TEMPO (TEMPOL) | Human HaCaT keratinocytes | Amido black | 11.4 | [1][2] |
| Mouse Lymphoma L5178Y Tk+/- | MTS | Not specified (IC20 values calculated) | [3] | |
| 4-oxo-TEMPO | Human HaCaT keratinocytes | Amido black | Lower than 4-hydroxy-TEMPO | [1][3] |
| Mouse Lymphoma L5178Y Tk+/- | MTS | Not specified (IC20 values calculated) | [3] | |
| 4-methoxy-TEMPO | Mouse Lymphoma L5178Y Tk+/- | MTS | Not specified (IC20 values calculated) | [3] |
Generally, studies indicate that TEMPO and 4-oxo-TEMPO are more cytotoxic than 4-hydroxy-TEMPO and 4-methoxy-TEMPO.[1][3] This difference in cytotoxicity is thought to be related to the lipophilicity of the compounds, with more lipophilic derivatives like TEMPO potentially accumulating to a greater extent in the cell membrane, thus enhancing their toxic effects.[3]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of TEMPO derivatives.
Cell Viability Assays
Several colorimetric assays are employed to measure cell viability and proliferation as indicators of cytotoxicity.
1. MTS Assay:
-
Principle: The MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] assay is a colorimetric method for assessing cell viability. In viable cells, mitochondrial dehydrogenases reduce the MTS tetrazolium compound to a soluble formazan (B1609692) product. The quantity of formazan, measured by its absorbance, is directly proportional to the number of living cells in the culture.
-
Protocol:
-
Seed cells (e.g., L5178Y mouse lymphoma cells) in a 96-well plate at a predetermined density.
-
After allowing the cells to attach overnight, treat them with various concentrations of TEMPO derivatives for a specified period (e.g., 4 hours).
-
Following treatment, add the MTS reagent to each well.
-
Incubate the plate for a period (e.g., 2-4 hours) at 37°C in a humidified, 5% CO2 incubator.
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. CellTiter-Blue® Cell Viability Assay:
-
Principle: This assay uses the indicator dye resazurin (B115843) to measure the metabolic capacity of cells. Viable, metabolically active cells reduce resazurin to the fluorescent product resorufin (B1680543). The amount of resorufin produced is proportional to the number of viable cells.
-
Protocol:
-
Plate and treat cells with TEMPO derivatives as described for the MTS assay.
-
Add the CellTiter-Blue® reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Express the results as a percentage of the control (untreated cells).
-
3. ATP Assay:
-
Principle: This assay quantifies the amount of adenosine (B11128) triphosphate (ATP) present in metabolically active cells. The level of ATP is a direct indicator of cell health, as ATP is rapidly depleted in non-viable cells. The assay typically uses luciferase to generate a luminescent signal that is proportional to the amount of ATP.
-
Protocol:
-
Follow the same initial steps of cell seeding and treatment.
-
Add a reagent that lyses the cells to release ATP.
-
Add a luciferase/luciferin substrate solution.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is directly proportional to the number of viable cells.
-
Signaling Pathway of TEMPO-Induced Cytotoxicity
The cytotoxic effects of TEMPO derivatives are often linked to the induction of oxidative stress and subsequent apoptosis. The following diagram illustrates a proposed signaling pathway for TEMPO-induced apoptosis.
Caption: Proposed signaling pathway for TEMPO-induced apoptosis.
This pathway suggests that TEMPO treatment leads to an increase in intracellular reactive oxygen species (ROS).[4] This initial ROS accumulation can deplete glutathione (B108866) (GSH), a key cellular antioxidant, which in turn can lead to further ROS generation.[4] The elevated ROS levels can then trigger downstream events such as the phosphorylation of c-Jun N-terminal kinase (JNK), the downregulation of the anti-apoptotic protein Bcl-2, and the activation of executioner caspases-3 and -7, ultimately leading to programmed cell death or apoptosis.[4]
References
Structure-Activity Relationship of 4-Substituted TEMPO Compounds: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of 4-substituted 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) compounds and their biological activity is paramount for the design of novel therapeutics. This guide provides a comparative analysis of their antioxidant properties, superoxide (B77818) dismutase (SOD) mimic activity, and cytotoxicity, supported by experimental data and detailed protocols.
The stable nitroxide radical of the TEMPO moiety is central to its chemical and biological activities. Modifications at the 4-position of the piperidine (B6355638) ring significantly influence the physicochemical properties and, consequently, the therapeutic potential of these compounds. This guide delves into how different functional groups at this position modulate the antioxidant capacity and cytotoxic effects of TEMPO derivatives.
Comparative Analysis of Biological Activity
The efficacy and safety of 4-substituted TEMPO derivatives are dictated by a delicate balance between their therapeutic antioxidant effects and their potential cytotoxicity. The substituent at the 4-position plays a critical role in modulating these activities.
Cytotoxicity
The in vitro cytotoxicity of TEMPO and its derivatives is a crucial parameter for their therapeutic applicability. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxicity, with lower values indicating higher toxicity.
| Compound | Cell Line | Assay | IC50 (mM) | Reference |
| TEMPO | Human HaCaT keratinocytes | Not Specified | 2.66 | [1] |
| 4-Hydroxy-TEMPO (TEMPOL) | Human HaCaT keratinocytes | Not Specified | 11.4 | [1] |
| 4-Oxo-TEMPO | Mouse Lymphoma L5178Y | MTS, CellTiter-Blue, ATP | - | [1] |
| 4-Methoxy-TEMPO | Mouse Lymphoma L5178Y | MTS, CellTiter-Blue, ATP | - | [1] |
Note: Specific IC50 values for 4-Oxo-TEMPO and 4-Methoxy-TEMPO in the cited study were presented as graphical data and relative potencies rather than specific mM concentrations.
The data indicates that the nature of the 4-substituent significantly impacts cytotoxicity. For instance, 4-hydroxy-TEMPO exhibits considerably lower cytotoxicity compared to the parent TEMPO molecule in human keratinocytes[1].
Antioxidant and Superoxide Dismutase (SOD) Mimic Activity
4-Substituted TEMPO compounds are renowned for their ability to scavenge reactive oxygen species (ROS), particularly superoxide radicals (O₂⁻•), thus mimicking the activity of the endogenous antioxidant enzyme, superoxide dismutase. This SOD-mimetic activity is a key therapeutic target.
The rate constants for the reaction with superoxide provide a direct measure of this activity.
| Compound | Rate Constant with Superoxide (M⁻¹s⁻¹) at pH 7.8 | Reference |
| TEMPO | 7 x 10⁴ - 1.2 x 10⁵ | [2] |
| 4-Hydroxy-TEMPO (TEMPOL) | 7 x 10⁴ - 1.2 x 10⁵ | [2] |
| 4-Amino-TEMPO (TEMPAMINE) | 7 x 10⁴ - 1.2 x 10⁵ | [2] |
The similar rate constants for TEMPO, TEMPOL, and TEMPAMINE suggest that these particular substituents do not drastically alter the intrinsic reactivity of the nitroxide radical towards superoxide[2]. However, the overall therapeutic efficacy in a biological system is also influenced by factors such as cell permeability and localization, which are affected by the 4-substituent.
Structure-Activity Relationship (SAR)
The substituent at the 4-position of the TEMPO ring influences its biological activity through several mechanisms:
-
Redox Potential: The electron-donating or electron-withdrawing nature of the substituent can alter the redox potential of the nitroxide/oxoammonium couple, which is central to its catalytic activity. Electron-donating groups generally lower the redox potential, while electron-withdrawing groups increase it[3].
-
Lipophilicity and Cell Permeability: The nature of the 4-substituent significantly impacts the compound's lipophilicity, which in turn governs its ability to cross cell membranes and reach its intracellular targets.
-
Steric Hindrance: Bulky substituents at the 4-position can sterically hinder the approach of reactants to the nitroxide radical, potentially affecting its reactivity.
-
Metabolic Stability: The 4-substituent can influence the metabolic stability of the compound, affecting its half-life and duration of action in vivo.
Mechanism of Action: SOD Mimicry
The primary antioxidant mechanism of 4-substituted TEMPO compounds is their ability to catalytically scavenge superoxide radicals. This process involves a redox cycle between the nitroxide (N-O•) and the oxoammonium cation (N=O⁺).
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of the biological activities of 4-substituted TEMPO compounds.
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Reagents:
-
Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of distilled water.
-
TPTZ (2,4,6-tri(2-pyridyl)-s-triazine) Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of distilled water.
-
FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare fresh and warm to 37°C before use.
Procedure:
-
Add 180 µL of the FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the sample, standard, or blank (distilled water) to the wells.
-
Incubate the plate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm using a microplate reader.
-
Construct a standard curve using a known antioxidant, such as Trolox, and express the results as Trolox equivalents.
Superoxide Dismutase (SOD) Mimic Activity Assay (Cytochrome c Reduction Assay)
This assay measures the inhibition of cytochrome c reduction by superoxide radicals generated by the xanthine (B1682287)/xanthine oxidase system.
Reagents:
-
Potassium Phosphate Buffer (50 mM, pH 7.8) containing 0.1 mM EDTA.
-
Cytochrome c Solution (10 µM) in buffer.
-
Xanthine Solution (100 µM) in buffer.
-
Xanthine Oxidase Solution: Dilute to a concentration that gives a rate of cytochrome c reduction of 0.025 absorbance units per minute.
Procedure:
-
In a cuvette, mix 1 mL of cytochrome c solution, 0.5 mL of xanthine solution, and the TEMPO compound at various concentrations.
-
Initiate the reaction by adding 0.1 mL of xanthine oxidase solution.
-
Monitor the increase in absorbance at 550 nm for 3-5 minutes at 25°C.
-
The percentage of inhibition of cytochrome c reduction is calculated relative to a control without the TEMPO compound.
-
The IC50 value (the concentration of the compound that causes 50% inhibition) is determined.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Solution (5 mg/mL) in phosphate-buffered saline (PBS).
-
Dimethyl Sulfoxide (DMSO) or other suitable solvent to dissolve formazan (B1609692) crystals.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the TEMPO compounds for a specified period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
References
- 1. Comparative Genotoxicity of TEMPO and 3 of Its Derivatives in Mouse Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Superoxide reaction with nitroxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 4-Amino-TEMPO
The proper disposal of 4-Amino-TEMPO, a stable free radical, is crucial for laboratory safety and environmental protection. As a hazardous substance, it necessitates handling in strict accordance with established safety protocols and regulatory requirements.[1][2] All disposal procedures must comply with local, state, and federal regulations.[1]
Core Principle: The universally recommended method for disposal is to treat this compound and its containers as hazardous waste and dispose of them through an approved waste disposal plant.[2][3] Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn when handling this compound to prevent contact with skin and eyes and to avoid inhalation.[1]
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a full-face shield | To protect against splashes and dust.[1] |
| Gloves | Nitrile rubber or other chemically resistant gloves | To prevent skin contact.[4] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) | To be used if ventilation is inadequate or if dust is generated.[3][4] |
| Protective Clothing | Lab coat and closed-toe shoes | To prevent skin and clothing contamination.[1][3] |
Spill Management Protocol
In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.[3]
-
Evacuate and Ventilate : Immediately evacuate the spill area and ensure adequate ventilation.[3] Remove all sources of ignition.[1]
-
Containment : Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[3]
-
Collection : Carefully sweep or scoop the material, avoiding dust generation.[1][3] Place the spilled material and absorbent into a suitable, labeled container for hazardous waste.[1][3]
-
Decontamination : Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[3] Collect all wash water for treatment and disposal; do not allow it to enter drains.[1]
-
Disposal : Dispose of all contaminated materials, including cleaning supplies, as hazardous waste.[3]
Step-by-Step Disposal Protocol
-
Waste Segregation : Keep this compound waste separate from other waste streams. Leave the chemical in its original container if possible.
-
Containerization : Place unused or waste this compound into a clearly labeled, sealed, and non-reactive container.[1][3][5] Polyethylene or polypropylene (B1209903) containers are suitable.[1]
-
Labeling : The container must be clearly labeled with the chemical name "this compound" and the words "Hazardous Waste," along with any other information required by your institution or local regulations.[1][3]
-
Storage : Store the sealed waste container in a secure, locked-up location.[2] The storage area should be cool, dry, and well-ventilated.[2][5]
-
Professional Disposal : Arrange for collection and disposal by a licensed hazardous waste management company.[2] Provide them with the Safety Data Sheet (SDS) for this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
